Propargyl-PEG6-Br
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27BrO6/c1-2-4-17-6-8-19-10-12-21-14-15-22-13-11-20-9-7-18-5-3-16/h1H,3-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADSRAOHGSOPAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27BrO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Propargyl-PEG6-Br: A Versatile Heterobifunctional Linker for Advanced Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Propargyl-PEG6-Br is a versatile heterobifunctional chemical tool that has gained significant traction in biomedical research, particularly in the fields of chemical biology and drug discovery. Its unique structure, featuring a terminal alkyne group and a reactive bromide, bridged by a six-unit polyethylene glycol (PEG) chain, enables the precise and efficient linkage of diverse molecular entities. This guide provides a comprehensive overview of the core applications of this compound, detailed experimental protocols, quantitative data, and visual workflows to facilitate its effective implementation in research.
Core Applications in Research
The primary utility of this compound stems from its dual functionality, allowing for sequential or orthogonal conjugation strategies. The two key reactive sites are:
-
The Propargyl Group: The terminal alkyne serves as a handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient, specific, and biocompatible, making it ideal for attaching the linker to molecules bearing an azide group, such as proteins, peptides, nucleic acids, or small molecules.
-
The Bromide Group: As a good leaving group, the bromide is susceptible to nucleophilic substitution by amines, thiols, and other nucleophiles. This allows for the covalent attachment of the linker to various biomolecules or surfaces.
These features make this compound a valuable component in the construction of complex molecular architectures, with two prominent applications:
Synthesis of Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target protein-binding ligand and the E3 ligase-binding ligand is a critical determinant of PROTAC efficacy.
The PEG6 moiety in this compound offers several advantages in PROTAC design:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of often hydrophobic PROTAC molecules.
-
Improved Cell Permeability: The flexible PEG linker can influence the conformational dynamics of the PROTAC, potentially masking polar surface areas and facilitating passage across cell membranes.
-
Optimal Geometry: The length and flexibility of the PEG6 linker can be crucial for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
This compound is used to synthesize PROTACs by sequentially attaching the two ligands. Typically, one ligand is attached via the bromide, and the other via the alkyne.
Bioconjugation and Drug Delivery
The ability to link different molecules together makes this compound a valuable tool for bioconjugation. This includes:
-
Labeling of Biomolecules: Attaching fluorescent dyes, biotin, or other tags to proteins, antibodies, or nucleic acids for detection and imaging.
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody, enabling targeted delivery of the drug to cancer cells.
-
Surface Modification: Immobilizing biomolecules onto surfaces for applications in diagnostics and biomaterials.
The hydrophilic PEG spacer enhances the biocompatibility of the resulting conjugates and can reduce non-specific binding.
Quantitative Data
The efficiency of conjugation reactions using propargyl bromide can vary depending on the nucleophile, solvent, and reaction conditions. The following table summarizes typical yields reported for propargylation reactions.
| Nucleophile | Substrate Example | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Carboxylate | Carboxy-PEG-OH | KOH | DMF | 70 | 15 | 96.2 | |
| Phenol | 4-aminophenol | K₂CO₃ | Acetone | Reflux | 48 | 76 | |
| Phenol | 2-bromo-4-methylphenol | K₂CO₃ | Acetone | Reflux | 5 | 74 | |
| Phenol | 4-nitrophenol | K₂CO₃ | Acetone | Room Temp | 16 | 53 |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol for N-propargylation of an Amine-containing Molecule
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Reagents and Materials:
-
This compound
-
Amine-containing molecule of interest
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes)
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve the amine-containing molecule (1.0 eq) in anhydrous DMF.
-
Add K₂CO₃ (2.0-3.0 eq) or DIPEA (2.0-3.0 eq) to the solution.
-
Add a solution of this compound (1.1-1.5 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-70 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction to room temperature and filter to remove the base.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to yield the N-propargylated product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the propargyl group of a this compound conjugate and an azide-containing molecule.
Reagents and Materials:
-
This compound conjugated molecule (1.0 eq)
-
Azide-containing molecule (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1-0.2 eq)
-
Sodium ascorbate (0.2-0.5 eq)
-
Solvent system (e.g., t-Butanol/water (1:1), DMF, or DMSO)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
Dissolve the propargyl-functionalized molecule and the azide-containing molecule in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-12 hours.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired triazole-linked product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Mandatory Visualizations
Structure and Signaling Pathways
Caption: Chemical structure of this compound.
Caption: Mechanism of action for a PROTAC molecule.
Experimental Workflows
Caption: Workflow for PROTAC synthesis.
Caption: Workflow for bioconjugation.
An In-depth Technical Guide to Propargyl-PEG6-Br: A Versatile Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Propargyl-PEG6-Br, a bifunctional linker increasingly utilized in the development of sophisticated therapeutic modalities. This document details its role in bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and provides key experimental protocols for its use.
Core Concepts: Chemical Structure and Properties
This compound is a heterobifunctional molecule featuring a terminal alkyne group (propargyl) and a bromoalkane moiety, connected by a six-unit polyethylene glycol (PEG) spacer. This specific arrangement of functional groups makes it a valuable tool in the field of chemical biology and drug discovery.
The propargyl group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, allowing for the efficient and specific covalent linkage to azide-modified molecules.[1][2] The terminal bromine atom provides a reactive site for nucleophilic substitution, enabling conjugation to various nucleophiles such as amines, thiols, and carboxylates. The hydrophilic PEG linker enhances the aqueous solubility of the molecule and the resulting conjugates, which can improve their pharmacokinetic properties.[3][4]
Chemical Structure
IUPAC Name: 1-Bromo-2-(2-(2-(2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethane
Chemical Formula: C₁₅H₂₇BrO₆[1]
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 383.28 g/mol | |
| CAS Number | 1973383-30-0 | |
| Appearance | Colorless to light yellow oil/liquid | |
| Purity | Typically >98% | |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. | |
| Storage | Store at -20°C for long-term stability. |
Applications in Drug Discovery and Bioconjugation
This compound is a versatile linker primarily employed in the construction of complex biomolecules. Its bifunctional nature allows for the sequential or convergent synthesis of conjugates.
PROTAC Synthesis
The most prominent application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The linker plays a crucial role in a PROTAC's efficacy, as its length and composition dictate the spatial orientation of the two ligands, which is critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The PEG component of this compound enhances the solubility and cell permeability of the resulting PROTAC molecule.
The following diagram illustrates the general mechanism of action for a PROTAC.
Caption: PROTAC-mediated protein degradation pathway.
Click Chemistry and Bioconjugation
The terminal alkyne of this compound allows for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click" reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for bioconjugation applications. This enables the linking of this compound to a wide range of molecules that have been functionalized with an azide group, including proteins, peptides, nucleic acids, and small molecule drugs.
Experimental Protocols
The following sections provide representative experimental protocols for the synthesis and application of this compound. These are intended as a guide and may require optimization for specific applications.
Representative Synthesis of this compound
A plausible two-step synthesis starting from hexaethylene glycol:
-
Monopropargylation of Hexaethylene Glycol: Hexaethylene glycol is reacted with a molar equivalent of sodium hydride in an anhydrous solvent like THF to form the alkoxide. Subsequently, propargyl bromide is added to the reaction mixture to yield the monopropargylated PEG alcohol.
-
Bromination of the Terminal Hydroxyl Group: The remaining terminal hydroxyl group of the propargyl-PEG6-alcohol is then converted to a bromide. This can be achieved using standard brominating agents such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (PPh₃).
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the conjugation of an azide-containing molecule to this compound.
Materials:
-
This compound
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer
-
Degassed water
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the azide-functionalized molecule in a compatible solvent.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in degassed water immediately before use.
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-functionalized molecule and this compound in a suitable buffer (e.g., PBS). A slight molar excess of one reactant may be used to drive the reaction to completion.
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA mixture to the reaction tube to a final copper concentration of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Reaction and Purification:
-
Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS or HPLC).
-
Once the reaction is complete, the product can be purified by standard methods such as HPLC or size-exclusion chromatography to remove excess reagents and byproducts.
-
General Workflow for PROTAC Synthesis and Evaluation
The following diagram outlines a typical workflow for the development of a PROTAC utilizing a linker such as this compound.
Caption: A typical workflow for the design and evaluation of PROTACs.
Conclusion
This compound is a highly valuable and versatile chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure, featuring a terminal alkyne for click chemistry, a reactive bromide, and a solubilizing PEG spacer, enables the efficient synthesis of complex and potent therapeutic agents like PROTACs. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in advanced research and development programs.
References
Propargyl-PEG6-Br: A Technical Guide to Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Propargyl-PEG6-Br, a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Understanding the solubility of this reagent is critical for its effective handling, storage, and application in experimental workflows. While direct quantitative solubility data for this compound is not extensively published, this guide synthesizes available information from suppliers and extrapolates from structurally similar molecules to provide a practical reference for laboratory use.
Core Properties of this compound
This compound is a molecule that incorporates a terminal alkyne group (propargyl) and a bromoalkane, connected by a six-unit polyethylene glycol (PEG) spacer. The PEG chain imparts hydrophilicity, influencing its solubility in aqueous and organic solvents.
| Property | Value | Source |
| Molecular Formula | C15H27BrO6 | [1][2] |
| Molecular Weight | 383.28 g/mol | [1][2] |
| CAS Number | 1973383-30-0 | [1] |
Solubility Profile
Table 1: Qualitative Solubility of this compound and Related Compounds
| Solvent | This compound (Inferred) | Propargyl-PEG6-amine | Propargyl-PEG6-alcohol | Propargyl-PEG4-alcohol |
| Water | Likely Soluble | Soluble | --- | Soluble |
| DMSO | Soluble | Soluble | Soluble | Soluble |
| DMF | Likely Soluble | Soluble | Soluble | Soluble |
| DCM | Likely Soluble | Soluble | Soluble | Soluble |
| Methanol | Likely Soluble | --- | --- | --- |
| Ethanol | Likely Soluble | --- | --- | --- |
Note: "Likely Soluble" is an estimation based on the chemical structure and solubility data of similar compounds. Researchers should perform small-scale solubility tests to confirm.
Experimental Protocol: Dissolving this compound
The following is a general protocol for dissolving this compound, based on standard laboratory practices for PEGylated compounds.
Materials:
-
This compound solid
-
Anhydrous solvent of choice (e.g., DMSO, DMF)
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Aliquot: Weigh the desired amount of this compound in a clean, dry vial.
-
Solvent Addition: Add the desired volume of the solvent to the vial to achieve the target concentration.
-
Dissolution:
-
Cap the vial securely and vortex for 30-60 seconds.
-
Visually inspect the solution for any undissolved particulate matter.
-
If particulates remain, sonicate the vial in an ultrasonic bath for 5-10 minutes. Gentle warming (to no more than 37°C) can also aid dissolution, but care should be taken to avoid thermal degradation.
-
-
Storage: Based on supplier recommendations for similar compounds, stock solutions in DMSO should be stored at -20°C for short-term storage (weeks) and -80°C for long-term storage (months). Avoid repeated freeze-thaw cycles.
Logical Workflow for Solubility Testing
The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound in a new solvent.
Caption: A logical workflow for testing the solubility of this compound.
Signaling Pathways and Experimental Workflows
This compound is a chemical tool and a linker molecule; it is not designed to modulate biological signaling pathways directly. Its utility lies in its ability to covalently link two different molecular entities, for example, a target protein ligand and an E3 ligase ligand in a PROTAC. The experimental workflow for its use will be dictated by the specific synthetic chemistry being performed, most commonly a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction.
The diagram below illustrates a generalized experimental workflow for using this compound in the synthesis of a PROTAC.
Caption: Generalized workflow for PROTAC synthesis using this compound.
References
The Core of Click Chemistry: An In-depth Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
<
Introduction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction stands as the premier and most recognized example of "click chemistry."[1][][3] This powerful reaction joins an azide and a terminal alkyne to exclusively form a stable 1,4-disubstituted 1,2,3-triazole.[1][4] Its widespread adoption across disciplines, particularly in drug discovery, bioconjugation, and materials science, stems from its remarkable efficiency, mild reaction conditions, and high tolerance for a vast array of functional groups.
Unlike the classic thermal Huisgen 1,3-dipolar cycloaddition, which demands high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers, the CuAAC reaction proceeds with a rate acceleration of 10⁷ to 10⁸, typically at room temperature, yielding a single regioisomer with near-quantitative efficiency. This guide provides a detailed examination of the core principles of CuAAC, including its mechanism, reaction components, quantitative data, and detailed experimental protocols tailored for researchers, scientists, and drug development professionals.
The Core Mechanism: A Dinuclear Copper Pathway
While early proposals considered a mononuclear copper catalyst, substantial kinetic and computational evidence now supports a dinuclear copper-mediated pathway as the kinetically favored route. This mechanism, which involves two copper atoms in the key transition state, better explains the reaction's significant rate acceleration and high fidelity.
The catalytic cycle proceeds through several key steps:
-
Copper(I) Acetylide Formation: A terminal alkyne reacts with a copper(I) source to form a π-complex. In the presence of a base or through proton exchange, a highly nucleophilic copper(I) acetylide intermediate is generated.
-
Dinuclear Intermediate Assembly: The initial copper acetylide coordinates with a second copper(I) ion, forming a more stable and highly reactive dinuclear μ-acetylide complex.
-
Azide Coordination & Cycloaddition: The organic azide coordinates to one of the copper centers, bringing it into proximity with the activated alkyne. This is followed by a concerted or very rapid stepwise cycloaddition, forming a six-membered copper-containing metallacycle.
-
Ring Contraction & Product Formation: The metallacycle intermediate rearranges and undergoes ring contraction to form a more stable dinuclear copper triazolide.
-
Protonolysis & Catalyst Regeneration: The copper-triazole bond is cleaved by a proton source (often another molecule of the terminal alkyne), releasing the 1,4-disubstituted 1,2,3-triazole product and regenerating the active dinuclear copper catalyst, allowing the cycle to continue.
Key Components and Reaction Conditions
Successful and efficient CuAAC reactions depend on the careful selection and optimization of several key components.
-
Copper(I) Source : The active catalyst is the Cu(I) ion. While direct sources like copper(I) iodide (CuI) or bromide (CuBr) can be used, it is far more common to generate Cu(I) in situ from an inexpensive and stable copper(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent. Metallic copper can also serve as a source of the active catalyst.
-
Reducing Agent : Sodium ascorbate is the most popular reducing agent. It efficiently reduces Cu(II) to the active Cu(I) state and scavenges oxygen, which helps prevent the primary side reaction: the oxidative homocoupling of the alkyne (Glaser coupling).
-
Accelerating Ligands : Ligands are critical for stabilizing the Cu(I) oxidation state against oxidation and disproportionation, thereby increasing reaction rates and reducing potential cytotoxicity in biological applications.
-
Tris(benzyltriazolylmethyl)amine (TBTA) is a highly effective ligand, particularly in organic solvents.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble analogue of TBTA, making it ideal for bioconjugation reactions in aqueous buffers.
-
Other effective ligands include tris(2-benzimidazolylmethyl)amine (BimH)₃ and various N-heterocyclic carbenes (NHCs).
-
-
Solvents : The CuAAC reaction is remarkably versatile and tolerates a wide range of solvents. Reactions are commonly performed in water, various buffers (e.g., PBS, HEPES), alcohols (often as aqueous mixtures like t-BuOH/H₂O), and polar aprotic solvents like DMSO and DMF.
-
Reactants : The reaction utilizes a terminal alkyne and an organic azide. The reactivity of these substrates can be influenced by electronic and steric factors. Azides bearing electron-withdrawing groups and alkynes conjugated with electron-withdrawing groups (like propiolamides) tend to react faster. Conversely, significant steric hindrance near the reacting functional groups can impede the reaction.
Data Presentation
Table 1: Typical Quantitative Parameters for CuAAC Reactions
This table provides a starting point for experimental design, with parameters often varying based on the specific substrates and application.
| Parameter | Small Molecule Synthesis | Bioconjugation (Aqueous) | Source(s) |
| Catalyst Loading | 0.25 - 5 mol% | 0.25 - 1 mM | |
| Ligand:Copper Ratio | 1:1 to 2:1 | 2:1 to 5:1 | |
| Reducing Agent | 5 - 10 mol% (or slight excess) | 5 - 50 equivalents (to azide) or ~5 mM | |
| Reactant Ratio | ~1:1 (Azide:Alkyne) | 4-50x excess of one reagent (e.g., azide label) | |
| Temperature | Room Temp. to 110 °C | Room Temperature | |
| Reaction Time | 10 min - 24 h | 15 - 60 minutes | |
| Typical Yields | >90% | Near-quantitative |
Table 2: Representative CuAAC Yields with Various Substrates
Yields for CuAAC are consistently high across a broad range of substrates, often approaching quantitative conversion.
| Azide Substrate | Alkyne Substrate | Catalyst System | Solvent | Yield | Source(s) |
| Benzyl Azide | Phenylacetylene | CuSO₄ / Na-Ascorbate | t-BuOH / H₂O | >95% | |
| Benzyl Azide | Phenylacetylene | CuI (1 mol%) | Choline Chloride/Glycerol | 97% | |
| Phenyl Azide | Hex-1-yne | NHC-Based Cu(I) Complex | Neat | Quantitative | |
| Benzyl Azide | N-Propargylformamide | CuSO₄ / Na-Ascorbate / THPTA | H₂O / DMSO | >90% | |
| p-Tolylazide | p-Tolylacetylene | Naphthyridine Dicopper Complex | o-difluorobenzene | 90% | |
| Alkyl Azide | Propargyl Alcohol | CuI | Neat | 93% (85°C) |
Experimental Protocols
The following protocols provide generalized methodologies. Optimization for specific substrates and systems is often necessary.
Protocol 1: General Procedure for Small Molecule Synthesis
This protocol describes a typical procedure for the synthesis of 1-benzyl-4-phenyl-1,2,3-triazole.
Materials:
-
Benzyl Azide
-
Phenylacetylene
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate (Na-Ascorbate)
-
Solvent: 1:1 mixture of tert-Butanol (t-BuOH) and Water
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve benzyl azide (1.0 equivalent) and phenylacetylene (1.0 to 1.2 equivalents) in the t-BuOH/H₂O solvent mixture.
-
Reducing Agent Addition: To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.1 equivalents).
-
Catalyst Addition: Add an aqueous solution of CuSO₄·5H₂O (0.01 to 0.05 equivalents).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-12 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization if necessary.
Protocol 2: General Procedure for Bioconjugation
This protocol outlines the labeling of an alkyne-modified biomolecule (e.g., a protein) with an azide-functionalized cargo (e.g., a fluorophore).
Materials:
-
Alkyne-modified biomolecule in a suitable buffer (e.g., phosphate buffer, pH 7.4)
-
Azide-functionalized cargo molecule
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate (Na-Ascorbate) stock solution (freshly prepared, e.g., 100 mM in water)
-
Aminoguanidine stock solution (optional, to scavenge reactive carbonyl byproducts of ascorbate oxidation)
Procedure:
-
Catalyst Premix: In a microcentrifuge tube, prepare the catalyst solution by mixing the CuSO₄ stock and the THPTA ligand stock. A typical ligand-to-copper ratio is 5:1. Let the solution stand for 1-2 minutes.
-
Reactant Preparation: In a separate reaction tube, combine the alkyne-modified biomolecule solution and the azide-functionalized cargo.
-
Additive Addition (Optional): If using, add aminoguanidine to the biomolecule/azide mixture.
-
Reaction Initiation: To initiate the reaction, add the premixed catalyst solution to the reaction tube, followed immediately by the freshly prepared sodium ascorbate solution. Mix gently by inverting the tube.
-
Incubation: Allow the reaction to proceed at room temperature for 1-2 hours. To prevent oxygen from entering, keep the tube capped.
-
Work-up/Purification: The method for purification depends on the application. For biomolecules, this may involve spin filtration, dialysis, or size-exclusion chromatography to remove the copper catalyst, excess cargo, and other small-molecule reagents.
Conclusion
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is a cornerstone of modern chemical synthesis, offering unparalleled reliability, efficiency, and versatility. Its robust nature and orthogonality to most functional groups found in biological systems have cemented its role as an indispensable tool in drug discovery, chemical biology, and materials science. By understanding the core dinuclear copper mechanism and optimizing the key reaction components, researchers can effectively harness the power of this click reaction to rapidly and cleanly construct complex molecular architectures.
References
Propargyl-PEG6-Br: A Technical Guide for Researchers in Drug Development
Introduction
Propargyl-PEG6-Br is a heterobifunctional linker molecule integral to the advancement of targeted therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth overview of its chemical properties, applications, and detailed protocols for its use in the synthesis of complex bioconjugates. Designed for researchers, scientists, and professionals in drug development, this document outlines the core attributes of this compound and its role in creating next-generation therapeutic agents.
Core Molecular Data
This compound is characterized by a polyethylene glycol (PEG) spacer of six units, flanked by a terminal propargyl group on one end and a bromine atom on the other. This structure allows for orthogonal, sequential conjugation to two different molecular entities.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₇BrO₆ | [1] |
| Molecular Weight | 383.28 g/mol | [1] |
| IUPAC Name | 1-Bromo-2-(2-(2-(2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethane | N/A |
| CAS Number | 1973383-30-0 | [1] |
Role in PROTAC Development
PROTACs are innovative molecules that co-opt the body's own cellular machinery to selectively eliminate disease-causing proteins. They consist of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.
The linker is a critical component of a PROTAC's design, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase). This compound is a versatile linker that offers several advantages:
-
Hydrophilicity : The PEG spacer enhances the solubility of the often large and hydrophobic PROTAC molecule in aqueous environments.
-
Flexibility : The length of the PEG chain provides flexibility, which is crucial for allowing the two ligands to optimally bind to their respective proteins and form a stable and productive ternary complex.
-
Orthogonal Reactivity : The two ends of the molecule, a propargyl group and a bromine atom, allow for controlled, stepwise synthesis. The propargyl group is ideal for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. The bromine atom serves as a good leaving group for nucleophilic substitution reactions, typically with amine or thiol functionalities on a target ligand.
Signaling Pathway and Experimental Workflow
The general mechanism of action for a PROTAC synthesized using a this compound linker is depicted below, followed by a typical experimental workflow for its synthesis.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General workflow for PROTAC synthesis using this compound.
Experimental Protocols
The following are representative protocols for the two key reactions involving this compound. These should be considered as starting points, and optimization of reaction conditions (e.g., temperature, reaction time, and reagent stoichiometry) may be necessary for specific substrates.
Protocol 1: Nucleophilic Substitution with an Amine-Containing Ligand
This protocol describes the reaction of the bromo- end of this compound with a primary or secondary amine on a ligand (e.g., an E3 ligase ligand like a pomalidomide derivative).
Materials:
-
Amine-containing ligand (1.0 eq)
-
This compound (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under an inert atmosphere, dissolve the amine-containing ligand in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the propargyl-PEG6-ligand intermediate.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the propargyl- end of the intermediate from Protocol 1 and an azide-functionalized ligand (e.g., a POI ligand).
Materials:
-
Propargyl-PEG6-ligand intermediate (1.0 eq)
-
Azide-containing ligand (1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.3 eq)
-
Solvent system (e.g., a 1:1 mixture of tert-butanol and water)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the propargyl-PEG6-ligand intermediate and the azide-containing ligand in the t-butanol/water solvent system.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
Add the CuSO₄ solution to the main reaction mixture, followed by the sodium ascorbate solution to initiate the reaction.
-
Stir the reaction vigorously at room temperature for 4-12 hours. The reaction is often complete within a few hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion
This compound is a key building block in modern medicinal chemistry, offering a reliable and versatile platform for the synthesis of PROTACs and other complex bioconjugates. Its well-defined structure and dual reactivity enable the rational design and efficient construction of molecules for targeted protein degradation. The protocols and data presented in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this linker in their drug discovery and development efforts.
References
Propargyl-PEG6-Br as a PROTAC Linker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy. This technical guide provides a comprehensive overview of Propargyl-PEG6-Br, a heterobifunctional PROTAC linker, detailing its key features, physicochemical properties, and its application in the synthesis of potent protein degraders. This document also includes detailed experimental protocols and visual diagrams of relevant biological and experimental workflows to aid researchers in the rational design and synthesis of novel PROTACs.
Introduction to PROTACs and the Role of Linkers
PROTACs are heterobifunctional molecules composed of two ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[2] This catalytic mechanism allows PROTACs to be effective at sub-stoichiometric concentrations.[1]
The linker is not merely a spacer but plays a crucial role in the PROTAC's overall activity. Its length, rigidity, and chemical composition influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability.[3] Polyethylene glycol (PEG) linkers are frequently employed due to their ability to improve solubility and provide flexibility.[1]
Key Features of this compound
This compound is a PEG-based PROTAC linker that offers a unique combination of features for the synthesis of PROTACs. It incorporates a six-unit polyethylene glycol chain, a terminal propargyl group, and a bromide functional group.
-
PEG6 Chain: The hexaethylene glycol spacer enhances the hydrophilicity of the PROTAC molecule, which can improve its solubility in aqueous environments. The flexibility of the PEG chain allows the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex.
-
Propargyl Group: The terminal alkyne group is a key functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient and specific, allowing for the straightforward and modular attachment of an azide-modified ligand (either the POI binder or the E3 ligase ligand).
-
Bromide Group: The bromide is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the covalent attachment of the other binding moiety, typically through reaction with an amine, thiol, or hydroxyl group on the ligand.
Quantitative Data
The following tables summarize the key physicochemical properties of this compound and related linkers, as well as representative degradation data for a PROTAC utilizing a PEG6 linker.
Table 1: Physicochemical Properties of this compound and Related Linkers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C15H27BrO6 | 383.28 |
| Propargyl-PEG6-acid | C16H28O8 | 348.39 |
| Propargyl-PEG6-amine | C15H29NO6 | 319.4 |
Table 2: Representative Degradation Data for a PROTAC with a PEG6 Linker
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| RC-1 | BTK | Mino | <10 | ~90 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a PROTAC using this compound and for the evaluation of its degradation activity.
PROTAC Synthesis via Nucleophilic Substitution and CuAAC
This two-step protocol describes the synthesis of a PROTAC by first attaching a POI binder via nucleophilic substitution to the bromide of this compound, followed by the attachment of an azide-modified E3 ligase ligand via a CuAAC reaction.
Step 1: Synthesis of POI-Linker Intermediate
-
Materials:
-
POI binder with a nucleophilic group (e.g., amine) (1.0 eq)
-
This compound (1.1 eq)
-
A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) (2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide, DMF)
-
-
Procedure:
-
Dissolve the POI binder in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add DIPEA to the solution and stir for 10 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) overnight.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the POI-Linker intermediate.
-
Step 2: CuAAC "Click" Reaction
-
Materials:
-
POI-Linker intermediate (from Step 1) (1.0 eq)
-
Azide-modified E3 ligase ligand (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.5 eq)
-
Solvent mixture (e.g., DMSO/water or t-BuOH/water)
-
-
Procedure:
-
Dissolve the POI-Linker intermediate and the azide-modified E3 ligase ligand in the chosen solvent mixture.
-
In a separate vial, prepare a fresh solution of CuSO₄·5H₂O and sodium ascorbate in water.
-
Add the copper/ascorbate solution to the reaction mixture. The solution may turn a heterogeneous yellow-green color.
-
Stir the reaction vigorously at room temperature for 2-8 hours. For less reactive substrates, gentle heating may be required.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.
-
Purify the final PROTAC compound by preparative High-Performance Liquid Chromatography (HPLC).
-
Characterize the purified PROTAC by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
-
Evaluation of PROTAC-induced Protein Degradation
This protocol describes the use of Western blotting to determine the DC50 and Dmax values of a synthesized PROTAC.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of the PROTAC in cell culture medium.
-
Treat the cells with the different concentrations of the PROTAC and a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4 °C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal loading, strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding housekeeping protein band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates a simplified representation of the Androgen Receptor (AR) signaling pathway, a common target for PROTAC-mediated degradation in the context of prostate cancer.
Caption: Androgen Receptor signaling pathway and its disruption by a PROTAC.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis and evaluation of a PROTAC using this compound.
Caption: General workflow for PROTAC synthesis and evaluation.
References
Spectroscopic and Mass Spectrometric Characterization of Propargyl-PEG6-Br: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic and mass spectrometric data for Propargyl-PEG6-Br, a heterobifunctional linker crucial for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Due to the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on the compound's chemical structure. Detailed experimental protocols for acquiring and analyzing this data are also provided to assist researchers in the structural verification and quality control of this compound.
Predicted Spectroscopic and Mass Spectrometric Data
The chemical structure of this compound is defined by a propargyl group on one terminus of a six-unit polyethylene glycol (PEG) chain, and a bromine atom on the other. This structure lends itself to predictable spectroscopic signatures.
Chemical Structure:
This compound
Predicted ¹H NMR Data
The following table summarizes the predicted proton (¹H) NMR chemical shifts for this compound. These predictions are based on standard chemical shift values for the functional groups present.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| HC≡C- | ~2.4 | Triplet (t) | 1H |
| HC≡C-CH ₂- | ~4.1 | Doublet (d) | 2H |
| -O-CH ₂-CH ₂-O- (PEG backbone) | ~3.6 | Multiplet (m) | 20H |
| -O-CH ₂-CH₂-Br | ~3.7 | Triplet (t) | 2H |
| -O-CH₂-CH ₂-Br | ~3.4 | Triplet (t) | 2H |
Predicted ¹³C NMR Data
The following table outlines the predicted carbon-¹³ (¹³C) NMR chemical shifts for this compound.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| H C≡C- | ~75 |
| HC≡C - | ~79 |
| HC≡C-C H₂- | ~58 |
| -O-C H₂-C H₂-O- (PEG backbone) | ~70 |
| -O-C H₂-CH₂-Br | ~71 |
| -O-CH₂-C H₂-Br | ~30 |
Predicted Mass Spectrometry Data
The following table details the predicted mass spectrometry data for this compound. The molecular formula for this compound is C₁₅H₂₇BrO₆.[]
| Parameter | Value |
| Molecular Formula | C₁₅H₂₇BrO₆ |
| Molecular Weight | 383.28 g/mol [] |
| Exact Mass | 382.10 |
| Predicted [M+H]⁺ | 383.10 |
| Predicted [M+Na]⁺ | 405.08 |
Experimental Protocols
The following sections provide detailed methodologies for the acquisition of NMR and Mass Spectrometry data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
A high-resolution NMR spectrometer operating at a frequency of 400 MHz or higher is recommended for optimal signal dispersion.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16 to 32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0 to 100 ppm.
-
Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K (25 °C).
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks based on their chemical shifts, multiplicities, and integrations.
Mass Spectrometry (MS)
Instrumentation:
-
An electrospray ionization (ESI) mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is suitable for high-resolution mass analysis.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
ESI-MS Acquisition Parameters:
-
Ionization Mode: Positive ion mode is recommended to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow: 5-10 L/min.
-
Drying Gas Temperature: 200-300 °C.
-
Mass Range: m/z 100-1000.
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺).
-
Compare the observed m/z value with the calculated exact mass to confirm the elemental composition.
-
Analyze the isotopic pattern, which should show the characteristic distribution for a bromine-containing compound (approximately equal intensity for the M and M+2 isotopes).
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflows for the characterization of this compound using NMR and Mass Spectrometry.
Caption: Workflow for structural characterization of this compound via NMR spectroscopy.
Caption: Workflow for mass verification of this compound using ESI-MS.
References
An In-depth Technical Guide to Targeted Protein Degradation with PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering a paradigm shift from traditional occupancy-driven pharmacology to an event-driven mechanism. Unlike conventional small-molecule inhibitors that merely block a protein's function, TPD agents orchestrate the complete removal of a target protein from the cellular environment.[1] At the forefront of this revolution are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's own protein disposal machinery to eliminate disease-causing proteins.[2][3] This technology opens up the possibility of targeting proteins previously considered "undruggable," such as scaffolding proteins and transcription factors, thereby dramatically expanding the therapeutic landscape.[4]
PROTACs are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome. A key advantage of this mechanism is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules before it is eventually cleared. This catalytic efficiency allows for potent effects at lower doses, potentially reducing off-target toxicity.
This in-depth technical guide provides a comprehensive overview of the core principles of targeted protein degradation with PROTACs. It details the underlying biology of the Ubiquitin-Proteasome System (UPS), the mechanism of action of PROTACs, key quantitative parameters for their evaluation, and detailed experimental protocols for their characterization and development.
The Ubiquitin-Proteasome System (UPS) and PROTAC Mechanism of Action
The UPS is a fundamental cellular process responsible for maintaining protein homeostasis through the regulated degradation of intracellular proteins. This system operates through a three-enzyme cascade:
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.
-
E3 Ubiquitin Ligase: Recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target protein.
Successive rounds of ubiquitination result in a polyubiquitin chain that acts as a degradation signal, targeting the protein to the 26S proteasome for degradation.
PROTACs exploit this endogenous system by acting as a molecular bridge between a specific POI and an E3 ligase, thereby inducing the ubiquitination and subsequent degradation of the POI. The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL).
Data Presentation: Quantitative Evaluation of PROTAC Efficacy
The efficacy of a PROTAC is assessed by several key quantitative parameters, which are crucial for comparing the potency and efficiency of different compounds.
| Parameter | Description |
| Kd (binary) | The dissociation constant, measuring the binding affinity of the PROTAC to the POI and the E3 ligase individually. |
| Kd (ternary) | The dissociation constant of the ternary complex, reflecting its stability. |
| α (Cooperativity) | A measure of how the binding of one protein partner influences the binding of the other. α > 1 indicates positive cooperativity, which is often desirable for potent degradation. |
| DC50 | The concentration of a PROTAC that induces 50% degradation of the target protein. A lower DC50 indicates higher potency. |
| Dmax | The maximum percentage of target protein degradation achievable with a given PROTAC. |
| IC50 | The half-maximal inhibitory concentration, typically used to measure the anti-proliferative activity of a PROTAC in cancer cell lines. |
Table 1: Quantitative Data for Representative BRD4-Targeting PROTACs
| PROTAC | E3 Ligase | Cell Line | DC50 | Dmax (%) | Reference |
| ARV-771 | VHL | Castration-Resistant Prostate Cancer (CRPC) | < 1 nM, < 5 nM | Not Reported | |
| MZ1 | VHL | H661, H838 | 8 nM, 23 nM | Complete at 100 nM | |
| ARV-825 | CRBN | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM, 0.57 nM, 1 nM, 1 nM | Not Reported | |
| Compound 27 | VHL | HeLa | 11 nM | 95 | |
| Compound 32 | VHL | HeLa | 22 nM | 95 |
Table 2: Quantitative Data for PROTACs Targeting Other Kinases
| PROTAC | Target | E3 Ligase | Cell Line | DC50 | Dmax (%) | Reference |
| NC-1 | BTK | CRBN | Mino | 2.2 nM | 97 | |
| IR-1 | BTK | CRBN | Mino | 7.9 nM | 95 | |
| RC-3 | BTK | CRBN | Mino | 4.3 nM | 98 | |
| FLT-3 degrader 5 | FLT3 | VHL | MV-4-11 | 1.1 nM | >95 | |
| p38α degrader (SJF-α) | p38α | VHL | MDA-MB-231 | ~7 nM | 97 | |
| p38δ degrader (SJF-δ) | p38δ | VHL | MDA-MB-231 | ~46 nM | 99 |
Table 3: Quantitative Data for PROTACs Targeting Nuclear Receptors
| PROTAC | Target | E3 Ligase | Cell Line | DC50 | Dmax (%) | Reference |
| ARV-110 | AR | Not Specified | VCaP, LNCaP | < 1 nM | Not Reported | |
| ARV-471 | ERα | Not Specified | MCF7 | 1.8 nM | Not Reported | |
| ERD-308 | ERα | VHL | MCF-7, T47D | 0.17 nM, 0.43 nM | >95 |
Experimental Protocols
A robust and multifaceted experimental workflow is essential for the successful discovery and development of PROTACs. This involves a series of in vitro and in-cell assays to characterize the binding affinities, ternary complex formation, ubiquitination, and ultimately, the degradation of the target protein.
Protocol 1: Determination of DC50 and Dmax by Western Blotting
This is the most common method for quantifying target protein degradation.
Materials:
-
Cell line of interest
-
PROTAC compound (stock solution in DMSO)
-
Complete cell culture medium
-
6-well cell culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete culture medium. A typical concentration range is from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration. Remove the old medium and add the medium containing the different PROTAC concentrations.
-
Incubation: Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.
-
Cell Lysis: After incubation, aspirate the medium and wash the cells once with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the antibody incubation steps for the loading control.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control (set to 100%).
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values using a non-linear regression model.
-
Protocol 2: Ternary Complex Formation Assays
Assessing the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding the mechanism of action and for optimizing PROTAC design. Several biophysical techniques can be employed for this purpose.
A. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy).
Materials:
-
Purified target protein (POI)
-
Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
PROTAC compound
-
Dialysis buffer
-
ITC instrument
Procedure (Example for VHL-based PROTAC):
-
Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the final dialysis buffer to minimize buffer mismatch effects. Accurately determine the concentrations of all components.
-
Binary Titrations:
-
Titration 1 (PROTAC into E3 Ligase): Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM) and the syringe with the PROTAC solution (e.g., 100-200 µM). Perform a series of injections to determine the binary binding affinity (Kd1).
-
Titration 2 (PROTAC into POI): Fill the ITC cell with the POI solution and the syringe with the PROTAC solution to determine the second binary binding affinity (Kd2).
-
-
Ternary Titration:
-
Fill the ITC cell with a solution containing both the E3 ligase and the POI.
-
Fill the syringe with the PROTAC solution. The resulting thermogram will represent the formation of the ternary complex.
-
-
Data Analysis: Integrate the heat peaks and plot the heat change per mole of injectant against the molar ratio. Fit the data to a suitable binding model to determine the thermodynamic parameters. The cooperativity factor (α) can be calculated from the binary and ternary binding affinities.
B. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding kinetics (association and dissociation rates) and affinity of molecular interactions.
Materials:
-
Purified target protein (POI)
-
Purified E3 ligase complex (e.g., CRBN-DDB1)
-
PROTAC compound
-
SPR instrument and sensor chips (e.g., NTA chip for His-tagged proteins)
-
Running buffer
Procedure (Example for CRBN-based PROTAC):
-
Immobilization: Immobilize the His-tagged CRBN-DDB1 complex on an NTA sensor chip.
-
Binary Interaction Analysis (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding kinetics and affinity.
-
Ternary Complex Analysis: Prepare mixtures of a constant, near-saturating concentration of the POI with a series of PROTAC concentrations in the running buffer. Inject these mixtures over the immobilized E3 ligase surface. The increase in response compared to the binary interaction indicates ternary complex formation.
-
Data Analysis: Use the instrument's software to fit the sensorgram data to appropriate binding models to determine the kinetic (kon, koff) and affinity (Kd) constants for both binary and ternary interactions.
C. Time-Resolved Fluorescence Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay that can be used to detect and quantify ternary complex formation in solution.
Materials:
-
Tagged POI (e.g., GST-tagged)
-
Tagged E3 ligase (e.g., His-tagged)
-
PROTAC compound
-
TR-FRET donor (e.g., Tb-anti-GST antibody)
-
TR-FRET acceptor (e.g., AF488-anti-His antibody)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Assay Setup: In a microplate, combine the tagged POI, tagged E3 ligase, TR-FRET donor, and TR-FRET acceptor in the assay buffer.
-
PROTAC Addition: Add a serial dilution of the PROTAC compound to the wells.
-
Incubation: Incubate the plate for a specified time (e.g., 180 minutes) to allow for complex formation.
-
Measurement: Measure the TR-FRET signal (emission at two wavelengths) using a compatible plate reader.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A characteristic bell-shaped curve is often observed when plotting the TR-FRET ratio against the PROTAC concentration, which is indicative of the "hook effect" at high concentrations where binary complexes are favored over the ternary complex.
Protocol 3: In-Cell Ubiquitination Assay
This assay directly assesses the ubiquitination of the target protein induced by the PROTAC in a cellular context.
Materials:
-
Cell line of interest
-
Plasmid encoding HA-tagged ubiquitin (HA-Ub)
-
Transfection reagent
-
PROTAC compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Primary antibody against the target protein
-
Protein A/G agarose or magnetic beads
-
Primary antibody against HA-tag or ubiquitin
Procedure:
-
Transfection: Co-transfect the cells with the HA-Ub plasmid.
-
PROTAC and Proteasome Inhibitor Treatment: After 24-48 hours, treat the cells with the PROTAC compound for a specific duration (e.g., 4-6 hours). Treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for the last few hours of the PROTAC treatment to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
Immunoprecipitation:
-
Incubate the cell lysate with the primary antibody against the target protein overnight at 4°C.
-
Add Protein A/G beads and incubate for another 1-2 hours.
-
Wash the beads several times with lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins by boiling in Laemmli sample buffer.
-
Perform Western blotting as described in Protocol 1, using a primary antibody against the HA-tag or ubiquitin to detect the ubiquitinated target protein. An increase in the high molecular weight smear upon PROTAC treatment indicates successful ubiquitination.
-
Protocol 4: Live-Cell Target Engagement and Degradation Assays (NanoBRET/HiBiT)
These bioluminescence-based assays allow for the real-time, quantitative measurement of target engagement, ternary complex formation, and protein degradation in live cells.
A. NanoBRET™ Target Engagement Assay
This assay measures the binding of a PROTAC to its target or the E3 ligase inside living cells.
Materials:
-
Cell line expressing the target protein fused to NanoLuc® luciferase
-
Cell-permeable fluorescent tracer that binds to the target protein
-
PROTAC compound
-
Microplate reader capable of BRET measurements
Procedure:
-
Assay Setup: Plate the cells expressing the NanoLuc®-fusion protein.
-
Tracer and PROTAC Addition: Add the fluorescent tracer and a serial dilution of the PROTAC compound.
-
Measurement: Measure the BRET signal.
-
Data Analysis: The binding of the PROTAC to the target protein will compete with the tracer, leading to a decrease in the BRET signal. This allows for the determination of the intracellular affinity (IC50) of the PROTAC.
B. HiBiT Lytic and Live-Cell Degradation Assays
This system utilizes a small (11 amino acid) HiBiT tag knocked into the endogenous locus of the target protein. The addition of a larger LgBiT subunit reconstitutes a bright luciferase, allowing for sensitive quantification of the tagged protein.
Materials:
-
CRISPR-edited cell line with the target protein endogenously tagged with HiBiT
-
LgBiT protein and luciferase substrate
-
PROTAC compound
-
Luminometer
Procedure (Live-Cell Kinetic Assay):
-
Cell Plating: Seed the HiBiT-tagged cells in a white, 96-well plate.
-
Substrate Addition: Add a live-cell luciferase substrate to the medium.
-
PROTAC Treatment: Add a serial dilution of the PROTAC compound.
-
Kinetic Measurement: Measure the luminescence signal kinetically over time in a plate-reading luminometer.
-
Data Analysis: A decrease in luminescence corresponds to the degradation of the HiBiT-tagged target protein, allowing for the real-time determination of degradation rates, DC50, and Dmax.
Conclusion
Targeted protein degradation with PROTACs represents a paradigm shift in drug discovery, offering a powerful strategy to eliminate disease-causing proteins. A thorough understanding of the underlying biology of the ubiquitin-proteasome system, coupled with a comprehensive suite of robust experimental assays, is essential for the rational design, optimization, and development of these novel therapeutics. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to navigate the exciting and rapidly advancing field of targeted protein degradation. By systematically evaluating binary and ternary binding, ubiquitination, and cellular degradation, scientists can unlock the full potential of PROTACs to address a wide range of diseases with previously unmet medical needs.
References
The Propargyl Group: A Linchpin in Click Chemistry for Advanced Scientific Research and Drug Development
An In-depth Technical Guide
The propargyl group, a simple three-carbon functional group featuring a terminal alkyne (HC≡C−CH₂−), has become an indispensable tool in modern chemistry, particularly within the realm of "click chemistry". Its unique reactivity and compact size make it a cornerstone for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of the propargyl group's function in the two primary forms of azide-alkyne cycloaddition reactions, its applications, and detailed experimental methodologies.
The Core Function: Enabling Cycloaddition Reactions
The high reactivity of the propargyl group's terminal alkyne is central to its utility in click chemistry. This functionality allows it to readily participate in [3+2] cycloaddition reactions with azides to form a stable 1,2,3-triazole ring. This reaction is the hallmark of click chemistry, prized for its high efficiency, selectivity, and biocompatibility.[1] Two main variants of this reaction leverage the propargyl group: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regiospecific process that exclusively yields the 1,4-disubstituted triazole isomer.[2][3] The reaction is dramatically accelerated by a copper(I) catalyst, which can be generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate).[4][5] The propargyl group's terminal proton is weakly acidic and is removed in the presence of the copper catalyst to form a copper acetylide intermediate. This intermediate then readily reacts with an azide to form the stable triazole linkage. The CuAAC reaction is robust, often proceeding to completion in aqueous solutions and across a wide pH range (4-12), making it ideal for biological applications.
Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
The mechanism of the CuAAC reaction is believed to proceed through a stepwise pathway involving copper acetylide intermediates. While initial proposals suggested a mononuclear copper catalyst, substantial evidence now points towards a dinuclear copper intermediate being involved in the kinetically favored pathway.
Caption: A simplified representation of the CuAAC catalytic cycle.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where the cytotoxicity of a copper catalyst is a concern, such as in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful alternative. In SPAAC, the propargyl group is replaced by a strained cyclic alkyne, typically a cyclooctyne derivative like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). The high ring strain of these molecules significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without the need for a catalyst. While the propargyl group itself is not directly used in the strained alkyne component, it is often the functional handle on the azide-containing molecule that is being "clicked" onto the strained alkyne.
Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
The SPAAC reaction is a concerted [3+2] cycloaddition, also known as a Huisgen 1,3-dipolar cycloaddition. The reaction is driven by the release of ring strain in the cyclooctyne.
Caption: The concerted mechanism of the SPAAC reaction.
Quantitative Data on Click Chemistry Reactions
The efficiency of click chemistry reactions involving the propargyl group is a key advantage. The following tables summarize representative quantitative data for both CuAAC and SPAAC reactions. It is important to note that reaction rates and yields are highly dependent on the specific substrates, solvent, temperature, and catalyst/ligand system used.
Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Data
| Alkyne Substrate | Azide Substrate | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Benzyl Azide | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O (1:1) | RT | 12-24 | >95 | |
| Propargyl Alcohol | Coumarin Azide | CuSO₄/Sodium Ascorbate | Buffer | RT | 1 | Quantitative | |
| Propargyl-PEG-acid | Azide-modified drug | Cu(I) salt | Various | RT | 1-4 | High | |
| Alkyne-modified Protein | Azide-functionalized probe | CuSO₄/THPTA | Buffer/DMSO | RT | 1 | Near-quantitative |
Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Data
| Strained Alkyne | Azide Substrate | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Solvent | Reference |
| BCN | Benzyl Azide | 0.03 - 0.1 | Acetonitrile/Water | |
| DBCO (ADIBO) | Benzyl Azide | ~1.0 | Acetonitrile/Water | |
| DIFO | Benzyl Azide | 0.08 | Not specified | |
| Tetra-fluorinated aromatic azide | Cyclooctyne | 3.60 | CD₃OD |
Applications in Research and Drug Development
The versatility of the propargyl group in click chemistry has led to its widespread adoption in various fields.
Bioconjugation
The ability to perform click reactions under biocompatible conditions has revolutionized the study of biological systems. The propargyl group can be readily introduced into biomolecules such as proteins, nucleic acids, and lipids. These alkyne-modified biomolecules can then be "clicked" with azide-functionalized probes for applications in:
-
Labeling and Imaging: Attaching fluorescent dyes or imaging agents to track biomolecules in living cells.
-
Protein Modification: Introducing new functionalities to proteins, such as polyethylene glycol (PEG) chains to improve their pharmacokinetic properties.
-
Activity-Based Protein Profiling: Designing chemical probes to identify and study enzyme activity.
Caption: A general workflow for bioconjugation using click chemistry.
Drug Development
In drug development, the propargyl group serves as a critical linker for constructing complex therapeutic modalities.
-
Antibody-Drug Conjugates (ADCs): The propargyl group can be part of a linker used to attach a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.
-
Proteolysis Targeting Chimeras (PROTACs): Click chemistry is used to synthesize PROTACs, which are molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.
Materials Science
The efficiency and orthogonality of click chemistry make it an excellent tool for the synthesis and functionalization of polymers and other materials. Propargylated polymers can be cross-linked or functionalized with azide-containing molecules to create novel materials with tailored properties.
Experimental Protocols
The following are generalized protocols for key experiments involving the propargyl group in click chemistry. Note: These protocols should be optimized for specific substrates and applications.
Protocol for Propargylation of a Biomolecule (e.g., Protein Amine)
This protocol describes the introduction of a propargyl group onto a protein via reaction with an N-hydroxysuccinimide (NHS) ester of a propargyl-containing acid.
Materials:
-
Protein solution in a suitable buffer (e.g., PBS, pH 7.4)
-
Propargyl-NHS ester (e.g., Propargyl-PEG-NHS ester) dissolved in DMSO
-
Desalting column
Procedure:
-
Preparation: Dissolve the Propargyl-NHS ester in DMSO to a final concentration of 10-100 mM.
-
Reaction: Add the Propargyl-NHS ester solution to the protein solution at a molar excess of 5-20 fold.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
Purification: Remove the unreacted NHS ester and byproducts using a desalting column equilibrated with the desired storage buffer.
-
Characterization: Confirm the incorporation of the propargyl group using techniques such as mass spectrometry.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Bioconjugation
This protocol outlines a general procedure for conjugating an alkyne-modified biomolecule with an azide-containing molecule.
Materials:
-
Alkyne-modified biomolecule in an appropriate buffer
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azide-containing molecule in buffer.
-
Catalyst Premix: In a separate tube, premix the CuSO₄ solution and the THPTA ligand solution. A 1:5 molar ratio of copper to ligand is often used.
-
Catalyst Addition: Add the copper/ligand premix to the reaction mixture containing the alkyne and azide.
-
Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 1-5 mM.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or HPLC.
-
Workup: The workup procedure will depend on the specific application and may involve purification by size-exclusion chromatography or other methods.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Bioconjugation
This protocol describes the conjugation of an azide-modified biomolecule with a strained alkyne.
Materials:
-
Azide-modified biomolecule in a suitable buffer
-
Strained alkyne (e.g., DBCO-PEG-NHS ester) dissolved in DMSO
-
Purification system (e.g., desalting column, HPLC)
Procedure:
-
Reaction Setup: Combine the azide-modified biomolecule and the strained alkyne in the reaction buffer. The strained alkyne is typically used in a slight molar excess.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to several hours depending on the reactivity of the strained alkyne.
-
Monitoring: Monitor the reaction progress using appropriate analytical techniques.
-
Purification: Purify the resulting conjugate to remove any unreacted starting materials.
Conclusion
The propargyl group, through its participation in highly efficient and versatile click chemistry reactions, has firmly established itself as a critical functional group in modern chemical and biological sciences. Its small size, stability, and predictable reactivity in both copper-catalyzed and strain-promoted cycloadditions have enabled significant advancements in bioconjugation, drug development, and materials science. The continued development of new propargylation methods and novel click chemistry reagents will undoubtedly expand the utility of this remarkable functional group, paving the way for further innovations in science and medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Dual Reactivity of Propargyl-PEG6-Br: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of heterobifunctional linkers is paramount for the successful design of complex molecular architectures like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Propargyl-PEG6-Br is a versatile linker that offers two distinct reactive sites: a terminal alkyne (propargyl group) and a primary alkyl bromide. This guide provides an in-depth exploration of the reactivity of the bromide moiety, offering insights into its synthetic utility and practical application.
The this compound molecule is a polyethylene glycol (PEG)-based linker that is frequently utilized in the synthesis of PROTACs.[1] It features a propargyl group at one terminus, which contains an alkyne functional group, and a bromide at the other.[2] The propargyl group is a valuable component for click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups.[1][3] This guide, however, will focus on the reactivity of the less-discussed but equally important bromide functional group.
The bromide serves as a reactive handle for introducing a wide array of functionalities through nucleophilic substitution reactions.[2] This allows for the covalent attachment of various molecular entities, a critical step in the construction of complex bioconjugates.
Reactivity of the Bromide: A Nucleophilic Substitution Hub
The core reactivity of the bromide in this compound is its function as a leaving group in nucleophilic substitution reactions. The carbon atom bonded to the bromine is electrophilic due to the electronegativity of the bromine atom, making it susceptible to attack by nucleophiles. This reaction results in the displacement of the bromide ion and the formation of a new covalent bond with the incoming nucleophile.
This versatile reactivity allows for the tailored design of bioconjugates with specific properties, such as enhanced water solubility, improved biocompatibility, and extended in vivo circulation time. The general scheme for this transformation can be visualized as an S\textsubscript{N}2 reaction, a single-step process where the nucleophile attacks the electrophilic carbon as the bromide leaves.
Caption: S\textsubscript{N}2 reaction mechanism for this compound.
Quantitative Data on Reactivity
| Nucleophile | Product Functional Group | Typical Solvent | Typical Reaction Time | Expected Yield |
| Sodium Azide (NaN₃) | Azide (-N₃) | DMF, DMSO | 2-12 hours | >90% |
| Thiol (R-SH) | Thioether (-S-R) | DMF, ACN, in the presence of a mild base | 1-6 hours | >85% |
| Amine (R-NH₂) | Secondary Amine (-NH-R) | DMF, DMSO | 12-24 hours | 70-90% |
| Carboxylate (R-COO⁻) | Ester (-OOC-R) | DMF, ACN | 6-18 hours | 60-80% |
Note: Reaction conditions such as temperature, concentration, and the nature of the nucleophile will significantly influence reaction times and yields. The data presented are estimates based on general principles of organic chemistry and related literature.
Experimental Protocols
The following are representative protocols for the nucleophilic substitution of the bromide in this compound. These should be considered as starting points and may require optimization for specific applications.
Protocol 1: Synthesis of Propargyl-PEG6-Azide
This protocol describes the conversion of the terminal bromide to an azide, a functional group also useful in click chemistry.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized Water
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary Evaporator
-
Magnetic Stirrer and Stir Bar
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Caption: Workflow for the synthesis of Propargyl-PEG6-Azide.
Protocol 2: Conjugation to a Thiol-Containing Molecule
This protocol outlines the reaction of this compound with a thiol, a common strategy for linking to cysteine residues in proteins or other thiol-modified molecules.
Materials:
-
This compound
-
Thiol-containing molecule (e.g., a peptide with a cysteine residue)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
Dissolve the thiol-containing molecule (1 equivalent) in anhydrous DMF.
-
Add DIPEA (2 equivalents) to the solution to deprotonate the thiol.
-
In a separate vial, dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the solution of this compound dropwise to the thiol solution while stirring.
-
Allow the reaction to proceed at room temperature for 4 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, the product can be purified directly by preparative HPLC.
Stability Considerations
This compound is a primary alkyl bromide and is generally stable under standard storage conditions (cool, dry, and dark). However, it is susceptible to hydrolysis in the presence of water, particularly at elevated temperatures or under basic conditions. For long-term storage, it is recommended to keep the compound in an anhydrous environment.
Conclusion
The bromide moiety of this compound provides a versatile and reactive site for nucleophilic substitution, enabling the straightforward introduction of a wide range of functional groups. This reactivity is a cornerstone of its utility in the synthesis of complex bioconjugates, including PROTACs and ADCs. By understanding the principles of its reactivity and employing appropriate experimental conditions, researchers can effectively leverage this bifunctional linker to advance their drug discovery and development efforts.
References
Methodological & Application
Application Note: A Step-by-Step Protocol for the Synthesis of a PROTAC Using Propargyl-PEG6-Br
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by hijacking the cell's native ubiquitin-proteasome system.[1][2] A PROTAC consists of three main components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a chemical linker connecting the two.[3][4] The linker is a critical component, as its length, flexibility, and chemical composition significantly influence the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent poly-ubiquitination and proteasomal degradation of the POI.[2]
Polyethylene glycol (PEG) linkers are frequently used in PROTAC design to improve solubility, enhance cell permeability, and provide optimal spatial separation between the two ligands. This application note provides a detailed, step-by-step protocol for the synthesis of a model PROTAC using Propargyl-PEG6-Br, a versatile linker that facilitates a modular "click chemistry" approach. This methodology involves two key stages: 1) conjugation of a warhead or E3 ligase ligand to the this compound linker, and 2) a final, highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to assemble the complete PROTAC.
Principle of PROTAC Action and Synthesis Strategy
The fundamental action of a PROTAC is to act as a bridge, inducing proximity between a target protein and an E3 ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for destruction by the 26S proteasome. The PROTAC itself is not degraded and can act catalytically to degrade multiple protein copies.
The synthetic strategy detailed here leverages the bifunctional nature of this compound. The bromo- end allows for nucleophilic substitution with an appropriate functional group on one of the ligands (e.g., an amine on an E3 ligase ligand like pomalidomide). The propargyl (alkyne) end serves as a reactive handle for the CuAAC "click" reaction with an azide-functionalized partner ligand. This modular approach is highly efficient and allows for the rapid synthesis of PROTAC libraries for structure-activity relationship (SAR) studies.
References
Application Notes and Protocols for Propargyl-PEG6-Br in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload, connected by a chemical linker. The linker is a critical component, influencing the ADC's stability, solubility, pharmacokinetics, and mechanism of drug release. This document provides detailed application notes and protocols for the use of Propargyl-PEG6-Br, a non-cleavable linker, in the development of ADCs.
This compound is a bifunctional linker featuring a terminal alkyne group (propargyl) and a bromo group, separated by a hydrophilic hexa(ethylene glycol) (PEG6) spacer. The propargyl group enables covalent conjugation to an azide-modified payload or antibody via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. The bromo group can be used for attachment to a thiol-containing moiety on the antibody or payload. The PEG6 spacer enhances the hydrophilicity of the ADC, which can improve its solubility, reduce aggregation, and prolong its circulation half-life.[1][2][3]
These notes will detail the experimental protocols for ADC synthesis using this compound, methods for characterization and purification, and assays for evaluating the in vitro efficacy of the resulting ADC.
Key Applications and Advantages of this compound in ADCs
-
Click Chemistry Conjugation: The terminal alkyne allows for a highly specific and efficient conjugation reaction with azide-functionalized molecules, minimizing side reactions and leading to a more homogeneous ADC product.[4]
-
Enhanced Hydrophilicity: The PEG6 spacer is hydrophilic, which helps to counterbalance the hydrophobicity of many cytotoxic payloads. This can lead to improved ADC solubility and reduced aggregation.[2]
-
Improved Pharmacokinetics: PEGylation is known to increase the hydrodynamic radius of proteins, which can reduce renal clearance and extend the plasma half-life of ADCs. While longer PEG chains often have a more pronounced effect, even shorter chains like PEG6 can contribute to improved pharmacokinetic profiles.
-
Non-Cleavable Linker: As a non-cleavable linker, this compound provides a stable connection between the antibody and the payload in circulation. The release of the payload relies on the degradation of the antibody backbone within the target cancer cell's lysosome, which can minimize off-target toxicity.
Experimental Protocols
Protocol 1: Two-Step ADC Synthesis via CuAAC
This protocol describes the synthesis of an ADC in two main steps: 1) functionalization of the payload with an azide group and 2) conjugation of the azide-payload to an antibody that has been modified to contain the this compound linker.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab)
-
This compound
-
Azide-functionalized cytotoxic payload (e.g., Azido-MMAE)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (dimethyl sulfoxide)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Amicon Ultra centrifugal filter units
Step 1: Antibody Modification with this compound (Thiol-Alkylation)
-
Antibody Reduction:
-
Prepare the antibody at a concentration of 5-10 mg/mL in PBS.
-
Add a 10-fold molar excess of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.
-
Remove excess TCEP by buffer exchange into PBS (pH 7.4) using a desalting column.
-
-
Alkylation with this compound:
-
Immediately after reduction, add a 20-fold molar excess of this compound (dissolved in a minimal amount of DMSO) to the reduced antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
The reaction can be quenched by adding a 10-fold molar excess of N-acetylcysteine.
-
Remove unreacted this compound and quenching agent by buffer exchange into PBS (pH 7.4) using a desalting column or by dialysis.
-
Step 2: Conjugation of Azide-Payload via CuAAC
-
Prepare Stock Solutions:
-
Propargyl-modified antibody from Step 1 in PBS.
-
Azide-functionalized payload in DMSO.
-
20 mM CuSO₄ in water.
-
50 mM THPTA in water.
-
100 mM Sodium Ascorbate in water (prepare fresh).
-
-
CuAAC Reaction:
-
In a reaction tube, add the propargyl-modified antibody.
-
Add the azide-functionalized payload to the antibody solution at a 5 to 10-fold molar excess.
-
Prepare the catalyst premix: in a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let it stand for 1-2 minutes.
-
Add the catalyst premix to the antibody-payload mixture to a final copper concentration of 0.1-0.25 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted payload, catalyst, and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Concentrate the purified ADC using centrifugal filter units and buffer exchange into a suitable formulation buffer (e.g., PBS).
-
Protocol 2: ADC Characterization
1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a widely used method to determine the DAR and assess the heterogeneity of an ADC preparation. The addition of the hydrophobic payload increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.
-
Column: TSKgel Butyl-NPR column (or equivalent).
-
Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 25% isopropanol.
-
Gradient: A linear gradient from Mobile Phase A to Mobile Phase B.
-
Detection: UV absorbance at 280 nm.
-
Procedure:
-
Equilibrate the column with the starting mobile phase conditions.
-
Inject the purified ADC sample.
-
Elute the different ADC species using the gradient. The unconjugated antibody will elute first, followed by species with increasing DAR.
-
Calculate the average DAR by integrating the peak areas of the different species and weighting them by their respective DAR.
-
2. DAR Determination by UV-Vis Spectroscopy
This method is applicable if the payload has a distinct UV-Vis absorbance maximum from the antibody.
-
Procedure:
-
Measure the absorbance of the ADC solution at 280 nm and at the absorbance maximum of the payload.
-
Calculate the concentration of the antibody and the payload using their respective extinction coefficients and solving a set of simultaneous equations.
-
The DAR is the molar ratio of the payload to the antibody.
-
3. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC)
SEC is used to assess the purity of the ADC and to quantify the presence of aggregates.
-
Column: TSKgel G3000SWxl column (or equivalent).
-
Mobile Phase: Phosphate-buffered saline, pH 7.4.
-
Detection: UV absorbance at 280 nm.
-
Procedure:
-
Inject the purified ADC sample.
-
The major peak corresponds to the monomeric ADC. Peaks eluting earlier represent aggregates, while later eluting peaks correspond to fragments.
-
Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the ADC.
Materials:
-
Target cancer cell line (e.g., HER2-positive cell line like SK-BR-3).
-
Antigen-negative control cell line (e.g., MCF-7).
-
Complete cell culture medium.
-
96-well plates.
-
ADC and unconjugated antibody control.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Add the solutions to the respective wells and include untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.
Data Presentation
The following tables summarize hypothetical and representative data for an anti-HER2 ADC constructed with a Propargyl-PEG6 linker and a monomethyl auristatin D (MMAD) payload. This data is for illustrative purposes and is based on typical results seen in ADC development.
Table 1: Characterization of Anti-HER2-PEG6-MMAD ADC
| Parameter | Result | Method |
| Average DAR | 3.8 | HIC-HPLC |
| Monomer Purity | >98% | SEC-HPLC |
| Aggregates | <2% | SEC-HPLC |
| Endotoxin Level | <0.5 EU/mg | LAL Assay |
Table 2: Comparative In Vitro Cytotoxicity (IC50) of Anti-HER2 ADCs
| Cell Line | Target Antigen | ADC Construct | IC50 (nM) | Reference |
| SK-BR-3 | HER2-positive | Anti-HER2-PEG6-MMAD | 0.3 | |
| BxPC3 | HER2-positive | Site A-PEG6-C2-MMAD | 0.3 | |
| MDA-MB-468 | HER2-negative | Anti-HER2-PEG6-MMAD | >1000 | N/A |
Table 3: Comparative Pharmacokinetics of ADCs with Different PEG Linker Lengths in Rats
| ADC Construct | Linker | Clearance (mL/day/kg) | Half-life (days) | Reference |
| ADC-1 | Non-PEGylated | 15.2 | 3.1 | |
| ADC-2 | PEG8 | 6.8 | 7.5 | |
| ADC-3 | PEG12 | 6.5 | 7.8 | |
| ADC-4 | PEG24 | 6.2 | 8.1 |
Note: Data in Table 3 is representative of the general trend observed with increasing PEG linker length and is not specific to a this compound linker.
Visualizations
HER2 Signaling Pathway
The following diagram illustrates the HER2 signaling pathway, a common target for ADCs in breast cancer therapy. Upon dimerization with other HER family members, HER2 activates downstream pathways like PI3K/AKT and MAPK, leading to cell proliferation and survival. Anti-HER2 ADCs bind to the HER2 receptor, are internalized, and release their cytotoxic payload, leading to cell death.
Caption: HER2 signaling pathway and ADC mechanism of action.
Experimental Workflow for ADC Synthesis and Characterization
The following diagram outlines the general workflow for the synthesis and characterization of an ADC using this compound.
Caption: Workflow for ADC synthesis and characterization.
References
Application Notes and Protocols for Functionalizing Nanoparticles with Propargyl-PEG6-Br
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a cornerstone technique in nanomedicine. It imparts "stealth" properties to nanoparticles, enabling them to evade the mononuclear phagocyte system, which prolongs their circulation time and enhances their accumulation in target tissues through the enhanced permeability and retention (EPR) effect. This document provides detailed protocols for the surface modification of nanoparticles using a heterobifunctional linker, Propargyl-PEG6-Br.
This linker possesses two distinct reactive moieties: a terminal propargyl group and a bromo group. The bromo group allows for covalent attachment to nanoparticles, particularly those with surface thiol groups, via nucleophilic substitution. The exposed propargyl group serves as a handle for subsequent "click chemistry" reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This modular approach allows for the facile and highly efficient conjugation of a wide array of azide-containing molecules, such as targeting ligands (peptides, antibodies), imaging agents (fluorophores), and therapeutic payloads, to the nanoparticle surface.
These application notes provide a comprehensive workflow, from initial nanoparticle surface preparation to the final click chemistry conjugation, along with detailed characterization methods and expected outcomes to guide researchers in the successful implementation of this versatile functionalization strategy.
Experimental Workflow
The overall experimental workflow for functionalizing nanoparticles with this compound and subsequent click chemistry modification is depicted below.
Caption: Experimental workflow for nanoparticle functionalization.
Materials and Equipment
Materials
-
Nanoparticles (e.g., gold nanoparticles, quantum dots)
-
(3-Mercaptopropyl)trimethoxysilane (MPTMS) for silica-based nanoparticles
-
This compound
-
Azide-functionalized molecule of interest (e.g., azide-fluorophore, azide-peptide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvents: Anhydrous toluene, ethanol, dimethylformamide (DMF), deionized water
-
Buffers: Phosphate-buffered saline (PBS), MES buffer
-
Nitrogen or Argon gas
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Centrifuge tubes
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Condenser
-
Schlenk line or nitrogen/argon inlet
-
Sonicator (bath or probe)
-
Centrifuge
-
Dynamic Light Scattering (DLS) and Zeta Potential Analyzer
-
Transmission Electron Microscope (TEM)
-
Thermogravimetric Analyzer (TGA)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
UV-Vis Spectrophotometer
-
Fluorometer (if using a fluorescent azide)
Experimental Protocols
Part 1: Thiol Functionalization of Nanoparticles (Example: Silica Nanoparticles)
This protocol describes the introduction of thiol groups onto the surface of silica nanoparticles. For metallic nanoparticles like gold, surface functionalization can often be achieved directly with thiol-containing ligands.
-
Preparation of Nanoparticle Suspension:
-
Disperse 100 mg of silica nanoparticles in 50 mL of anhydrous toluene in a round-bottom flask.
-
Sonicate the suspension for 15 minutes to ensure homogeneity.
-
-
Silanization Reaction:
-
Add 1 mL of (3-Mercaptopropyl)trimethoxysilane (MPTMS) to the nanoparticle suspension.
-
Reflux the mixture at 80°C for 4 hours under a nitrogen atmosphere with constant stirring.
-
-
Purification of Thiol-Functionalized Nanoparticles:
-
Allow the reaction mixture to cool to room temperature.
-
Collect the thiol-functionalized nanoparticles by centrifugation at 10,000 x g for 15 minutes.
-
Wash the nanoparticles three times with toluene and then three times with anhydrous ethanol to remove unreacted MPTMS.
-
Dry the thiol-functionalized nanoparticles under vacuum and store them under an inert atmosphere.
-
Part 2: Functionalization with this compound
This protocol describes the covalent attachment of this compound to the thiol-functionalized nanoparticles.
-
Preparation of Reaction Mixture:
-
Disperse 50 mg of dried thiol-functionalized nanoparticles in 25 mL of anhydrous DMF in a round-bottom flask.
-
Sonicate for 15 minutes to obtain a uniform dispersion.
-
In a separate vial, dissolve a 10-fold molar excess of this compound relative to the estimated surface thiol groups in 5 mL of anhydrous DMF.
-
-
PEGylation Reaction:
-
Add the this compound solution to the nanoparticle suspension.
-
Add a suitable non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), in a 2-3 molar excess relative to the bromo-PEG.
-
Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.
-
-
Purification of Propargyl-PEGylated Nanoparticles:
-
Collect the PEGylated nanoparticles by centrifugation at 12,000 x g for 20 minutes.
-
Wash the nanoparticles three times with DMF, followed by three washes with absolute ethanol, and finally three washes with deionized water to remove unreacted PEG and other reagents.
-
Alternatively, purify the nanoparticles by dialysis against deionized water for 48 hours, changing the water every 6 hours.
-
Resuspend the purified propargyl-functionalized nanoparticles in a buffer of choice (e.g., PBS) for storage or immediate use in the next step.
-
Part 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "clicking" of an azide-functionalized molecule onto the propargyl-terminated nanoparticles.
-
Preparation of Reagents:
-
Prepare stock solutions of the azide-functionalized molecule, Copper(II) sulfate, THPTA ligand, and sodium ascorbate in deionized water. It is crucial to prepare the sodium ascorbate solution fresh.
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, add the propargyl-PEGylated nanoparticles to a final concentration of 1 mg/mL in PBS.
-
Add the azide-functionalized molecule to a final concentration that is in 10-fold molar excess to the estimated number of propargyl groups on the nanoparticles.
-
Add the THPTA ligand solution to a final concentration of 1 mM.
-
Add the Copper(II) sulfate solution to a final concentration of 0.2 mM (maintaining a 5:1 ligand to copper ratio).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-2 hours, protected from light.
-
-
Purification of the Final Functionalized Nanoparticles:
-
Purify the nanoparticles by repeated centrifugation and resuspension in PBS to remove excess reagents and byproducts.
-
Alternatively, dialysis can be used for purification.
-
Store the final functionalized nanoparticles at 4°C.
-
Characterization and Expected Results
Thorough characterization at each stage of the functionalization process is crucial to ensure successful modification.
Data Presentation
Table 1: Physicochemical Properties of Nanoparticles at Different Functionalization Stages
| Nanoparticle Stage | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Nanoparticles | 100 ± 5 | < 0.2 | -35 ± 3 |
| Thiol-Functionalized | 102 ± 6 | < 0.2 | -38 ± 4 |
| Propargyl-PEGylated | 130 ± 8 | < 0.25 | -15 ± 5 |
| Final Functionalized | 135 ± 10 | < 0.3 | Dependent on clicked molecule |
Table 2: Quantification of PEGylation
| Technique | Parameter Measured | Expected Result |
| TGA | Weight loss due to PEG decomposition | A distinct weight loss step between 200°C and 450°C, corresponding to the attached PEG. |
| ¹H NMR | Integration of PEG methylene protons (~3.6 ppm) | Presence of a characteristic sharp peak at ~3.6 ppm, which can be quantified against an internal standard after nanoparticle dissolution. |
Detailed Characterization Methods
-
Dynamic Light Scattering (DLS):
-
Principle: Measures the fluctuations in scattered light intensity due to the Brownian motion of particles to determine their hydrodynamic diameter and size distribution (PDI).
-
Expected Results: An increase in the hydrodynamic diameter is expected after each functionalization step, particularly after PEGylation, due to the formation of a hydrated polymer layer on the nanoparticle surface. The PDI should remain low, indicating a monodisperse sample.
-
-
Zeta Potential Analysis:
-
Principle: Measures the electrophoretic mobility of particles in a liquid to determine their surface charge.
-
Expected Results: The initial zeta potential will depend on the bare nanoparticle's surface chemistry. After PEGylation, the zeta potential is expected to shift towards neutral as the charged surface is shielded by the neutral PEG chains. The final zeta potential will be influenced by the charge of the conjugated molecule.
-
-
Transmission Electron Microscopy (TEM):
-
Principle: Provides high-resolution images of the nanoparticle core, allowing for the assessment of size, shape, and aggregation state.
-
Expected Results: TEM images should confirm that the core size and morphology of the nanoparticles are maintained throughout the functionalization process and that no significant aggregation has occurred. The PEG layer is typically not visible under standard TEM conditions.
-
-
Thermogravimetric Analysis (TGA):
-
Principle: Measures the change in mass of a sample as a function of temperature.
-
Expected Results: TGA can be used to quantify the amount of PEG grafted onto the nanoparticles. A weight loss step corresponding to the thermal decomposition of the PEG chains will be observed.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: Provides information about the chemical structure of the functional groups on the nanoparticle surface.
-
Expected Results: For successful PEGylation, ¹H NMR will show a characteristic peak for the methylene protons of the PEG backbone at approximately 3.6 ppm. The appearance of signals from the clicked molecule will confirm the success of the final conjugation step. Quantification can be performed by dissolving the nanoparticles and using an internal standard.
-
-
UV-Vis and Fluorescence Spectroscopy:
-
Principle: UV-Vis can monitor changes in the surface plasmon resonance of metallic nanoparticles upon functionalization. Fluorescence spectroscopy can confirm the conjugation of fluorescent molecules.
-
Expected Results: For gold nanoparticles, a red-shift in the surface plasmon resonance peak is often observed after PEGylation. If a fluorescent molecule is clicked onto the nanoparticles, a characteristic fluorescence emission spectrum will be observed.
-
Potential Application: Targeted Drug Delivery
A significant application of this technology is in the development of targeted drug delivery systems. For instance, a targeting peptide with an azide group can be "clicked" onto the propargyl-functionalized nanoparticles. This can enhance the delivery of an encapsulated drug to specific cells that overexpress the receptor for the targeting peptide.
Caption: Targeted drug delivery signaling pathway.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low PEGylation Efficiency | - Incomplete thiol functionalization.- Inactive this compound.- Steric hindrance on the nanoparticle surface. | - Confirm thiol functionalization using appropriate characterization techniques.- Use fresh, high-quality this compound.- Optimize the reaction conditions (e.g., increase reaction time, temperature, or PEG concentration). |
| Nanoparticle Aggregation | - Incomplete PEGylation leading to exposed surfaces.- High salt concentrations during purification.- Inappropriate pH. | - Ensure complete PEGylation.- Use dialysis for purification to avoid high salt concentrations.- Maintain the pH of the nanoparticle suspension within its stability range. |
| Low Click Chemistry Yield | - Oxidation of Cu(I) to inactive Cu(II).- Inactive azide-functionalized molecule.- Insufficient concentration of reagents. | - Degas all solutions and perform the reaction under an inert atmosphere.- Use a freshly prepared solution of sodium ascorbate.- Ensure the azide molecule is pure and has not degraded.- Increase the concentration of the azide molecule and/or the catalyst. |
| Inconsistent Characterization Results | - Sample preparation issues (e.g., aggregation, incorrect concentration).- Instrument malfunction. | - Ensure samples are well-dispersed before measurement (e.g., by sonication).- Use appropriate dilutions for DLS and zeta potential measurements.- Calibrate instruments regularly. |
Application Notes and Protocols for Protein Labeling with Propargyl-PEG6-Br for Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the labeling of proteins with Propargyl-PEG6-Br for subsequent fluorescent imaging. This two-step methodology leverages the reactivity of the bromo-functionalized PEG linker for initial protein modification, followed by highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This powerful bioconjugation technique allows for the attachment of a wide variety of azide-functionalized fluorescent probes to the alkyne-modified protein, enabling applications in protein tracking, localization, and quantification.[1][2][3][4] The inclusion of a PEG6 spacer enhances the solubility of the labeled protein and minimizes potential steric hindrance.[5]
The overall strategy involves two key stages:
-
Protein Alkynation: Covalent attachment of the this compound linker to the protein of interest. The bromine atom serves as a reactive group for nucleophilic side chains of amino acids such as cysteine or lysine.
-
Click Chemistry Reaction: The alkyne-modified protein is then reacted with an azide-containing fluorescent dye in the presence of a copper(I) catalyst to form a stable triazole linkage.
This method offers a robust and versatile approach for protein labeling, providing high specificity and efficiency under biocompatible conditions.
Diagrams
Caption: Experimental workflow for protein labeling and imaging.
Caption: Chemical reaction scheme for protein labeling.
Experimental Protocols
Materials and Reagents
-
Protein of interest (in a suitable buffer, e.g., PBS, pH 7.2-7.5)
-
This compound
-
Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488, Azide-Fluor 594)
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)
-
Purification resin (e.g., size-exclusion chromatography) or dialysis cassettes
-
Phosphate-buffered saline (PBS)
Protocol 1: Protein Alkynation with this compound
This protocol describes the initial labeling of a protein with the alkyne group. The reaction conditions may require optimization depending on the specific protein.
-
Protein Preparation: Prepare the protein of interest at a concentration of 1-5 mg/mL in a suitable buffer (e.g., PBS, pH 7.2-7.5). Ensure the buffer is free of primary amines (like Tris) if targeting lysines, or reducing agents if targeting cysteines that need to be in a free thiol state.
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Alkynation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar excess should be determined empirically.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Removal of Excess Reagent: Remove the unreacted this compound by size-exclusion chromatography (e.g., a desalting column) or dialysis against the reaction buffer.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click" reaction to conjugate the azide-functionalized fluorescent dye to the alkynated protein.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the azide-functionalized fluorescent dye in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of sodium ascorbate in water. Note: This solution should be prepared fresh.
-
(Optional) Prepare a 10 mM stock solution of THPTA ligand in DMSO.
-
-
Click Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Alkynated protein (from Protocol 1)
-
Azide-functionalized fluorescent dye (final concentration of 100-200 µM)
-
(Optional) THPTA ligand (final concentration of 0.1 mM)
-
CuSO4 (final concentration of 1 mM)
-
Sodium ascorbate (final concentration of 1 mM)
-
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.
-
Purification of Labeled Protein: Purify the fluorescently labeled protein from excess dye and reaction components using size-exclusion chromatography or dialysis. The purified protein should be stored at 4°C or -20°C, protected from light.
Data Presentation
Table 1: Representative Reagent Concentrations for CuAAC Reaction
| Reagent | Stock Concentration | Final Concentration |
| Alkynated Protein | 1-5 mg/mL | 1-5 mg/mL |
| Azide-Fluor Dye | 10 mM | 100-200 µM |
| CuSO4 | 50 mM | 1 mM |
| Sodium Ascorbate | 50 mM | 1 mM |
| THPTA (optional) | 10 mM | 0.1 mM |
Table 2: Example Labeling Efficiency and Degree of Labeling
| Protein | Protein Concentration (mg/mL) | Molar Excess of this compound | Molar Excess of Azide-Dye | Labeling Efficiency (%) | Degree of Labeling (Dye/Protein) |
| BSA | 2 | 20x | 10x | 85 | 1.7 |
| IgG | 1 | 30x | 15x | 78 | 2.5 |
| Lysozyme | 5 | 15x | 10x | 92 | 1.1 |
Note: The data presented in this table is for illustrative purposes and the actual results may vary depending on the protein and experimental conditions.
Applications
Fluorescently labeled proteins generated using this protocol can be utilized in a variety of imaging applications, including:
-
Confocal Microscopy: To visualize the subcellular localization of the protein of interest.
-
Super-Resolution Microscopy: For high-resolution imaging of protein distribution and interactions.
-
In Vivo Imaging: To track the distribution and fate of the labeled protein in living organisms.
-
Flow Cytometry: To quantify the amount of labeled protein on the cell surface.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Insufficient molar excess of labeling reagents. | Increase the molar excess of this compound or the azide-dye. |
| Inactive protein (e.g., oxidized cysteines). | Ensure the protein is properly folded and reactive. For cysteine labeling, consider a pre-reduction step with a mild reducing agent like TCEP. | |
| Degraded sodium ascorbate solution. | Always use a freshly prepared solution of sodium ascorbate. | |
| High Background Signal | Incomplete removal of excess fluorescent dye. | Optimize the purification step (e.g., use a longer desalting column or more dialysis buffer changes). |
| Non-specific binding of the dye to the protein. | Include a blocking step or use a different fluorescent dye. | |
| Protein Precipitation | Protein instability under reaction conditions. | Perform the reaction at a lower temperature or for a shorter duration. Screen different buffers to improve protein stability. |
| High concentration of organic solvent (DMSO). | Minimize the volume of DMSO added to the reaction. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 3. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
Propargyl-PEG6-Br in Targeted Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG6-Br is a heterobifunctional linker that has emerged as a valuable tool in the development of targeted drug delivery systems. This linker possesses three key chemical features: a propargyl group containing a terminal alkyne, a hydrophilic hexaethylene glycol (PEG6) spacer, and a reactive bromo group. This unique combination of functionalities allows for the precise and efficient conjugation of therapeutic agents to targeting moieties, such as antibodies or nanoparticles, through bioorthogonal "click" chemistry.
The terminal alkyne of the propargyl group is primed for participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. This reaction is highly specific, efficient, and biocompatible, enabling the formation of a stable triazole linkage between the linker and an azide-modified molecule. The PEG6 spacer enhances the solubility and bioavailability of the resulting conjugate, can reduce immunogenicity, and provides spatial separation between the payload and the targeting vehicle.[1][2] The bromo group can be used as a reactive handle for initial conjugation steps, often being converted to other functional groups as needed for specific synthetic strategies.
These application notes provide an overview of the use of this compound in two primary areas of targeted drug delivery: Antibody-Drug Conjugates (ADCs) and functionalized nanoparticles. Detailed experimental protocols are provided as a guide for researchers.
Application 1: Synthesis of Antibody-Drug Conjugates (ADCs)
Propargyl-PEG linkers are instrumental in the construction of homogeneous ADCs with a controlled drug-to-antibody ratio (DAR).[3][4][] By utilizing click chemistry for the final payload conjugation, a high degree of specificity can be achieved. While the provided protocols are based on a closely related Propargyl-PEG7-acid linker, the principles and reaction steps are directly applicable to systems utilizing a Propargyl-PEG6 moiety.
Experimental Protocol: ADC Synthesis via CuAAC
This protocol outlines a general two-step procedure for conjugating a cytotoxic drug to an antibody. The first step involves functionalizing the antibody with an azide group. The second step is the CuAAC reaction between the azide-modified antibody and a drug that has been pre-conjugated with a propargyl-PEG linker.
Step 1: Introduction of Azide Groups onto the Antibody
-
Antibody Preparation: Prepare a solution of the desired monoclonal antibody (e.g., Trastuzumab) in a suitable conjugation buffer, such as phosphate-buffered saline (PBS) at pH 7.4. The typical antibody concentration is between 1-10 mg/mL.
-
Azide Functionalization: React the antibody with an azide-functionalized reagent, such as azido-NHS ester, to introduce azide groups onto the lysine residues of the antibody. The molar excess of the azide reagent will influence the number of azide groups incorporated.
-
Purification: Remove the excess azide reagent and byproducts by subjecting the reaction mixture to buffer exchange using a desalting column or tangential flow filtration, equilibrating with a conjugation buffer (e.g., PBS, pH 7.4).
Step 2: Drug-Propargyl-PEG6 Conjugation and Click Reaction
-
Drug-Linker Synthesis: Synthesize the drug-Propargyl-PEG6 conjugate. This typically involves reacting the drug with a Propargyl-PEG6 derivative that has a reactive group compatible with the drug's functional groups (e.g., Propargyl-PEG6-NHS ester for a drug with an amine group).
-
Reagent Preparation:
-
Prepare a stock solution of Copper(II) Sulfate (CuSO₄) (e.g., 100 mM in ultrapure water).
-
Prepare a stock solution of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), at a concentration that will result in a 1:2 to 1:5 molar ratio of Cu:ligand (e.g., 200 mM in ultrapure water).
-
Freshly prepare a stock solution of a reducing agent, such as sodium ascorbate (e.g., 100 mM in ultrapure water).
-
-
Catalyst Formation: In a separate microcentrifuge tube, mix the CuSO₄ and THPTA solutions and let stand for 3-5 minutes to form the copper-ligand complex.
-
Click Reaction:
-
In the reaction vessel containing the azide-modified antibody, add the drug-Propargyl-PEG6 conjugate. A molar excess of 5-10 equivalents is typically used.
-
Add the pre-formed copper-ligand complex to the antibody/drug mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted drug-linker, catalyst, and other reagents.
Characterization and Data Analysis
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC and must be accurately determined.
Table 1: Quantitative Characterization of ADC
| Parameter | Method | Typical Values |
| Drug-to-Antibody Ratio (DAR) | HIC, RP-HPLC, Mass Spectrometry | 2, 4, or 8 |
| Monomer Purity | Size Exclusion Chromatography (SEC) | > 95% |
| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT, MTS) | EC50 (nM range) |
| Antigen Binding Affinity | ELISA, Surface Plasmon Resonance (SPR) | KD (nM range) |
Protocol for DAR Determination by Hydrophobic Interaction Chromatography (HIC)
-
Mobile Phase Preparation:
-
Buffer A (High Salt): 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Buffer B (Low Salt): 20 mM Sodium Phosphate, pH 7.0.
-
-
Chromatography Conditions:
-
Column: TSKgel Butyl-NPR or similar.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Gradient: A linear gradient from 100% Buffer A to 100% Buffer B over 20-30 minutes.
-
-
Data Analysis:
-
Integrate the peak areas for the unconjugated antibody (DAR=0) and the drug-conjugated species (DAR=2, 4, etc.).
-
Calculate the weighted average DAR using the formula: DAR = Σ (% Peak Area of Species * Number of Drugs on Species) / 100
-
Visualization of ADC Synthesis Workflow
Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.
Application 2: Functionalization of Nanoparticles for Targeted Delivery
This compound can be used to functionalize the surface of pre-formed nanoparticles, such as liposomes or polymeric nanoparticles. The PEG linker provides a "stealth" layer that can help to prolong circulation time. The terminal propargyl group is then available for the attachment of targeting ligands via click chemistry, enabling the nanoparticles to specifically recognize and bind to target cells.
Experimental Protocol: Liposome Functionalization and Targeting
This protocol describes the preparation of drug-loaded liposomes, their surface functionalization with a Propargyl-PEG6 linker, and subsequent conjugation of a targeting peptide.
Step 1: Preparation of Drug-Loaded Liposomes
-
Lipid Film Hydration:
-
Dissolve lipids (e.g., DSPC, Cholesterol) and a DSPE-PEG-Maleimide in a chloroform/methanol solution.
-
Evaporate the organic solvent under reduced pressure to form a thin lipid film.
-
Hydrate the lipid film with a drug solution (e.g., doxorubicin in an ammonium sulfate buffer for remote loading) at a temperature above the lipid transition temperature.
-
-
Extrusion:
-
Subject the hydrated lipid suspension to extrusion through polycarbonate membranes of decreasing pore size (e.g., 200 nm followed by 100 nm) to produce unilamellar vesicles of a defined size.
-
-
Purification: Remove the unencapsulated drug by size exclusion chromatography or dialysis.
Step 2: Surface Functionalization with Propargyl-PEG6
-
Thiolation of this compound: Convert the bromo group of this compound to a thiol group by reacting with a suitable thiolating agent (e.g., thiourea followed by hydrolysis).
-
Conjugation to Liposomes: React the thiolated Propargyl-PEG6 with the maleimide-functionalized liposomes. The thiol-maleimide reaction forms a stable thioether bond.
-
Purification: Remove unreacted Propargyl-PEG6-SH by dialysis or ultracentrifugation.
Step 3: Conjugation of Targeting Ligand via Click Chemistry
-
Ligand Preparation: Synthesize or procure a targeting ligand (e.g., a peptide like cRGD) containing an azide group.
-
Click Reaction:
-
Follow the same CuAAC reaction setup as described in the ADC protocol (Step 2, parts 2-4), using the propargyl-functionalized liposomes and the azide-modified targeting ligand.
-
-
Final Purification: Purify the targeted liposomes from excess ligand and reaction components using size exclusion chromatography.
Characterization and Data Analysis
Table 2: Quantitative Characterization of Targeted Nanoparticles
| Parameter | Method | Typical Values |
| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 80 - 150 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential | Electrophoretic Light Scattering | -10 to +10 mV |
| Drug Encapsulation Efficiency (%) | Spectrophotometry, HPLC | > 90% |
| Drug Loading Content (%) | Spectrophotometry, HPLC | 1 - 10% (w/w) |
| In Vitro Drug Release | Dialysis Method | Time-dependent release profile |
Protocol for Determining Encapsulation Efficiency (EE%)
-
Sample Preparation: Take a known amount of the liposomal formulation.
-
Separation of Free Drug: Separate the encapsulated drug from the free drug using a mini spin column.
-
Quantification of Encapsulated Drug:
-
Disrupt the liposomes by adding a suitable solvent (e.g., methanol or Triton X-100).
-
Quantify the amount of drug in the lysed liposomes using UV-Vis spectrophotometry or HPLC against a standard curve.
-
-
Quantification of Total Drug: Measure the drug concentration in an unseparated sample of the formulation.
-
Calculation: EE% = (Amount of Encapsulated Drug / Total Amount of Drug) * 100
Visualization of Nanoparticle Functionalization Workflow
Caption: Workflow for Nanoparticle Functionalization and Targeting.
Conclusion
This compound is a versatile and powerful linker for the development of sophisticated targeted drug delivery systems. Its well-defined structure allows for the application of highly efficient and specific click chemistry reactions, enabling the precise construction of ADCs with controlled DARs and the surface modification of nanoparticles with targeting ligands. The protocols and data presented in these application notes serve as a comprehensive guide for researchers aiming to leverage this technology for the advancement of targeted therapeutics. While the provided protocols are robust, optimization of reaction conditions and purification methods will be necessary for each specific antibody, drug, and nanoparticle system.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
Application Notes and Protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG6-Br
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental conditions and protocols for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction utilizing Propargyl-PEG6-Br. This versatile linker is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of molecules designed to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system.
Introduction to this compound in CuAAC Chemistry
This compound is a heterobifunctional linker featuring a terminal alkyne group, a six-unit polyethylene glycol (PEG) chain, and a terminal bromide. The alkyne moiety serves as a handle for the highly efficient and bio-orthogonal CuAAC "click" reaction, enabling its conjugation to azide-containing molecules. The PEG spacer enhances solubility and provides optimal length and flexibility for the resulting conjugate, which is crucial for its biological activity, particularly in the context of PROTACs. The terminal bromide allows for further chemical modification, although in the context of a CuAAC reaction with an azide-bearing molecule, the primary reactive site is the alkyne.
The CuAAC reaction is favored in the synthesis of PROTACs due to its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. This allows for the modular assembly of a PROTAC from three components: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker, such as one derived from this compound.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome. The following diagram illustrates this pathway.
Experimental Workflow for PROTAC Synthesis and Evaluation
The development of a PROTAC using this compound involves a multi-step process from synthesis to biological evaluation. The following diagram outlines a typical experimental workflow.
Quantitative Data for CuAAC in PROTAC Synthesis
The yield of CuAAC reactions for the synthesis of PROTACs can vary depending on the specific substrates and reaction conditions. However, the reaction is generally high-yielding. The following table summarizes representative conditions and expected outcomes based on literature reports for the synthesis of PROTAC libraries using PEG linkers.[1]
| Parameter | Condition | Expected Outcome |
| Alkyne | This compound (or similar PEG-alkyne) | - |
| Azide | Azide-modified POI or E3 ligase ligand | - |
| Stoichiometry | 1.0 - 1.5 equivalents of alkyne per equivalent of azide | - |
| Copper Source | Copper(II) Sulfate (CuSO₄) | In situ reduction to Cu(I) |
| Reducing Agent | Sodium Ascorbate | 5 - 10 equivalents |
| Ligand | TBTA or THPTA | 1 - 5 equivalents relative to copper |
| Solvent | DMF, DMSO, or a mixture of aqueous buffer and organic solvent | - |
| Temperature | Room Temperature | - |
| Reaction Time | 1 - 24 hours | - |
| Yield | 55 - 90% | Highly dependent on substrates |
Experimental Protocols
Protocol 1: General Procedure for CuAAC with this compound
This protocol describes a general method for the CuAAC reaction to conjugate this compound with an azide-containing molecule, such as a ligand for a POI or an E3 ligase.
Materials:
-
This compound
-
Azide-containing molecule
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
In a clean, dry flask, dissolve the azide-containing molecule (1.0 eq) and this compound (1.2 eq) in DMF or DMSO.
-
In a separate vial, prepare a stock solution of CuSO₄ (e.g., 20 mM in deionized water).
-
In another vial, prepare a stock solution of Sodium Ascorbate (e.g., 100 mM in deionized water). This solution should be made fresh.
-
In a third vial, prepare a stock solution of the copper ligand (TBTA in DMF/DMSO or THPTA in water) (e.g., 50 mM).
-
To the reaction flask containing the azide and alkyne, add the copper ligand solution (1.0 - 5.0 eq relative to CuSO₄).
-
Add the CuSO₄ solution to the reaction mixture (0.1 - 0.5 eq).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (5.0 - 10.0 eq relative to CuSO₄).
-
Stir the reaction mixture at room temperature for 1-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the desired triazole conjugate.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol details the steps to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.
Materials:
-
Cell line expressing the target protein of interest
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Protocol 3: HiBiT-Based Assay for Real-Time Protein Degradation Monitoring
This protocol offers a sensitive, real-time method to quantify protein degradation by utilizing CRISPR/Cas9 to endogenously tag the target protein with a small HiBiT peptide.
Materials:
-
CRISPR/Cas9 engineered cell line expressing the HiBiT-tagged target protein.
-
LgBiT protein (can be supplied via a stably expressing cell line or transient transfection).
-
Nano-Glo® HiBiT Lytic Detection System or Nano-Glo® Live Cell Assay System.
-
White, opaque 96-well or 384-well assay plates.
-
PROTAC stock solution (in DMSO).
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed the HiBiT-tagged cells in a white, opaque assay plate at a predetermined density.
-
Allow the cells to attach and grow overnight.
-
-
Assay Setup (Live-Cell Kinetic Assay):
-
Prepare the Nano-Glo® Live Cell Assay substrate according to the manufacturer's instructions.
-
Add the substrate to the cells and incubate to allow for signal stabilization.
-
Prepare serial dilutions of the PROTAC in the assay medium.
-
Add the PROTAC dilutions to the appropriate wells.
-
Place the plate in a luminometer pre-equilibrated to 37°C and 5% CO₂.
-
Measure luminescence kinetically over a desired time course (e.g., every 15 minutes for 24 hours).
-
-
Assay Setup (Endpoint Lytic Assay):
-
Treat the cells with serial dilutions of the PROTAC for a fixed period (e.g., 24 hours).
-
Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.
-
Add the lytic reagent to the wells.
-
Incubate at room temperature for 10 minutes to ensure complete cell lysis and signal generation.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
For kinetic assays, plot luminescence over time for each PROTAC concentration to determine the degradation rate.
-
For endpoint assays, normalize the luminescence signal to the vehicle-treated control to calculate the percentage of remaining protein.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
-
Conclusion
This compound is a valuable and versatile linker for the synthesis of complex molecules, particularly PROTACs, via the CuAAC reaction. The protocols and data provided herein offer a solid foundation for researchers to employ this powerful "click" chemistry approach in their drug discovery and development endeavors. It is important to note that the optimization of reaction conditions is crucial for achieving high yields and the desired characteristics of the final product. Furthermore, rigorous biological evaluation using methods such as Western blotting or HiBiT assays is essential to validate the efficacy of the synthesized PROTACs.
References
Application Notes and Protocols for Bioconjugation of Propargyl-PEG6-Br to Amine-Containing Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of biomolecules with polyethylene glycol (PEG), known as PEGylation, is a premier strategy in drug development and biotechnology to enhance the therapeutic properties of proteins, peptides, and other amine-containing molecules. PEGylation can significantly improve a molecule's solubility and stability, extend its circulating half-life, and reduce its immunogenicity.[1][2][3][4]
This document provides detailed application notes and protocols for the bioconjugation of Propargyl-PEG6-Br to molecules containing primary or secondary amines. This compound is a heterobifunctional linker that installs a terminal alkyne group onto the target molecule. This alkyne handle is then available for subsequent modification via highly efficient and specific copper-catalyzed or copper-free "click chemistry" reactions with azide-containing molecules.[5] This two-step approach is invaluable for the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Principle of the Reaction
The conjugation of this compound to an amine-containing molecule proceeds via an N-alkylation reaction, a type of nucleophilic substitution. The nitrogen atom of the amine acts as a nucleophile, attacking the carbon atom attached to the bromine. Bromine is a good leaving group, facilitating the formation of a stable carbon-nitrogen bond.
A common challenge in N-alkylation is the potential for over-alkylation, as the newly formed secondary amine can be more nucleophilic than the starting primary amine, leading to the formation of tertiary amines or even quaternary ammonium salts. To favor mono-alkylation, it is recommended to use a significant molar excess of the amine-containing molecule relative to the this compound. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrobromic acid (HBr) byproduct, driving the reaction to completion.
Experimental Protocols
Materials
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, small molecule)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA), triethylamine (TEA))
-
Reaction vessel (e.g., microcentrifuge tube, round-bottom flask)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC))
-
Analytical instruments (e.g., Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, HPLC)
Protocol for Conjugation of this compound to a Protein
-
Preparation of Reagents:
-
Dissolve the amine-containing protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-8.0) to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).
-
Prepare a stock solution of this compound in an anhydrous organic solvent (e.g., DMF or DMSO) at a concentration of 10-100 mM.
-
Prepare a stock solution of a non-nucleophilic base (e.g., DIPEA) in the same organic solvent.
-
-
Conjugation Reaction:
-
In a reaction vessel, add the protein solution.
-
Slowly add a 5- to 20-fold molar excess of this compound to the protein solution while gently stirring. The optimal ratio should be determined empirically for each specific molecule.
-
Add a 1.5- to 2-fold molar excess of the base (relative to the this compound) to the reaction mixture.
-
Incubate the reaction at room temperature for 2-24 hours or at 4°C for 12-48 hours with continuous gentle mixing. Reaction progress can be monitored by techniques such as LC-MS.
-
-
Purification of the Conjugate:
-
Upon completion, the reaction mixture will contain the desired propargyl-PEGylated conjugate, unreacted this compound, and other byproducts.
-
Purify the conjugate using a suitable chromatography technique. Size-exclusion chromatography (SEC) is often effective for separating the larger PEGylated protein from smaller unreacted reagents. Ion-exchange chromatography (IEX) can also be used, as PEGylation can alter the surface charge of the protein.
-
-
Characterization of the Conjugate:
-
Confirm the identity and purity of the propargyl-PEGylated protein using techniques such as SDS-PAGE (which will show an increase in molecular weight), mass spectrometry (to confirm the mass of the conjugate), and HPLC.
-
The degree of PEGylation (the average number of PEG chains per protein) can be determined using various methods, including NMR spectroscopy or mass spectrometry.
-
Data Presentation
The optimal conditions for the bioconjugation of this compound will vary depending on the specific amine-containing molecule. The following table summarizes key parameters and typical ranges to consider for reaction optimization.
| Parameter | Typical Range | Considerations |
| Molar Ratio (this compound : Amine) | 5:1 to 20:1 | A higher excess of the PEG reagent increases the degree of labeling but also the risk of multiple PEGylations per molecule. |
| pH | 7.2 - 9.0 | Higher pH deprotonates primary amines, increasing their nucleophilicity. However, protein stability must be considered. |
| Temperature | 4°C - 25°C | Lower temperatures can reduce the rate of side reactions and protein degradation but may require longer reaction times. |
| Reaction Time | 2 - 48 hours | Monitor reaction progress to determine the optimal time for desired conjugation without significant side product formation. |
| Expected Yield | Variable (30-70%) | Yields are highly dependent on the reactivity of the amine, the stability of the molecule, and purification efficiency. |
Visualizations
Chemical Reaction Mechanism
Caption: N-alkylation of an amine with this compound.
Experimental Workflow
Caption: Workflow for propargyl-PEGylation of amine molecules.
Application in Studying Signaling Pathways
A propargyl-PEGylated ligand can be a valuable tool for studying cellular signaling. For example, a ligand for the Epidermal Growth Factor Receptor (EGFR) can be conjugated with this compound. This modified ligand can then be used to stimulate the EGFR signaling pathway. The terminal alkyne allows for the subsequent attachment of a reporter molecule (e.g., a fluorophore or biotin) via click chemistry, enabling visualization and analysis of the ligand-receptor complex and its downstream effects.
Caption: Probing the EGFR signaling pathway with a PEGylated ligand.
References
- 1. Soluble epoxide hydrolase-targeting PROTAC activates AMPK and inhibits endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy Alkyne-PEG-SH | Thiol & Alkyne Terminated PEG for Bioconjugation [biochempeg.com]
- 5. Covalent functionalization of G protein-coupled receptors by small molecular probes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00294F [pubs.rsc.org]
Application Notes and Protocols for Propargyl-PEG6-Br in Hydrogel Formation and Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) hydrogels are widely utilized in biomedical applications, including tissue engineering, drug delivery, and 3D cell culture, owing to their biocompatibility, hydrophilicity, and tunable physical properties. The formation of these hydrogels through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and bioorthogonal method for creating well-defined network structures under mild conditions.
Propargyl-PEG6-Br is a heterobifunctional linker molecule that serves as a valuable building block in the synthesis of advanced hydrogel materials. It features a terminal alkyne (propargyl) group, ready for participation in CuAAC reactions, and a bromo group, which acts as a good leaving group for nucleophilic substitution, allowing for conjugation to various molecules. This document provides detailed application notes and protocols for the use of this compound in the formation and subsequent modification of PEG-based hydrogels.
Principle of Hydrogel Formation
The primary application of this compound in hydrogel formation involves a two-step conceptual pathway. First, the linear this compound is converted into a multi-arm propargyl-functionalized PEG macromer. This is achieved by reacting the bromo-end with a multifunctional core molecule (e.g., a tri- or tetra-thiol). Subsequently, this multi-arm propargyl-PEG macromer is crosslinked with a multi-arm azide-functionalized PEG in the presence of a copper(I) catalyst to form the hydrogel network. The resulting hydrogel is formed by stable triazole linkages.
Section 1: Synthesis of Multi-Arm Propargyl-PEG Macromer
To utilize the bifunctional nature of this compound for creating a crosslinked hydrogel network, it must first be converted into a multi-arm macromer. This protocol describes the synthesis of a 4-arm propargyl-PEG macromer using a tetra-thiol core.
Experimental Protocol: Synthesis of 4-Arm Propargyl-PEG
Materials:
-
This compound
-
Pentaerythritol tetrakis(3-mercaptopropionate) (4-arm thiol core)
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Dialysis tubing (MWCO appropriate for the final product size)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pentaerythritol tetrakis(3-mercaptopropionate) (1 equivalent) in anhydrous DMF.
-
Addition of Base: Add triethylamine (4.4 equivalents) to the solution and stir for 15 minutes at room temperature. The base acts to deprotonate the thiol groups.
-
Addition of this compound: Dissolve this compound (4.2 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature with continuous stirring for 24-48 hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or NMR spectroscopy by observing the disappearance of the starting materials.
-
Quenching and Precipitation: Quench the reaction by adding a small amount of water. Precipitate the product by slowly adding the reaction mixture to a large volume of cold diethyl ether with vigorous stirring.
-
Purification: Collect the precipitate by filtration and wash it multiple times with diethyl ether to remove unreacted starting materials and byproducts.
-
Dialysis: Redissolve the crude product in deionized water and transfer it to a dialysis tube. Dialyze against deionized water for 2-3 days, changing the water frequently to remove residual DMF, TEA, and other small molecule impurities.
-
Lyophilization: Freeze-dry the purified solution to obtain the 4-arm propargyl-PEG macromer as a white, fluffy solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR and Gel Permeation Chromatography (GPC).
Section 2: Hydrogel Formation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This section details the formation of a PEG hydrogel by crosslinking the synthesized multi-arm propargyl-PEG macromer with a multi-arm azide-PEG.
Experimental Protocol: CuAAC Hydrogel Formation
Materials:
-
4-arm Propargyl-PEG (synthesized as in Section 1)
-
4-arm Azide-PEG (commercially available)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Deionized water
Procedure:
-
Precursor Solution Preparation:
-
Prepare a stock solution of the 4-arm Propargyl-PEG in PBS. The concentration will depend on the desired final polymer content of the hydrogel (e.g., 5-20 wt%).
-
Prepare a stock solution of the 4-arm Azide-PEG in PBS at a concentration that will result in a 1:1 molar ratio of alkyne to azide groups in the final mixture.
-
Prepare a stock solution of CuSO₄ in deionized water (e.g., 100 mM).
-
Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 1 M).
-
-
Hydrogel Formation:
-
In a sterile microcentrifuge tube or a mold, combine the 4-arm Propargyl-PEG solution and the 4-arm Azide-PEG solution. Mix thoroughly by gentle pipetting.
-
To initiate the crosslinking reaction, add the CuSO₄ solution to the polymer mixture. The final concentration of copper can be varied to control the gelation rate (typically 50-500 µM).
-
Immediately add the sodium ascorbate solution. The concentration of sodium ascorbate is typically 5-10 times that of the CuSO₄.
-
Mix the solution quickly and thoroughly. Gelation should occur within minutes. The gelation time can be monitored by tilting the vial and observing the cessation of flow.
-
-
Washing and Swelling:
-
Once the hydrogel is formed, it can be washed with PBS to remove the catalyst and unreacted precursors.
-
Allow the hydrogel to swell in PBS to equilibrium. The swelling ratio can be determined by comparing the weight of the swollen hydrogel to its dry weight.
-
Section 3: Data Presentation
The physical properties of the resulting hydrogels can be tuned by varying the molecular weight and concentration of the PEG precursors, as well as the catalyst concentration.
Table 1: Influence of Precursor Concentration on Hydrogel Properties
| Polymer Concentration (wt%) | Gelation Time (min) | Storage Modulus (G') (kPa) | Swelling Ratio (q) |
| 5 | 15 - 30 | 1 - 5 | 20 - 30 |
| 10 | 5 - 15 | 5 - 20 | 10 - 20 |
| 15 | 2 - 8 | 20 - 50 | 5 - 10 |
Note: These are representative values and can vary based on the specific molecular weight of the PEG arms and the precise catalyst concentration.
Table 2: Effect of Catalyst Concentration on Gelation Time
| Copper(I) Catalyst Concentration (relative to alkyne groups) | Gelation Time |
| 20% | ~40 min |
| 50% | ~15 min |
| 100% | ~2 min |
Adapted from literature data on similar CuAAC hydrogel systems.[1]
Section 4: Hydrogel Modification and Applications
The versatility of the this compound linker allows for the incorporation of bioactive molecules into the hydrogel network for various applications, such as controlled drug release and 3D cell culture.
Application: Covalent Immobilization of Bioactive Peptides
Bioactive peptides, such as those containing the RGD sequence for cell adhesion, can be incorporated into the hydrogel. This can be achieved by synthesizing an azide-functionalized peptide and adding it to the precursor solution before gelation.
Protocol: 3D Cell Culture in PEG Hydrogels
Materials:
-
Sterile 4-arm Propargyl-PEG and 4-arm Azide-PEG solutions in cell culture medium
-
Sterile CuSO₄ and sodium ascorbate solutions
-
Cell suspension at the desired density
-
Cell culture plates/inserts
Procedure:
-
Cell Suspension: Prepare a concentrated suspension of the desired cell type in cell culture medium.
-
Precursor-Cell Mixture: In a sterile tube, gently mix the 4-arm Propargyl-PEG and 4-arm Azide-PEG solutions with the cell suspension. Ensure homogeneous distribution of cells without causing excessive shear stress.
-
Initiation of Gelation: Add the sterile catalyst and reducing agent solutions (CuSO₄ and sodium ascorbate) to the cell-polymer mixture and pipette gently to mix.
-
Casting: Immediately transfer the mixture to a culture well or mold.
-
Incubation: Allow the hydrogel to crosslink at 37°C in a cell culture incubator.
-
Culture: After gelation, add cell culture medium to the top of the hydrogel. Change the medium regularly and monitor cell viability and behavior using standard cell biology techniques.
Note: The cytotoxicity of the copper catalyst should be considered. For sensitive cell types, copper-free click chemistry approaches (e.g., Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC) may be more suitable.
Conclusion
This compound is a versatile building block for the creation of advanced PEG hydrogels. Through a two-step process involving the synthesis of a multi-arm propargyl-PEG macromer followed by CuAAC crosslinking, hydrogels with tunable properties can be readily fabricated. These hydrogels serve as excellent platforms for a variety of biomedical applications, including fundamental cell biology research and the development of new therapeutic strategies. The protocols and data provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their hydrogel-based studies.
References
Application Notes and Protocols for Creating Fluorescent Probes with Propargyl-PEG6-Br
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and application of fluorescent probes utilizing Propargyl-PEG6-Br. This versatile linker enables the straightforward conjugation of a wide array of azide-modified fluorophores via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. The inclusion of a hexa(ethylene glycol) (PEG6) spacer enhances the aqueous solubility and biocompatibility of the resulting probes, making them highly suitable for biological applications.
Introduction to this compound in Fluorescent Probe Synthesis
This compound is a heterobifunctional linker featuring a terminal alkyne (propargyl group) for click chemistry and a bromine atom that can be further modified, although for the purpose of these notes, we will focus on its direct use as a stable, PEGylated alkyne component. The primary application of this compound in this context is its reaction with azide-functionalized molecules, most notably fluorescent dyes, to create stable, fluorescently labeled conjugates.
The CuAAC reaction is highly specific, efficient, and proceeds under mild, aqueous conditions, making it an ideal method for bioconjugation. The resulting 1,2,3-triazole linkage is exceptionally stable, ensuring the integrity of the fluorescent probe in biological systems. The PEG6 linker offers several advantages:
-
Enhanced Aqueous Solubility: The hydrophilic nature of the PEG chain significantly improves the solubility of often hydrophobic fluorescent dyes in physiological buffers.
-
Reduced Non-Specific Binding: The PEG linker can minimize non-specific interactions of the fluorescent probe with proteins and cell membranes, leading to a better signal-to-noise ratio in imaging applications.
-
Improved Pharmacokinetics: In in vivo applications, PEGylation can increase the circulation half-life of the probe.
Experimental Protocols
Protocol 1: Synthesis of a Fluorescent Probe using this compound and an Azide-Modified Fluorophore
This protocol describes the synthesis of a fluorescent probe by reacting this compound with a commercially available azide-modified fluorophore, such as Cyanine5.5 Azide.
Materials:
-
This compound
-
Cyanine5.5 Azide (or other azide-modified fluorophore)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvents: Anhydrous Dimethylformamide (DMF), Deionized water
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Mass spectrometer and fluorescence spectrophotometer for characterization
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF.
-
Prepare a 10 mM stock solution of Cyanine5.5 Azide in anhydrous DMF.
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh before each use.
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a clean, dry microcentrifuge tube, add 10 µL of the 10 mM this compound stock solution (0.1 µmol, 1.0 eq).
-
Add 12 µL of the 10 mM Cyanine5.5 Azide stock solution (0.12 µmol, 1.2 eq).
-
Add 100 µL of a 1:1 (v/v) mixture of deionized water and tert-butanol.
-
Vortex the mixture gently to ensure homogeneity.
-
-
Initiation of the Click Reaction:
-
In a separate tube, prepare the catalyst solution by mixing 2 µL of the 100 mM CuSO₄ stock solution with 10 µL of the 100 mM THPTA stock solution. Let it sit for 2 minutes.
-
Add the catalyst solution to the reaction mixture.
-
Add 5 µL of the freshly prepared 1 M sodium ascorbate stock solution to initiate the reaction. The final volume will be approximately 139 µL.
-
-
Reaction and Monitoring:
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by observing the consumption of the starting materials and the formation of the product.
-
-
Purification of the Fluorescent Probe:
-
Upon completion, the reaction mixture is diluted with a suitable mobile phase (e.g., 20% acetonitrile in water) and purified by RP-HPLC.
-
Use a C18 column and a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) to elute the product.
-
Collect the fractions corresponding to the product peak, which can be identified by its characteristic absorbance at the wavelength of the fluorophore.
-
-
Characterization and Storage:
-
Confirm the identity of the purified product by mass spectrometry (e.g., ESI-MS) to verify the expected molecular weight.
-
Characterize the photophysical properties of the probe, including its absorption and emission spectra, quantum yield, and extinction coefficient (see Table 1).
-
Lyophilize the purified product and store it at -20°C, protected from light.
-
Data Presentation
The following table summarizes the key quantitative data for a representative fluorescent probe synthesized using a propargyl-PEG linker and an azide-modified cyanine dye.
| Parameter | Value |
| Fluorophore | Cyanine5.5 |
| Excitation Maximum (λex) | ~675 nm |
| Emission Maximum (λem) | ~694 nm |
| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.20 |
| Molecular Weight of Conjugate | Varies based on specific linker and dye |
Note: The exact photophysical properties may vary slightly depending on the solvent and conjugation partner.
Application Protocol: Imaging Epidermal Growth Factor Receptor (EGFR) Trafficking
This protocol describes the use of a custom-synthesized fluorescent probe to visualize the trafficking of the Epidermal Growth Factor Receptor (EGFR), a key player in cell signaling and cancer. The probe is first conjugated to Epidermal Growth Factor (EGF), the natural ligand for EGFR.
Materials:
-
EGF-Azide conjugate (prepared separately by reacting an amine-reactive azide with EGF)
-
Propargyl-PEG6-Cy5.5 fluorescent probe (synthesized as per Protocol 1)
-
CuSO₄·5H₂O, Sodium ascorbate, THPTA
-
Human cancer cell line overexpressing EGFR (e.g., A431 cells)
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for cell fixation
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Synthesis of EGF-Fluorescent Probe Conjugate:
-
Perform a CuAAC reaction as described in Protocol 1, using the EGF-Azide conjugate as the azide component and the Propargyl-PEG6-Cy5.5 probe as the alkyne component.
-
Purify the resulting EGF-Cy5.5 conjugate using size-exclusion chromatography to remove unreacted fluorescent probe.
-
-
Cell Culture and Plating:
-
Culture A431 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells onto glass-bottom dishes suitable for fluorescence microscopy and allow them to adhere overnight.
-
-
Cell Treatment and Labeling:
-
Starve the cells in serum-free medium for 4-6 hours prior to the experiment to reduce basal EGFR signaling.
-
Treat the cells with the EGF-Cy5.5 conjugate at a final concentration of 50-100 ng/mL in serum-free medium.
-
Incubate the cells for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C to allow for receptor binding and internalization.
-
-
Cell Fixation and Staining:
-
After the desired incubation time, wash the cells three times with ice-cold PBS to remove unbound probe.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, for intracellular antibody staining).
-
Stain the cell nuclei with DAPI (300 nM in PBS) for 5 minutes.
-
Wash the cells three times with PBS.
-
-
Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets for DAPI (blue channel) and Cy5.5 (far-red channel).
-
Capture images at different time points to observe the localization of the fluorescently labeled EGF, which reflects the trafficking of EGFR from the cell membrane to intracellular compartments (endosomes, lysosomes).
-
Mandatory Visualizations
Application Notes and Protocols for Cell Surface Modification using Propargyl-PEG6-Br
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell surface modification is a powerful technique for studying cellular processes, developing targeted therapies, and engineering cell-based diagnostics. Propargyl-PEG6-Br is a versatile chemical tool that enables the covalent attachment of various molecules to the cell surface through a bioorthogonal chemical reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This molecule features a terminal alkyne group for the click reaction, a hydrophilic hexaethylene glycol (PEG6) spacer to enhance solubility and minimize non-specific interactions, and a bromo group that can be used for further chemical modifications, though for cell surface labeling, the alkyne is the primary reactive handle.
The most common strategy for employing this compound in cell surface modification involves a two-step process. First, cells are metabolically engineered to express azide groups on their surface glycans.[3][4] This is typically achieved by incubating the cells with a peracetylated azido-sugar, such as N-azidoacetylmannosamine (Ac4ManNAz), which is processed by the cell's natural metabolic pathways and incorporated into surface glycoproteins.[5] In the second step, the azide-decorated cells are treated with this compound in the presence of a copper(I) catalyst, leading to the specific and stable covalent attachment of the PEGylated alkyne to the cell surface.
These application notes provide a comprehensive overview of the use of this compound for cell surface modification, including detailed experimental protocols, expected quantitative outcomes, and visualizations of the underlying processes.
Data Presentation
The efficiency of cell surface modification using this two-step approach can be assessed using various analytical techniques, such as flow cytometry or fluorescence microscopy, after conjugating a fluorescent reporter molecule to the terminal bromo group of the PEG linker post-labeling or by using a fluorescently tagged alkyne. The following table summarizes representative quantitative data from studies employing similar metabolic glycoengineering and click chemistry approaches for cell surface labeling.
| Parameter | Cell Type | Azido-Sugar Concentration | Labeling Efficiency | Analytical Method | Reference |
| Cell Viability | hMSC-TERT | 20 µM Ac4ManNAz | >90% | Live/Dead Staining | |
| Apoptosis Rate | hMSC-TERT | 50 µM Ac4ManNAz | 3.6-fold increase vs control | Apoptosis Assay | |
| Surface Labeling | HeLa Cells | 100 µM Ac4ManNAz | Qualitative (Fluorescence) | Confocal Microscopy | |
| Glycan Labeling | Jurkat Cells | 25 µM Ac4ManNAz | Qualitative (Fluorescence) | Confocal Microscopy |
Note: The labeling efficiency and cell viability are highly dependent on the cell type, concentration of the azido-sugar, and the specific conditions of the click chemistry reaction. It is crucial to optimize these parameters for each experimental system.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycans with Azide Groups
This protocol describes the introduction of azide functionalities onto the cell surface glycans of mammalian cells using peracetylated N-azidoacetylmannosamine (Ac4ManNAz).
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate the cells on a suitable culture vessel (e.g., 6-well plate, culture flask, or chamber slide) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Ac4ManNAz Stock Solution: Prepare a 10 mM stock solution of Ac4ManNAz in sterile DMSO.
-
Metabolic Labeling:
-
Aspirate the culture medium from the cells.
-
Add fresh complete culture medium containing the desired final concentration of Ac4ManNAz (typically 20-50 µM). The optimal concentration should be determined empirically for each cell line.
-
As a negative control, add an equivalent volume of DMSO to a separate well or flask.
-
-
Incubation: Incubate the cells for 48-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Washing:
-
Aspirate the medium containing Ac4ManNAz.
-
Wash the cells three times with pre-warmed PBS to remove any unincorporated azido-sugar.
-
The cells are now ready for the click chemistry reaction with this compound.
-
Protocol 2: Cell Surface Modification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click" reaction between the azide-modified cell surface and this compound. To minimize cytotoxicity associated with the copper catalyst, a copper(I)-stabilizing ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is used.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Labeling buffer (e.g., PBS with 1% FBS or BSA)
-
Deionized water
Reagent Preparation (Prepare fresh):
-
This compound Solution: Prepare a 10 mM stock solution in DMSO. Dilute to a final working concentration of 50-100 µM in labeling buffer.
-
CuSO4 Solution: Prepare a 50 mM stock solution in deionized water.
-
THPTA Solution: Prepare a 250 mM stock solution in deionized water.
-
Sodium Ascorbate Solution: Prepare a 500 mM stock solution in deionized water.
Procedure:
-
Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail immediately before use. For a 1 mL final volume, add the components in the following order:
-
Labeling buffer (to final volume)
-
This compound solution (to final concentration)
-
CuSO4 (to a final concentration of 50 µM)
-
THPTA (to a final concentration of 250 µM)
-
Sodium ascorbate (to a final concentration of 2.5 mM)
-
Mix gently by pipetting.
-
-
Cell Labeling:
-
Aspirate the PBS from the azide-labeled cells.
-
Add the freshly prepared click reaction cocktail to the cells.
-
Incubate for 5-15 minutes at room temperature or 4°C to minimize endocytosis.
-
-
Washing:
-
Aspirate the click reaction cocktail.
-
Wash the cells three times with labeling buffer to remove unreacted reagents.
-
-
Downstream Analysis: The cells are now surface-modified with this compound and can be used for downstream applications, such as conjugation of reporter molecules to the bromo group, or further analysis.
Visualizations
Metabolic Glycoengineering and Cell Surface Labeling Workflow
Caption: Workflow for cell surface modification.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway
Caption: CuAAC reaction for cell surface modification.
Logical Relationship of Components in CuAAC
Caption: Component roles in the CuAAC reaction.
References
Application Notes and Protocols for Attaching Propargyl-PEG6-Br to Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) linkers to small molecule inhibitors is a widely employed strategy in drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker component of a PROTAC is crucial for its efficacy, influencing factors such as solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
Propargyl-PEG6-Br is a versatile bifunctional linker that is frequently used in the synthesis of PROTACs and other modified small molecules. It features a propargyl group on one terminus, which enables covalent linkage to another molecule via "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), and a bromo group on the other terminus, which can be displaced by nucleophilic functional groups present on small molecule inhibitors. This document provides detailed application notes and protocols for the attachment of this compound to small molecule inhibitors containing amine, thiol, or hydroxyl functional groups.
General Reaction Scheme
The fundamental reaction for attaching this compound to a small molecule inhibitor is a nucleophilic substitution reaction, where a nucleophilic group on the inhibitor displaces the bromide ion from the linker.
Figure 1: General reaction scheme for attaching this compound to a small molecule inhibitor.
Caption: General reaction scheme for attaching this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the conjugation of this compound to small molecule inhibitors with different nucleophilic functional groups. It is important to note that optimization of reaction conditions (e.g., base, solvent, temperature, and reaction time) may be necessary for specific small molecule inhibitors.
Protocol 1: Attachment to an Amine-Containing Inhibitor (N-Alkylation)
This protocol describes the alkylation of a primary or secondary amine on a small molecule inhibitor with this compound.
Materials:
-
Amine-containing small molecule inhibitor
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃))
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus
-
Inert atmosphere (Nitrogen or Argon)
-
Analytical Thin Layer Chromatography (TLC) plates
-
Purification system (e.g., Flash Chromatography or Preparative HPLC)
Procedure:
-
Dissolve the amine-containing small molecule inhibitor (1.0 eq) in anhydrous DMF or ACN in a reaction vessel under an inert atmosphere.
-
Add the base (2.0-3.0 eq). For DIPEA, add it directly to the solution. For K₂CO₃, add the solid to the stirring solution.
-
Add this compound (1.1-1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature (20-25°C) or heat to 40-60°C if the reaction is sluggish.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative reverse-phase HPLC.
Protocol 2: Attachment to a Thiol-Containing Inhibitor (S-Alkylation)
This protocol details the alkylation of a thiol group on a small molecule inhibitor.
Materials:
-
Thiol-containing small molecule inhibitor
-
This compound
-
Anhydrous DMF or Tetrahydrofuran (THF)
-
A mild base (e.g., Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃))
-
Reaction vessel
-
Stirring apparatus
-
Inert atmosphere
-
Analytical TLC plates
-
Purification system
Procedure:
-
Dissolve the thiol-containing inhibitor (1.0 eq) in anhydrous DMF or THF in a reaction vessel under an inert atmosphere.
-
Add the base (2.0-3.0 eq) to the solution and stir for 10-15 minutes to deprotonate the thiol.
-
Add this compound (1.1-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature (20-25°C).
-
Monitor the reaction progress by TLC or LC-MS (typically 2-12 hours).
-
Once the reaction is complete, add water to quench the reaction.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product using flash chromatography or preparative HPLC.
Protocol 3: Attachment to a Hydroxyl-Containing Inhibitor (O-Alkylation - Williamson Ether Synthesis)
This protocol describes the formation of an ether linkage between a hydroxyl group (especially a phenol) on the inhibitor and the linker.
Materials:
-
Hydroxyl-containing small molecule inhibitor (particularly phenolic hydroxyls)
-
This compound
-
Anhydrous DMF or Acetone
-
A strong base (e.g., Sodium Hydride (NaH) for aliphatic alcohols, or a milder base like Potassium Carbonate (K₂CO₃) for phenols)
-
Reaction vessel
-
Stirring apparatus
-
Inert atmosphere
-
Analytical TLC plates
-
Purification system
Procedure:
-
To a stirred suspension of NaH (1.5 eq, 60% dispersion in mineral oil, washed with hexanes to remove oil if necessary) in anhydrous DMF under an inert atmosphere, add a solution of the hydroxyl-containing inhibitor (1.0 eq) in anhydrous DMF dropwise at 0°C. For phenolic hydroxyls, K₂CO₃ (3.0 eq) in DMF or acetone can be used at room temperature.
-
Allow the mixture to stir at 0°C (for NaH) or room temperature (for K₂CO₃) for 30 minutes to form the alkoxide/phenoxide.
-
Add this compound (1.2-1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-48 hours. The reaction may require heating (e.g., to 50-80°C) to proceed to completion.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography or preparative HPLC.
Data Presentation: Quantitative Summary
The following tables provide representative quantitative data for the conjugation of this compound to small molecule inhibitors based on typical yields and purities reported for similar reactions in the literature. Actual results will vary depending on the specific inhibitor and reaction conditions.
Table 1: Reaction Conditions and Yields
| Nucleophile on Inhibitor | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary/Secondary Amine | DIPEA or K₂CO₃ | DMF or ACN | 25 - 60 | 4 - 24 | 60 - 90 |
| Thiol | K₂CO₃ or NaHCO₃ | DMF or THF | 25 | 2 - 12 | 75 - 95 |
| Phenolic Hydroxyl | K₂CO₃ | DMF or Acetone | 25 - 80 | 12 - 48 | 50 - 80 |
| Aliphatic Hydroxyl | NaH | DMF or THF | 0 - 25 | 12 - 48 | 30 - 60 |
Table 2: Characterization Data of a Representative Conjugate (SMI-Amine-PEG6-Propargyl)
| Analytical Technique | Parameter | Observed Value |
| LC-MS | Purity | >95% (by UV at 254 nm) |
| [M+H]⁺ | Calculated vs. Found (within 5 ppm) | |
| ¹H NMR | Propargyl CH | ~2.4 ppm (t, 1H) |
| Propargyl CH₂ | ~4.2 ppm (d, 2H) | |
| PEG CH₂'s | 3.5 - 3.7 ppm (m) | |
| Inhibitor Protons | Shifts consistent with conjugation | |
| ¹³C NMR | Alkyne C | ~75 ppm, ~80 ppm |
| PEG C's | ~70 ppm | |
| Inhibitor Carbons | Shifts consistent with conjugation |
Visualizations
PROTAC Mechanism of Action
The primary application of attaching this compound to a small molecule inhibitor is in the synthesis of PROTACs. The following diagram illustrates the catalytic mechanism by which a PROTAC induces the degradation of a target protein.
Caption: PROTAC mechanism of action.
Experimental Workflow
The following diagram outlines the typical experimental workflow for the synthesis, purification, and characterization of a small molecule inhibitor conjugated to this compound.
Application Notes and Protocols for Propargyl-PEG6-Br in Proteomics and Activity-Based Protein Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG6-Br is a heterobifunctional reagent designed for advanced applications in chemical biology, proteomics, and drug discovery, particularly in the field of Activity-Based Protein Profiling (ABPP). This molecule incorporates two key functionalities: a reactive bromyl group and a terminal propargyl (alkyne) group, connected by a flexible hexaethylene glycol (PEG6) spacer.
The bromyl group serves as an electrophilic "warhead" that can covalently react with nucleophilic amino acid residues on proteins, such as cysteine, lysine, and histidine. This allows for the labeling of proteins based on the reactivity of these residues. The PEG6 linker enhances the solubility of the molecule in aqueous buffers and provides spatial separation between the reactive site and the reporter tag.[1] The terminal alkyne acts as a bioorthogonal handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2] This allows for the subsequent attachment of various reporter molecules, such as fluorophores for imaging or biotin for affinity purification and mass spectrometry-based identification.[3]
These features make this compound a versatile tool for identifying potential drug targets, profiling enzyme activity, and mapping protein-small molecule interactions within complex biological systems.[4]
Principle of Application in Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling is a powerful chemoproteomic strategy used to study the functional state of enzymes and other proteins directly in native biological systems.[3] ABPP typically employs small molecule probes that consist of three key components: a reactive group, a linker, and a reporter tag.
In the context of using this compound as an ABPP probe, the workflow is as follows:
-
Labeling: The this compound probe is introduced to a biological sample (e.g., cell lysate, living cells, or tissues). The electrophilic bromide group covalently reacts with accessible and reactive nucleophilic residues on proteins.
-
Click Reaction: Following the labeling step, a reporter molecule containing a complementary azide group is added. The copper(I)-catalyzed click reaction forms a stable triazole linkage between the alkyne on the protein-bound probe and the azide on the reporter tag.
-
Analysis: The labeled proteins can then be analyzed by various methods depending on the reporter tag used:
-
Fluorescence Imaging: If a fluorescent azide was used, labeled proteins can be visualized by in-gel fluorescence scanning or microscopy.
-
Enrichment and Mass Spectrometry: If a biotin azide was used, the labeled proteins can be enriched from the complex mixture using streptavidin-coated beads. The enriched proteins are then digested, and the resulting peptides are identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS), allowing for the identification of the labeled proteins and the specific sites of modification.
-
This approach enables the profiling of protein reactivity and the identification of proteins that are targeted by the electrophilic probe.
Data Presentation
Quantitative data from ABPP experiments using this compound can be summarized to compare protein labeling under different conditions (e.g., in the presence and absence of a competitive inhibitor). The following table is a template for presenting such data obtained from a quantitative mass spectrometry experiment.
| Protein ID | Gene Name | Peptide Sequence | Modification Site | Fold Change (Treatment vs. Control) | p-value |
| P12345 | ENZYME1 | K.VLAC FTYR.L | Cys123 | -3.5 | 0.001 |
| Q67890 | KINASE2 | R.AFGK LIVN.E | Lys45 | -2.8 | 0.005 |
| A1B2C3 | PROTEINX | T.YPIH VEMA.G | His89 | -1.9 | 0.04 |
| ... | ... | ... | ... | ... | ... |
This table represents example data. Actual results will vary based on the experimental setup.
Experimental Protocols
The following are generalized protocols for the use of this compound in proteomics and ABPP. Optimization may be required for specific experimental systems.
Protocol 1: In Vitro Labeling of Proteins in Cell Lysate
Objective: To label reactive proteins in a cell lysate with this compound and visualize them by in-gel fluorescence.
Materials:
-
Cells of interest
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound (stock solution in DMSO)
-
Azide-fluorophore conjugate (e.g., Azide-TAMRA)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Cell Lysis: Harvest cells and prepare a clarified cell lysate using a suitable lysis buffer. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Protein Labeling: a. Dilute the cell lysate to a final concentration of 1-2 mg/mL in an appropriate buffer (e.g., PBS). b. Add this compound to the lysate to a final concentration of 10-100 µM. A concentration gradient is recommended for initial optimization. c. Incubate for 1 hour at room temperature with gentle agitation.
-
Click Chemistry Reaction: a. Prepare a "click mix" by premixing the following reagents (final concentrations in the reaction):
- Azide-fluorophore (e.g., 100 µM)
- CuSO4 (1 mM)
- THPTA (5 mM) b. Add the click mix to the labeled lysate. c. Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM. d. Incubate for 1 hour at room temperature, protected from light.
-
SDS-PAGE and Visualization: a. Add SDS-PAGE loading buffer to the reaction mixture and heat at 95°C for 5 minutes. b. Separate the proteins by SDS-PAGE. c. Visualize the fluorescently labeled proteins using a fluorescence gel scanner.
Protocol 2: Chemoproteomic Profiling using Biotin Tagging and Mass Spectrometry
Objective: To identify proteins labeled by this compound in a cellular context using biotin-based enrichment and LC-MS/MS.
Materials:
-
Live cells in culture
-
This compound
-
Azide-PEG-Biotin
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with 0.1% SDS)
-
Urea (8M)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Live Cell Labeling: a. Treat cultured cells with this compound (e.g., 10-50 µM in culture medium) for a defined period (e.g., 1-4 hours). Include a vehicle control (DMSO). b. Harvest and lyse the cells.
-
Click Chemistry Reaction: a. Perform the click reaction as described in Protocol 1, but using Azide-PEG-Biotin instead of a fluorescent azide.
-
Enrichment of Biotinylated Proteins: a. Incubate the reaction mixture with streptavidin-coated magnetic beads for 1-2 hours at room temperature to capture the biotinylated proteins. b. Wash the beads extensively with a series of buffers to remove non-specifically bound proteins (e.g., PBS, high salt buffer, urea buffer).
-
On-Bead Protein Digestion: a. Resuspend the beads in a buffer containing 8M urea. b. Reduce the disulfide bonds with DTT (e.g., 10 mM for 30 minutes at 37°C). c. Alkylate the free cysteines with IAA (e.g., 20 mM for 30 minutes at room temperature in the dark). d. Dilute the urea concentration to <2M and digest the proteins with trypsin overnight at 37°C.
-
LC-MS/MS Analysis: a. Collect the supernatant containing the tryptic peptides. b. Analyze the peptides by LC-MS/MS. c. Use a proteomics software suite to search the MS/MS data against a protein database to identify the proteins and the sites of modification.
Mandatory Visualizations
Caption: General workflow for Activity-Based Protein Profiling (ABPP) using this compound.
Caption: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction.
References
- 1. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 2. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 3. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing CuAAC Reactions for Propargyl-PEG6-Br
Welcome to the technical support center for the optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Propargyl-PEG6-Br. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the CuAAC reaction with this compound?
A1: The choice of solvent is critical for ensuring all reaction components are fully solvated. For PEGylated reagents like this compound, a variety of solvents and solvent mixtures can be effective. Commonly used systems include mixtures of water with t-butanol, DMSO, or DMF. The presence of water is often beneficial for the reaction rate. For substrates that are not fully soluble in aqueous mixtures, using a higher proportion of organic solvent or employing a different co-solvent may be necessary. It is advisable to perform small-scale solubility tests before proceeding with the main reaction.
Q2: Which copper source and ligand are recommended for reactions with PEGylated alkynes?
A2: The most common and convenient copper source is Copper(II) sulfate (CuSO₄) used in conjunction with a reducing agent, typically sodium ascorbate, to generate the active Cu(I) species in situ.[1][2] To enhance reaction efficiency and protect sensitive biomolecules from oxidative damage, the use of a copper-chelating ligand is highly recommended.[3] Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a popular choice for aqueous reactions due to its ability to stabilize the Cu(I) catalyst. Other ligands like TBTA and its derivatives can also be effective, particularly in organic or mixed solvent systems.[4] The choice of ligand may require optimization depending on the specific azide coupling partner and reaction conditions.
Q3: Can the terminal bromine on this compound interfere with the CuAAC reaction?
A3: While the CuAAC reaction is generally very robust and tolerates a wide range of functional groups, the presence of a terminal bromide warrants consideration. Although typically stable, alkyl halides can potentially undergo side reactions under certain conditions. However, in a standard, well-optimized CuAAC reaction, the terminal bromine of this compound is not expected to significantly interfere. It is crucial to use a well-defined catalyst system and to avoid harsh conditions that might promote unwanted side reactions. If side reactions are suspected, analysis of the crude reaction mixture by LC-MS is recommended to identify any byproducts.
Q4: How can I monitor the progress of my CuAAC reaction?
A4: The progress of the reaction can be monitored by various analytical techniques. For small molecule conjugations, Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used to track the consumption of starting materials and the formation of the triazole product. For reactions involving larger biomolecules, techniques like SDS-PAGE, Size Exclusion Chromatography (SEC), or MALDI-TOF mass spectrometry can be employed to observe the shift in molecular weight upon successful conjugation.
Q5: What are the best practices for purifying the final PEGylated conjugate?
A5: Purification of PEGylated compounds can be challenging due to their solubility in a wide range of solvents. Standard silica gel chromatography may not be effective. Alternative purification strategies include:
-
Precipitation: If there is a significant solubility difference between your product and impurities, precipitation by adding a non-solvent can be an effective method.
-
Dialysis or Size Exclusion Chromatography (SEC): These techniques are particularly useful for purifying larger PEGylated biomolecules from small molecule reagents and byproducts.
-
Reverse-Phase HPLC: For smaller PEGylated molecules, reverse-phase HPLC can be a powerful purification tool.
It is also important to remove the copper catalyst after the reaction, which can often be achieved by washing with a solution of a chelating agent like EDTA.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Oxidation of Cu(I) catalyst: Oxygen in the reaction mixture can oxidize the active Cu(I) to the inactive Cu(II).2. Poor quality of reagents: Degradation of the azide or alkyne, or oxidized sodium ascorbate.3. Suboptimal reaction conditions: Incorrect solvent, temperature, or pH.4. Catalyst sequestration: The substrate or impurities may be chelating the copper catalyst. | 1. Degas all solutions thoroughly before use by sparging with an inert gas (e.g., argon or nitrogen).2. Use fresh, high-purity reagents. Prepare sodium ascorbate solutions immediately before use.3. Optimize reaction conditions. Perform small-scale test reactions to screen different solvents, temperatures (room temperature is often sufficient), and pH (typically neutral to slightly basic).4. Increase the concentration of the copper catalyst and ligand. |
| Formation of Side Products | 1. Alkyne homocoupling (Glaser coupling): This can occur in the presence of oxygen.2. Reaction with the terminal bromine: Although less common, the bromide may react under certain conditions.3. Degradation of sensitive substrates: Some biomolecules may be sensitive to the reaction conditions. | 1. Ensure the reaction is performed under an inert atmosphere and that the reducing agent (sodium ascorbate) is in excess.2. Use a well-defined ligand to stabilize the copper catalyst and minimize side reactions. If bromide-related side products are suspected, consider milder reaction conditions.3. Use a protective ligand like THPTA to shield sensitive biomolecules from oxidative damage. |
| Difficulty in Product Purification | 1. Solubility of the PEGylated product: The product may be soluble in a wide range of solvents, making standard purification difficult.2. Residual copper catalyst: Copper can be difficult to remove completely. | 1. Employ alternative purification methods such as precipitation, dialysis, or size exclusion chromatography.2. Wash the product with a solution of a chelating agent like EDTA to remove copper ions. The use of copper-scavenging resins can also be effective for small molecule purifications. |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Steric hindrance: The azide or alkyne may be sterically hindered.3. Low concentration of reactants. | 1. Increase the reaction time and monitor progress using an appropriate analytical technique.2. Increase the temperature moderately (e.g., to 35-40 °C). For sterically demanding substrates, a longer reaction time may be necessary.3. Increase the concentration of the reactants, if possible. |
Quantitative Data Summary
The following tables summarize quantitative data on the effect of various parameters on CuAAC reaction yield and rate, with a focus on conditions relevant to PEGylated substrates.
Table 1: Effect of Catalyst and Ligand on Reaction Yield
| Catalyst System | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuSO₄ / Sodium Ascorbate | PMDETA | THF | RT | 24 | 73 | |
| Cu(OAc)₂ | None | scCO₂ | 35 | 24 | 82.32 | |
| Cu(OAc)₂ | None | scCO₂ | 35 | 48 | 87.14 |
Table 2: Effect of Solvent on CuAAC Reaction Rate
| Ligand | Co-Solvent (70% in 20% H₂O, 10% DMSO) | Relative Rate | Reference |
| Ligand 7 | Acetonitrile | ~1.0 | |
| Ligand 7 | Acetone | ~1.5 | |
| Ligand 7 | Isopropanol | ~2.0 | |
| Ligand 7 | N-Methyl-2-pyrrolidone (NMP) | ~3.5 |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Reaction with this compound
-
Reagent Preparation:
-
Prepare stock solutions of this compound and the corresponding azide in a suitable solvent (e.g., DMSO or a water/t-butanol mixture).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Prepare a stock solution of CuSO₄ (e.g., 50 mM in water).
-
Prepare a stock solution of a suitable ligand, such as THPTA (e.g., 50 mM in water).
-
-
Reaction Setup:
-
In a reaction vessel, add the this compound and azide stock solutions to achieve the desired final concentrations (typically a 1:1.1 to 1:1.5 molar ratio of alkyne to azide is used).
-
Add the solvent to reach the final reaction volume.
-
Degas the solution by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Add the ligand solution to the reaction mixture.
-
Add the CuSO₄ solution. The final concentration of copper is typically in the range of 1-5 mol%.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
-
Reaction and Monitoring:
-
Seal the reaction vessel and stir the mixture at room temperature.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by adding a solution of EDTA to chelate the copper.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using an appropriate method as described in the FAQs (e.g., precipitation, dialysis, or chromatography).
-
Visualizations
Caption: Experimental workflow for a typical CuAAC reaction.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting low efficiency in PROTAC synthesis with Propargyl-PEG6-Br
Welcome to the technical support center for troubleshooting PROTAC synthesis utilizing Propargyl-PEG6-Br. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance on experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical reactions used to incorporate this compound into a PROTAC molecule?
A1: this compound is a heterobifunctional linker, meaning it has two different reactive ends. This allows for two primary synthetic strategies:
-
Nucleophilic Substitution: The bromo (-Br) group is a good leaving group and can be displaced by a nucleophile (e.g., a phenol, amine, or thiol) present on either your protein of interest (POI) ligand or your E3 ligase ligand. This reaction typically requires a base to deprotonate the nucleophile.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": The propargyl group contains a terminal alkyne that reacts efficiently and specifically with an azide-functionalized molecule (either the POI or E3 ligase ligand) to form a stable triazole ring.[1][2] This reaction is known for its high yield and tolerance of a wide variety of functional groups.[3][4]
Q2: I am observing very low yield after my coupling reaction with this compound. What are the potential causes?
A2: Low yield is a common issue that can stem from several factors related to the specific reaction you are performing. For a nucleophilic substitution, common causes include an insufficiently strong base, steric hindrance around the reactive site, or poor solubility of reactants. For CuAAC (click chemistry), causes can include inactive or insufficient copper catalyst, degradation of reagents, or suboptimal solvent choice. A detailed troubleshooting guide is provided in the sections below.
Q3: How does the PEG linker affect the properties of my final PROTAC?
A3: The polyethylene glycol (PEG) chain is incorporated to improve the physicochemical properties of the PROTAC. Key benefits include:
-
Enhanced Solubility: PEG linkers are hydrophilic and can significantly increase the aqueous solubility of the often large and hydrophobic PROTAC molecule.[5]
-
Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic linker, the flexibility of the PEG chain can allow the PROTAC to adopt conformations that shield its polar surface area, potentially aiding cell membrane passage.
-
Optimization of Ternary Complex: The length and flexibility of the linker are critical for allowing the POI and E3 ligase to form a stable and productive ternary complex, which is essential for protein degradation.
However, be aware that PEG linkers can sometimes be associated with reduced metabolic stability in vivo compared to more rigid alkyl linkers.
Q4: I'm having difficulty purifying my final PROTAC product. What are some common challenges with PEGylated compounds?
A4: The hydrophilic and flexible nature of the PEG linker can lead to challenges in purification. Products may streak on silica gel during column chromatography or be difficult to separate from reaction byproducts. If you performed a CuAAC reaction, residual copper catalyst must be removed, which often requires specific chelating agents or specialized purification techniques.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Substitution Reaction
This section addresses low efficiency when reacting the bromide end of this compound with a nucleophile (e.g., a phenolic hydroxyl group on a POI ligand like JQ1).
Troubleshooting Workflow: Low Yield in Nucleophilic Substitution
References
Technical Support Center: Purification of Propargyl-PEG6-Br Conjugates
Welcome to the technical support center for the purification of Propargyl-PEG6-Br conjugates. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of these valuable heterobifunctional linkers.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: During the synthesis of this compound, several impurities can arise. The most common include:
-
Unreacted starting materials: Such as hexaethylene glycol, propargyl alcohol, or brominating agents.
-
Bis-substituted species: Molecules where both ends of the PEG chain have reacted with the same functional group (e.g., bis-propargyl or bis-bromo derivatives).
-
PEG oligomers of varying lengths: If the starting PEG material is not monodisperse, you will have a mixture of conjugates with different PEG chain lengths.
-
Side-products from decomposition: Depending on the reaction conditions, decomposition of the starting materials or product can lead to other impurities.
Q2: My this compound conjugate is streaking on the silica TLC plate. What could be the cause and how can I fix it?
A2: Streaking of PEGylated compounds on silica TLC is a common issue, often caused by the high polarity and hydrogen bonding capacity of the PEG chain. Here are some potential solutions:
-
Optimize the mobile phase: Highly polar solvent systems are needed to move PEGylated compounds up the plate. Try mixtures of Dichloromethane (DCM)/Methanol (MeOH) or Chloroform (CHCl₃)/Methanol. A user has reported good results with a slow gradient of 1-10% of a 1:1 Ethanol/Isopropanol mixture in Chloroform[1].
-
Add a modifier: For basic impurities or products, adding a small amount of a base like triethylamine or ammonium hydroxide (e.g., 1%) to the mobile phase can improve the spot shape. For acidic compounds, adding acetic acid or formic acid (1-2%) can be beneficial[1].
-
Use a different stationary phase: Consider using reversed-phase TLC plates (e.g., C18) if normal phase is problematic.
-
Derivatization for visualization: PEG compounds are often not UV-active. Staining with potassium permanganate solution or iodine can help visualize the spots. Another method involves converting the polyglycols into 3,5-dinitrobenzoyl esters, which can then be visualized[2].
Q3: I am trying to purify my this compound using flash column chromatography on silica gel, but I am getting poor separation. What can I do?
A3: Poor separation during flash chromatography is a common challenge with PEGylated molecules. Here are some troubleshooting tips:
-
Solvent System Optimization: As with TLC, the choice of eluent is critical. A gradient elution is often necessary. Start with a non-polar solvent like DCM or Chloroform and gradually increase the polarity by adding Methanol or an Ethanol/Isopropanol mixture[1]. A shallow gradient will likely provide better resolution.
-
Sample Loading: Ensure your crude sample is fully dissolved in a minimum amount of the initial mobile phase or a compatible solvent. Adsorbing the crude material onto a small amount of silica gel (dry loading) before loading it onto the column can also improve separation.
-
Column Packing and Flow Rate: A well-packed column is essential. The flow rate should be optimized; a slower flow rate can sometimes improve resolution for difficult separations.
Q4: My this compound conjugate has poor UV absorbance. What detection methods can I use for HPLC?
A4: Since the this compound conjugate itself lacks a strong UV chromophore, UV detection can be challenging. Alternative detection methods are highly recommended[3]:
-
Evaporative Light Scattering Detector (ELSD): This is a universal detector that is well-suited for non-volatile analytes like PEG compounds.
-
Charged Aerosol Detector (CAD): Another universal detector that provides a near-uniform response for non-volatile analytes.
-
Refractive Index (RI) Detector: This can be used for isocratic separations but is generally less sensitive than ELSD or CAD and is not compatible with gradient elution.
-
Mass Spectrometry (MS): Provides both detection and mass confirmation of your product and impurities.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of your this compound conjugate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad peaks in Reversed-Phase HPLC (RP-HPLC) | 1. The monodisperse nature of a PEG6 linker should not inherently cause broad peaks, unlike larger, polydisperse PEGs.2. Non-optimal chromatographic conditions, such as slow kinetics on the stationary phase.3. Presence of closely eluting impurities or isomers. | 1. Increase the column temperature to improve peak shape.2. Optimize the mobile phase gradient and flow rate.3. Consider a different stationary phase (e.g., C8 instead of C18) to alter selectivity.4. Ensure the sample is dissolved in a solvent compatible with the mobile phase; high concentrations of DMSO can sometimes cause peak distortion. |
| Low recovery of the product after purification | 1. The product is highly water-soluble and is being lost during aqueous work-up.2. Adsorption of the PEGylated compound onto glassware or the stationary phase.3. The compound is precipitating on the column. | 1. When performing extractions, saturate the aqueous layer with NaCl to reduce the solubility of the PEG conjugate and improve extraction into the organic phase.2. Pre-treat glassware with a siliconizing agent to reduce adsorption.3. For column chromatography, ensure the chosen solvent system maintains the solubility of your conjugate. |
| Co-elution of product and impurities | 1. Similar polarity of the desired product and impurities.2. The chosen purification method lacks sufficient resolving power. | 1. For column chromatography, try a different solvent system. Sometimes switching from a methanol-based gradient to an ethanol/isopropanol-based one can improve separation.2. Consider an alternative purification technique. If normal-phase chromatography is failing, try reversed-phase HPLC.3. Explore chromatography-free purification methods, such as complexation with MgCl₂. |
| Difficulty removing bis-substituted impurities | Bis-substituted PEGs often have very similar polarities to the desired monosubstituted product, making chromatographic separation challenging. | 1. Optimize the chromatographic conditions with a very shallow gradient.2. If the bis-substituted impurity has a different terminal group (e.g., two propargyl groups), it may be possible to selectively react that impurity to drastically change its polarity before a final purification step. |
Experimental Protocols
Protocol 1: Flash Column Chromatography (Normal Phase)
This protocol provides a general starting point for the purification of this compound by silica gel chromatography.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), or Chloroform (CHCl₃), Ethanol (EtOH), Isopropanol (IPA)
-
TLC plates (silica gel 60 F254)
-
Potassium permanganate stain (for visualization)
Procedure:
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of DCM and MeOH (e.g., 98:2 to 90:10 v/v). The ideal Rf for the desired product is typically between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or DCM) and carefully pack the column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of DCM. Alternatively, for dry loading, dissolve the crude product in a suitable solvent, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
Elution: Begin elution with the less polar solvent (e.g., 100% DCM or CHCl₃). Gradually increase the polarity by introducing the more polar solvent (e.g., MeOH or an EtOH/IPA mixture) in a stepwise or linear gradient.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Reversed-Phase HPLC (RP-HPLC) Purification
This protocol is suitable for higher purity requirements and for separating closely related impurities.
System Parameters:
-
Column: C18, 5 µm particle size (analytical or preparative scale)
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA)
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA or FA
-
Detector: ELSD, CAD, or MS
-
Flow Rate: Dependent on column dimensions (e.g., 1 mL/min for analytical, higher for preparative)
-
Column Temperature: 30-40 °C (can be increased to improve peak shape)
Procedure:
-
Sample Preparation: Dissolve the crude or partially purified this compound in a small amount of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B). Filter the sample through a 0.22 µm syringe filter.
-
Gradient Elution:
-
Start with a high concentration of Mobile Phase A (e.g., 95%).
-
Apply a linear gradient to increase the concentration of Mobile Phase B over a set period (e.g., to 95% B over 20-30 minutes).
-
Hold at high B for a few minutes to elute any highly non-polar impurities.
-
Return to the initial conditions and allow the column to re-equilibrate.
-
-
Fraction Collection: If using a preparative system, collect fractions corresponding to the peak of the desired product.
-
Purity Analysis and Recovery: Analyze the collected fractions for purity. Combine the pure fractions and remove the organic solvent. The product can then be recovered by lyophilization.
Visualizing Workflows
Purification Workflow
The following diagram illustrates a typical workflow for the purification and analysis of this compound.
Caption: A general workflow for the purification and analysis of this compound.
Troubleshooting Logic for HPLC Peak Broadening
This diagram outlines the logical steps for troubleshooting broad peaks in the HPLC analysis of your conjugate.
References
How to prevent self-polymerization of Propargyl-PEG6-Br
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preventing the self-polymerization of Propargyl-PEG6-Br. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
This guide addresses common issues related to the instability and self-polymerization of this compound during storage and experimental use.
Issue 1: Reagent discoloration or presence of solid precipitates upon storage.
-
Question: My vial of this compound has turned yellow/brown, and I observe some solid material. What is the cause, and is the reagent still usable?
-
Answer: Discoloration and precipitate formation are common indicators of degradation and self-polymerization. This is often caused by exposure to heat, light, or oxygen. The terminal alkyne of the propargyl group is susceptible to oxidative homocoupling (Glaser coupling), leading to the formation of polydiyne polymers. The reagent's purity is compromised, and it is not recommended for use in reactions where precise stoichiometry and high purity are required, as it may lead to inconsistent results and difficulties in product purification.
Issue 2: Bimodal or high molecular weight shoulder in mass spectrometry or GPC analysis of reaction products.
-
Question: After performing a click chemistry reaction with this compound, I'm observing a bimodal distribution in my GPC trace or an unexpected higher molecular weight species in my mass spectrum. What could be the cause?
-
Answer: This observation strongly suggests that self-polymerization of the this compound has occurred, likely via Glaser coupling, which can account for as much as 20% of the polymer produced in some cases.[1][2] This side reaction is often catalyzed by the same copper catalyst used for the click reaction, especially upon exposure to air (oxygen).[1][2] The resulting dimeric or oligomeric PEG species will appear as a higher molecular weight distribution.
Issue 3: Low yield or failure of click chemistry reaction.
-
Question: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound is giving a low yield or failing completely. How can I troubleshoot this?
-
Answer: Low reaction yields can be attributed to several factors related to the stability of this compound:
-
Reagent Degradation: The starting material may have already polymerized in storage, reducing the concentration of the active monomeric reagent.
-
Glaser Coupling as a Side Reaction: During the reaction, the this compound may be consumed by self-polymerization, competing with the desired click reaction.[1]
-
Catalyst Oxidation: The Cu(I) catalyst, essential for click chemistry, may be oxidizing to Cu(II) in the presence of oxygen. Cu(II) is not competent for the CuAAC reaction but can promote Glaser coupling.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound self-polymerization?
A1: The self-polymerization of this compound is primarily due to the high reactivity of its terminal alkyne (propargyl group). The main mechanisms of degradation and polymerization include:
-
Oxidative Homocoupling (Glaser Coupling): This is a common pathway for terminal alkynes, where they couple in the presence of a copper catalyst and an oxidant (like oxygen) to form diynes.
-
Thermal Degradation: Elevated temperatures can induce decomposition and polymerization.
-
Acid/Base Catalyzed Degradation: Propargyl groups can be unstable in the presence of strong acids or bases, which can lead to polymerization.
-
Radical Polymerization: Exposure to light or radical initiators can also trigger polymerization.
Q2: How should I properly store this compound to ensure its stability?
A2: To minimize degradation and self-polymerization, this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, with -20°C being a commonly recommended condition. For long-term storage, temperatures as low as -80°C can be considered.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light: Protect from light by using an amber vial or by storing it in a dark place.
-
Moisture: Keep the container tightly sealed to prevent moisture absorption, which can affect stability and reactivity.
Q3: Are there any chemical inhibitors I can add to prevent polymerization during storage?
A3: While not standard practice for commercially supplied high-purity reagents, for related compounds like propargyl bromide, a combination of a free-radical inhibitor and an acid scavenger has been shown to improve stability. Examples include:
-
Free-Radical Inhibitors: Sterically hindered phenols, such as 4-methyl-2,6-ditertbutyl phenol.
-
Acid Scavengers: Epoxidized oils, like epoxidized soybean oil. However, the addition of such inhibitors should be carefully considered as they may interfere with downstream reactions and would require subsequent removal.
Q4: How can I prevent self-polymerization during a copper-catalyzed click chemistry reaction?
A4: To suppress Glaser coupling during CuAAC reactions, the following strategies are highly effective:
-
Use a Reducing Agent: The addition of an excess of a reducing agent, such as sodium L-ascorbate, is crucial. This maintains the copper catalyst in its Cu(I) oxidation state, which is required for the click reaction, and prevents its oxidation to Cu(II), a catalyst for Glaser coupling.
-
Work Under Inert Atmosphere: Performing the reaction under an inert atmosphere (argon or nitrogen) minimizes the presence of oxygen, a key component for oxidative Glaser coupling.
-
Maintain Low Temperature: If possible, conducting the reaction and subsequent workup at low temperatures (e.g., cooling below -28°C before exposure to air) can completely prevent Glaser coupling.
-
Use a Stabilizing Ligand: A copper-stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), can help to maintain the catalytic activity of Cu(I) for the click reaction and may reduce its availability for side reactions.
Q5: Can I use protecting groups to prevent the self-polymerization of the alkyne?
A5: Yes, protecting the terminal alkyne with a protecting group, such as a trialkylsilyl group (e.g., trimethylsilyl - TMS), is a viable strategy to prevent unwanted side reactions, including self-polymerization. However, this approach necessitates additional synthetic steps for protection before the reaction and deprotection afterward, which may not be ideal for all applications.
Data Presentation
Table 1: Summary of Conditions to Prevent Self-Polymerization of this compound
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | -20°C to -80°C | Reduces thermal degradation and slows down polymerization kinetics. |
| Storage Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the propargyl group, a key step in Glaser coupling. |
| Light Exposure | Store in the dark (amber vial) | Prevents photolytic degradation and initiation of radical polymerization. |
| Reaction Temperature | As low as practical; cool to ≤ -28°C before air exposure | Low temperatures significantly suppress or completely prevent Glaser coupling. |
| Reaction Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxygen, which is required for oxidative homocoupling. |
| Reducing Agent (for CuAAC) | Sodium L-ascorbate (excess) | Maintains copper in the Cu(I) state, preventing its oxidation which catalyzes Glaser coupling. |
| Stabilizers (for bulk storage) | Free-radical inhibitor (e.g., 0.05-0.7 wt% 4-methyl-2,6-ditertbutyl phenol) and Acid scavenger (e.g., 0.5-5 wt% epoxidized soybean oil) | These have been shown to stabilize propargyl bromide and may be applicable. |
Experimental Protocols
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Minimized Self-Polymerization
This protocol provides a general methodology for performing a click reaction with this compound while minimizing the risk of self-polymerization.
Materials:
-
This compound
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I)-stabilizing ligand
-
Degassed, anhydrous solvent (e.g., water, t-butanol/water, DMF)
-
Schlenk line or glovebox for inert atmosphere
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of your azide-containing molecule, this compound, CuSO₄, sodium L-ascorbate, and THPTA in a suitable degassed solvent. It is recommended to prepare the sodium ascorbate solution fresh.
-
-
Reaction Setup (under Inert Atmosphere):
-
In a Schlenk flask, add the azide-containing molecule and this compound (typically in a 1:1 to 1.2:1 molar ratio).
-
Add the appropriate volume of degassed solvent.
-
Add the THPTA ligand solution (typically at a concentration to achieve a 1:1 to 5:1 ligand to copper ratio).
-
Add the CuSO₄ solution (typically 1-5 mol% relative to the limiting reagent).
-
-
Initiation of the Reaction:
-
De-gas the reaction mixture by several cycles of vacuum and backfilling with argon or nitrogen.
-
Initiate the click reaction by adding the freshly prepared sodium L-ascorbate solution (typically 5-10 mol% or in slight excess to the copper catalyst).
-
-
Reaction Monitoring and Workup:
-
Stir the reaction at room temperature or a specified temperature, monitoring its progress by TLC, LC-MS, or other appropriate analytical techniques.
-
Upon completion, if the subsequent steps require exposure to air, it is advisable to cool the reaction mixture to a low temperature (e.g., in an ice bath or colder) to minimize potential Glaser coupling during workup.
-
Quench the reaction and remove the copper catalyst using appropriate methods (e.g., passing through a copper-chelating resin, precipitation, or extraction).
-
Mandatory Visualization
Caption: Logical diagram illustrating the causes of this compound self-polymerization and the corresponding preventative measures.
References
Technical Support Center: Managing Copper Toxicity in Live-Cell Imaging with CuAAC
Welcome, researchers, scientists, and drug development professionals. This technical support center provides comprehensive guidance on mitigating copper toxicity during Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) in live-cell imaging experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of copper toxicity during live-cell CuAAC reactions?
A1: The primary cause of cytotoxicity in cellular CuAAC is not the Cu(I) ion itself, but the generation of reactive oxygen species (ROS).[1][2] This occurs when the Cu(I)/ascorbate system reacts with molecular oxygen present in the cell culture medium, leading to oxidative stress, damage to cellular components like lipids, proteins, and DNA, and ultimately, cell death.[1][2]
Q2: What are the main strategies to overcome copper-induced cytotoxicity in live-cell imaging?
A2: There are two primary strategies to circumvent copper toxicity in live-cell applications:
-
Ligand-Assisted Copper-Catalyzed Click Chemistry: This involves using chelating ligands that stabilize the copper(I) ion, which reduces its toxicity while often enhancing the reaction rate.[2]
-
Copper-Free Click Chemistry: This approach employs bioorthogonal reactions that do not require a copper catalyst, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Q3: What are copper-chelating ligands, and how do they reduce toxicity?
A3: Copper-chelating ligands are molecules that bind to the copper(I) ion, stabilizing it in its active catalytic state and protecting it from oxidation. Ligands such as tris(hydroxypropyltriazolyl)methylamine (THPTA) and tris(benzyltriazolylmethyl)amine (TBTA) and its sulfonated derivatives (BTTAA) not only accelerate the CuAAC reaction but also significantly reduce the generation of ROS, thereby minimizing cellular toxicity. They can also act as sacrificial reductants for oxidative species produced in the coordination sphere of the metal.
Q4: Are there alternatives to CuAAC for live-cell labeling that avoid copper toxicity?
A4: Yes, copper-free click chemistry reactions have been developed to circumvent copper-induced cytotoxicity. The most common alternative is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which utilizes strained cyclooctynes that react spontaneously with azides without the need for a metal catalyst. While SPAAC is highly biocompatible, its kinetics can be slower than CuAAC, and the required chemical handles are bulkier.
Q5: Can I use Cu(I) salts directly to avoid the need for a reducing agent like ascorbate?
A5: While you can use Cu(I) salts, they are generally unstable in aqueous and oxygenated environments and readily oxidize to the inactive Cu(II) state. Therefore, Cu(I) is typically generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent, most commonly sodium ascorbate. Even when starting with a Cu(I) salt, a reducing agent is often still included to maintain the copper in its +1 oxidation state throughout the reaction.
Troubleshooting Guide
This guide addresses common issues encountered during live-cell CuAAC experiments.
| Problem | Potential Cause | Suggested Solution |
| High Cell Death/Low Viability | High concentration of free copper. | Titrate the copper concentration downwards, starting as low as 40-50 µM. |
| Generation of Reactive Oxygen Species (ROS). | Use a copper-chelating ligand like THPTA or BTTAA to stabilize Cu(I). Include an antioxidant like aminoguanidine in the reaction mixture. | |
| Prolonged exposure to the reaction cocktail. | Minimize the incubation time to the shortest duration required for a sufficient signal (e.g., 5-15 minutes). | |
| Cell line sensitivity. | Some cell lines are more sensitive to copper. If optimization fails, consider using a copper-free method like SPAAC. | |
| Low or No Signal | Inefficient click reaction. | Ensure the sodium ascorbate solution is freshly prepared. Increase the concentration of the copper/ligand complex and/or the alkyne-fluorophore. |
| Deactivation of the copper catalyst. | Intracellular thiols, like glutathione (GSH), can deactivate the copper catalyst. | |
| Low incorporation of the azide/alkyne handle. | Optimize the concentration and incubation time of the azide- or alkyne-modified precursor. | |
| High Background Signal | Non-specific binding of the fluorescent probe. | Reduce the probe concentration. Include a blocking step with BSA before adding the reaction cocktail. |
| Cellular autofluorescence. | Image cells before the click reaction to determine the level of autofluorescence. If available, use spectral unmixing on your imaging system. | |
| Fluorophore quenching by copper. | Perform thorough washing steps after the CuAAC reaction to remove residual copper. Consider using a copper-resistant fluorophore. |
Quantitative Data: Ligand Protection Against Copper Toxicity
The following tables summarize data from published studies, demonstrating the protective effect of copper-chelating ligands on cell viability during CuAAC reactions.
Table 1: Effect of THPTA Ligand on Cell Viability
Viability assessed after a 5-minute treatment.
| Cell Line | CuSO₄ (µM) | Sodium Ascorbate (mM) | THPTA (µM) | Cell Viability (%) |
| HeLa | 50 | 2.5 | 0 | ~60 |
| HeLa | 50 | 2.5 | 250 | >95 |
| CHO | 50 | 2.5 | 0 | ~50 |
| CHO | 50 | 2.5 | 250 | >95 |
| Jurkat | 50 | 2.5 | 0 | ~40 |
| Jurkat | 50 | 2.5 | 250 | >90 |
Table 2: Effect of BTTAA Derivative on Cell Viability
Viability was assessed 24 hours after a 10-minute treatment.
| Cell Line | CuSO₄ (µM) | Sodium Ascorbate (mM) | Ligand (µM) | Cell Viability (%) |
| OVCAR5 | 100 | 1 | 0 | ~20 |
| OVCAR5 | 100 | 1 | 500 | ~75 |
Experimental Protocols
Protocol 1: General Live-Cell CuAAC Labeling
-
Cell Preparation: Seed cells on a suitable imaging dish and culture overnight. If metabolically incorporating an azide or alkyne, treat the cells with the appropriate precursor for the desired time.
-
Wash: Gently wash the cells twice with DPBS.
-
Prepare Click Reaction Cocktail: In an Eppendorf tube, prepare the reaction cocktail. For a final volume of 1 mL, add:
-
DPBS
-
CuSO₄ (final concentration 50-100 µM)
-
Copper ligand (e.g., THPTA, BTTAA) at a 5:1 molar ratio to CuSO₄
-
Azide- or alkyne-fluorophore (final concentration 1-25 µM)
-
Freshly prepared sodium ascorbate (final concentration 1-2.5 mM)
-
-
Labeling Reaction: a. Aspirate the wash buffer from the cells. b. Add the complete click reaction cocktail to the cells and incubate for 5-15 minutes at room temperature or 4°C. Incubating at 4°C can help reduce endocytosis. c. Aspirate the reaction cocktail and wash the cells three times with a wash buffer (e.g., DPBS with 1% BSA) to remove unreacted reagents.
-
Imaging: Proceed with live-cell imaging.
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the CuAAC reaction components (with and without ligands) for the desired duration (e.g., 30 minutes). Include untreated cells as a control.
-
Wash and Incubate: After treatment, wash the cells with DPBS and replace it with a fresh culture medium. Incubate the cells for 24-48 hours.
-
MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours. b. Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals. c. Read the absorbance on a 96-well plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Visualizing Cellular Processes and Workflows
Diagram 1: CuAAC-Induced ROS Generation and Mitigation
Caption: Mitigation of ROS-induced cell death by copper-chelating ligands.
Diagram 2: Experimental Workflow for Live-Cell CuAAC Labeling
Caption: A streamlined workflow for live-cell CuAAC labeling experiments.
Diagram 3: Decision Tree for Troubleshooting Low Signal
Caption: Troubleshooting guide for low signal intensity in CuAAC experiments.
Diagram 4: Signaling Pathways of Copper-Induced Cell Death
Caption: Key signaling pathways involved in copper-induced cell death.
References
Technical Support Center: Propargyl-PEG6-Br Reactivity with Sulfhydryl Groups
Welcome to the technical support center for the use of Propargyl-PEG6-Br in reactions with sulfhydryl groups. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction between this compound and a sulfhydryl group?
The primary reaction is an S-alkylation, where the sulfhydryl group (often from a cysteine residue in a peptide or protein) acts as a nucleophile, attacking the carbon atom bearing the bromine atom on the this compound molecule. This results in the formation of a stable thioether bond and the displacement of bromide as a leaving group. This is a bimolecular nucleophilic substitution (SN2) reaction.
Q2: What is the optimal pH for reacting this compound with sulfhydryl groups?
The optimal pH for the alkylation of cysteine residues with haloacetyl reagents like this compound is typically in the range of 7.5 to 8.5.[1] The reactivity of the cysteine's sulfhydryl group is highly dependent on its deprotonation to the more nucleophilic thiolate anion (S-).[1] Since the pKa of the cysteine thiol group in proteins is approximately 8.3, a pH at or slightly above this value will ensure a higher concentration of the reactive thiolate species, leading to a more efficient reaction.[1] However, higher pH values (above 9.0) can increase the likelihood of side reactions with other nucleophilic amino acid residues.[1]
Q3: Can this compound react with other amino acid residues?
Yes, side reactions with other nucleophilic amino acid side chains can occur, especially under non-optimal conditions.[1] These include the ε-amino group of lysine, the imidazole ring of histidine, and the thioether of methionine. These side reactions are generally less favorable than cysteine alkylation and become more prevalent at higher pH values, prolonged reaction times, or with a large excess of the alkylating agent.
Q4: Is the propargyl group reactive under the conditions used for sulfhydryl alkylation?
The terminal alkyne (propargyl group) is generally stable under the conditions used for sulfhydryl alkylation. Its primary purpose is to serve as a handle for subsequent bioorthogonal "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). While there are specific enzymatic contexts where terminal alkynes can react with cysteine nucleophiles, this is not a general reactivity concern under typical bioconjugation conditions.
Q5: How should this compound be stored?
This compound powder should be stored at -20°C for long-term stability (up to 2 years). When dissolved in DMSO, it can be stored at 4°C for up to two weeks or at -80°C for up to six months.
Troubleshooting Guides
Problem 1: Low Yield of PEGylated Product
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH | The reaction pH is critical for the deprotonation of the sulfhydryl group to the more reactive thiolate anion. Ensure your reaction buffer is maintained between pH 7.5 and 8.5. Use a buffer with sufficient capacity to handle any pH changes during the reaction. |
| Insufficient Molar Excess of this compound | For dilute protein or peptide solutions, a greater molar excess of the PEG reagent may be needed. A common starting point is a 5- to 20-fold molar excess. Optimize this ratio for your specific substrate. |
| Incomplete Reduction of Disulfide Bonds | If your target sulfhydryl groups are involved in disulfide bonds, they must be reduced prior to the alkylation reaction. Ensure complete reduction using an appropriate reducing agent like DTT or TCEP and subsequent removal of the reducing agent before adding this compound. |
| Reagent Instability | This compound can degrade if not stored properly. Use a fresh aliquot of the reagent for each experiment and allow it to equilibrate to room temperature before opening to prevent condensation. |
| Short Reaction Time or Low Temperature | Alkylation reactions can be slow. Increase the reaction time and monitor the progress at various time points (e.g., 2, 4, 8, and 24 hours). The reaction can be performed at room temperature or 37°C to increase the rate, but be mindful of potential side reactions at higher temperatures. |
Problem 2: Non-Specific Labeling or Multiple PEGylations
| Possible Cause | Troubleshooting Steps |
| pH is Too High | A pH above 9.0 increases the nucleophilicity of other amino acid side chains like lysine and histidine, leading to off-target labeling. Lower the pH to the recommended range of 7.5-8.5. |
| Large Molar Excess of this compound | A high concentration of the PEG reagent can drive reactions with less reactive sites. Reduce the molar ratio of this compound to your target molecule. |
| Prolonged Reaction Time | Extended reaction times can lead to the accumulation of side products. Optimize the reaction time to achieve sufficient labeling of the target sulfhydryl group while minimizing non-specific reactions. |
| Presence of Multiple Reactive Sulfhydryl Groups | If your protein has more than one accessible cysteine residue, you may get a mixture of products with varying degrees of PEGylation. Consider site-directed mutagenesis to remove unwanted cysteine residues if a single PEGylation site is desired. |
Problem 3: Protein Aggregation or Precipitation During Reaction
| Possible Cause | Troubleshooting Steps |
| High Degree of Crosslinking (if applicable) | Although this compound is a heterobifunctional linker, if used in a multi-step process, intermolecular crosslinking could occur. Reduce the molar excess of the PEG linker and shorten the reaction time. |
| Change in Protein Solubility | The addition of the PEG chain can alter the solubility of the protein. Ensure that the reaction buffer is optimal for the final PEGylated product. The inclusion of solubility-enhancing excipients may be necessary. |
| Solvent Effects | This compound is often dissolved in an organic solvent like DMSO before being added to the aqueous reaction buffer. Ensure the final concentration of the organic solvent is low enough to not cause protein denaturation and precipitation. |
Experimental Protocols
General Protocol for Labeling a Cysteine-Containing Peptide/Protein with this compound
This protocol provides a general starting point. Optimal conditions may vary depending on the specific protein or peptide.
Materials:
-
Cysteine-containing peptide or protein
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.5-8.5
-
Quenching Solution: 1 M Dithiothreitol (DTT) or β-mercaptoethanol (BME)
-
(Optional) Reducing Agent: DTT or TCEP if the protein contains disulfide bonds
-
Desalting column or dialysis cassette for purification
Procedure:
-
Sample Preparation:
-
Dissolve the peptide or protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be labeled, first reduce them by adding a reducing agent (e.g., 10 mM DTT) and incubating at 37°C for 1 hour. Remove the reducing agent using a desalting column before proceeding.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10-100 mM). Prepare this fresh before each use.
-
-
Alkylation Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the peptide/protein solution.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle mixing. The optimal time should be determined empirically.
-
-
Quenching the Reaction:
-
Add an excess of the Quenching Solution (e.g., final concentration of 50 mM DTT) to react with any unreacted this compound. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove the excess PEG reagent and quenching agent by size exclusion chromatography (SEC), dialysis, or using a desalting column. Ion-exchange chromatography can also be used to separate PEGylated from un-PEGylated protein.
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE, which will show a shift in the molecular weight of the PEGylated protein.
-
Confirm the modification and assess purity using mass spectrometry.
-
Data Presentation
Table 1: Influence of pH on Sulfhydryl Alkylation Efficiency (Representative Data)
| pH | Relative Reaction Rate | Specificity for Sulfhydryl Groups |
| 6.5 | Low | High |
| 7.5 | Moderate | High |
| 8.5 | High | Moderate (potential for amine reaction) |
| 9.5 | High | Low (significant reaction with amines) |
Note: This table provides a general trend for haloacetyl-based alkylating agents. Specific rates for this compound may vary.
Visualizations
Reaction Workflow
References
Technical Support Center: Alternative Catalysts for Click Chemistry with Propargyl-PEG6-Br
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) regarding the use of alternative catalysts for click chemistry, with a specific focus on reactions involving substrates like Propargyl-PEG6-Br.
Frequently Asked Questions (FAQs)
Q1: What are the main alternatives to copper-catalyzed azide-alkyne cycloaddition (CuAAC) for reacting molecules like this compound?
A1: The two primary alternatives to CuAAC are Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). RuAAC is a catalyzed reaction that yields 1,5-disubstituted triazoles, while SPAAC is a catalyst-free reaction that relies on the high ring strain of cyclooctynes to react with azides.[1][2]
Q2: Why would I choose an alternative to the standard copper-catalyzed click chemistry?
A2: Copper catalysts can be cytotoxic, which is a significant concern for in vivo applications and bioconjugation studies.[3] Alternative methods like RuAAC and SPAAC offer greater biocompatibility. RuAAC provides access to a different triazole regioisomer (1,5-disubstituted) compared to the 1,4-isomer produced in CuAAC, which can be advantageous in drug discovery and materials science.[2][4] SPAAC completely avoids the use of a metal catalyst, making it ideal for experiments in living systems.
Q3: Is this compound compatible with both RuAAC and SPAAC?
A3: Yes, this compound, as a terminal alkyne, is compatible with RuAAC. The reaction tolerates a wide range of functional groups, including ethers like polyethylene glycol (PEG). For SPAAC, the this compound would need to react with a strained cyclooctyne that is functionalized with an azide. The PEG linker can enhance the aqueous solubility of the reactants, which is beneficial for biological applications.
Q4: What are the key differences in reaction setup between RuAAC and SPAAC?
A4: RuAAC requires an inert atmosphere (e.g., argon or nitrogen) and a ruthenium catalyst, such as [CpRuCl(PPh₃)₂] or CpRuCl(COD). The reaction is typically carried out in a non-protic organic solvent and may require heating. SPAAC, being catalyst-free, has a simpler setup. The reaction is typically performed by mixing the azide-functionalized molecule and the strained cyclooctyne in a suitable solvent, often an aqueous buffer for biological applications, at or near physiological pH and temperature.
Troubleshooting Guides
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Catalyst Inactivity: The ruthenium catalyst is sensitive to air and moisture. | Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen). Use anhydrous solvents. Consider using a freshly opened or properly stored catalyst. |
| Inappropriate Solvent: Protic solvents (e.g., alcohols, water) can lead to low yields and byproduct formation. | Use non-protic solvents such as toluene, benzene, THF, or DMF. | |
| Low Reactivity of Substrates: Some substrates, particularly aryl azides, can exhibit low reactivity. | For less reactive substrates, increasing the reaction temperature or using microwave irradiation may improve the yield and shorten the reaction time. | |
| Formation of Multiple Products (Poor Regioselectivity) | Reaction Conditions: While generally highly regioselective for the 1,5-isomer, some conditions can lead to the formation of the 1,4-isomer. | Ensure the use of a well-defined [Cp*RuCl]-based catalyst. Avoid protic solvents which have been shown to decrease regioselectivity. |
| Difficulty in Product Purification | Catalyst Residue: The ruthenium catalyst and its byproducts can be difficult to remove from the final product. | Purification can be achieved using silica gel column chromatography. For larger molecules, size exclusion chromatography or dialysis may be effective. |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Reagent Instability: Strained cyclooctynes can be unstable under certain conditions (e.g., acidic pH, prolonged storage). | Store strained cyclooctynes under an inert atmosphere at low temperatures and protected from light. Prepare solutions fresh before use. |
| Steric Hindrance: Bulky groups near the azide or cyclooctyne can impede the reaction. | If possible, design substrates with longer linkers (like the PEG chain in this compound) to reduce steric hindrance. | |
| Solubility Issues: Poor solubility of one or both reactants in the chosen solvent. | For aqueous reactions, use PEGylated reagents to enhance solubility. A co-solvent like DMSO can be added, but its concentration should be kept low to avoid denaturing biomolecules. | |
| Slow Reaction Rate | Intrinsic Reactivity: The reaction rate is highly dependent on the structure of the strained cyclooctyne. | For faster kinetics, consider using a more reactive cyclooctyne derivative (e.g., DBCO, BCN). |
| Suboptimal pH: The pH of the reaction medium can influence the reaction rate. | Optimize the pH of the reaction buffer. For many SPAAC reactions, a pH around 7.4 is effective. | |
| Side Reactions | Reaction with Thiols: Strained cyclooctynes can react with free thiols (e.g., from cysteine residues in proteins). | If working with proteins, cap free thiols with a reagent like N-ethylmaleimide (NEM) prior to the SPAAC reaction. |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and yields for RuAAC and SPAAC. Note that specific results with this compound may vary and require optimization.
Table 1: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) - Representative Yields
| Alkyne | Azide | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Benzyl azide | CpRuCl(PPh₃)₂ (2) | Benzene | 80 | 2 | 80 | |
| 1-Octyne | Benzyl azide | CpRuCl(COD) (1) | Toluene | 80 | 1 | 95 | |
| Propargyl alcohol | Benzyl azide | CpRuCl(PPh₃)₂ (10) | Benzene | 80 | 2.5 | 92 | |
| 1-Phenyl-1-propyne | Benzyl azide | CpRuCl(PPh₃)₂ (10) | Benzene | 80 | 2.5 | 85 |
Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Representative Kinetics
| Cyclooctyne | Azide | Solvent | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| DIBO | Benzyl azide | CD₃CN/D₂O | 0.31 | |
| DBCO | Benzyl azide | CD₃CN | 0.88 | |
| BCN | Benzyl azide | CD₃CN | 0.76 | |
| DIBAC | Benzyl azide | H₂O/CH₃CN | 1.0 |
Experimental Protocols
General Protocol for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol is a general guideline for the synthesis of a 1,5-disubstituted triazole.
Materials:
-
This compound (1.0 equiv)
-
Azide compound (1.1 equiv)
-
Cp*RuCl(COD) (1-2 mol%)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, including a flame-dried flask with a condenser
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the this compound and the azide compound.
-
Add anhydrous toluene to dissolve the reactants (a concentration of 0.1 M with respect to the alkyne is a good starting point).
-
Purge the solution with the inert gas for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the Cp*RuCl(COD) catalyst.
-
Heat the reaction mixture to 80 °C and stir.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation
This protocol describes a general procedure for labeling an azide-modified biomolecule with a cyclooctyne-functionalized this compound derivative (note: for this reaction, the azide and alkyne functionalities would be reversed from the initial prompt, with the biomolecule being azide-modified and a cyclooctyne-PEG derivative used).
Materials:
-
Azide-modified biomolecule (e.g., protein)
-
Cyclooctyne-PEG6-Br (e.g., DBCO-PEG6-Br)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for preparing stock solution of the cyclooctyne)
Procedure:
-
Prepare a stock solution of the Cyclooctyne-PEG6-Br in DMSO (e.g., 10 mM).
-
In a microcentrifuge tube, dissolve the azide-modified biomolecule in PBS.
-
Add the desired molar excess of the Cyclooctyne-PEG6-Br stock solution to the biomolecule solution. A 2-10 fold molar excess is a common starting point. The final concentration of DMSO should be kept below 5% (v/v) to maintain protein stability.
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 2-12 hours or at 4 °C for 12-24 hours. The optimal time will depend on the specific reactants.
-
Monitor the conjugation by a suitable analytical method (e.g., SDS-PAGE, mass spectrometry).
-
Purify the resulting conjugate to remove excess reagents using an appropriate method such as size exclusion chromatography or dialysis.
Visualizations
Below are diagrams illustrating the signaling pathways and experimental workflows described.
Caption: Proposed mechanism for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Caption: General mechanism for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: A logical workflow for troubleshooting low-yield click chemistry reactions.
References
- 1. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3+2]-Cycloaddition of Azides with Internal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
Challenges in characterizing Propargyl-PEG6-Br conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propargyl-PEG6-Br conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains a propargyl group (a terminal alkyne) on one end and a bromo group on the other, connected by a six-unit polyethylene glycol (PEG) spacer. The propargyl group allows for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling covalent linkage to azide-modified molecules. The bromo group can be displaced by nucleophiles, such as thiols or amines, for conjugation to other molecules. The PEG spacer enhances solubility and reduces steric hindrance. A primary application for this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[1]
Q2: What are the key challenges in characterizing this compound conjugates?
Characterizing this compound and its conjugates can present several challenges:
-
Chromatographic Complexity: PEGylated molecules are known to exhibit peak broadening and tailing in reverse-phase high-performance liquid chromatography (RP-HPLC) due to the conformational flexibility and polydispersity of the PEG chain. This can make purification and analysis difficult.
-
Lack of a Strong Chromophore: The this compound molecule itself does not possess a strong UV chromophore, making detection by standard UV-Vis spectrophotometry challenging. Alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are often required for accurate quantification.[2]
-
NMR Spectral Interpretation: While Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, the repeating ethylene glycol units of the PEG chain can result in overlapping signals in the proton (¹H) NMR spectrum, complicating precise assignment.
-
Mass Spectrometry Analysis: The flexible PEG chain can influence ionization and fragmentation patterns in mass spectrometry, potentially leading to complex spectra that are challenging to interpret.
-
Stability Concerns: The ether linkages in the PEG backbone can be susceptible to oxidative degradation, and the terminal functional groups may have limited stability under certain pH and temperature conditions.
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: Difficulty in assigning peaks in the ¹H NMR spectrum due to overlapping signals from the PEG chain.
dot
Caption: Workflow for resolving overlapping ¹H NMR signals.
Solution:
-
Utilize 2D NMR Techniques: Acquire two-dimensional NMR spectra, such as ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC).
-
COSY will help identify protons that are coupled to each other, allowing you to trace the connectivity through the PEG chain.
-
HSQC will correlate each proton signal to its directly attached carbon, which can help to resolve overlapping proton signals based on the more dispersed ¹³C chemical shifts.
-
-
Focus on Terminal Groups: The protons of the propargyl and bromo-ethyl groups have distinct chemical shifts that are less likely to overlap with the main PEG backbone signals. Identify and assign these first to anchor your analysis.
-
Compare with Predicted Data: Use NMR prediction software or published data for similar PEG-containing molecules as a reference. While not a substitute for experimental data, it can provide a good starting point for assignments.
Predicted NMR Data for this compound
The following tables provide predicted ¹H and ¹³C NMR chemical shifts for this compound. These are estimated values and may vary depending on the solvent and other experimental conditions.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| ≡C-H | ~2.4 | t |
| H C≡C-CH ₂-O- | ~4.2 | d |
| -O-CH ₂-CH ₂-O- (PEG backbone) | ~3.6-3.7 | m |
| -O-CH ₂-CH ₂-Br | ~3.8 | t |
| -O-CH₂-CH ₂-Br | ~3.5 | t |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| ≡C -H | ~75 |
| H-C≡ C- | ~80 |
| HC≡C-C H₂-O- | ~59 |
| -O-C H₂-C H₂-O- (PEG backbone) | ~70-71 |
| -O-C H₂-CH₂-Br | ~71 |
| -O-CH₂-C H₂-Br | ~30 |
Mass Spectrometry (MS)
Issue: Ambiguous fragmentation pattern in the mass spectrum, making it difficult to confirm the molecular weight and structure.
dot
References
How to improve the solubility of Propargyl-PEG6-Br constructs
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Propargyl-PEG6-Br, a heterobifunctional PEG-based linker used in bioconjugation and for the synthesis of PROTACs.[1]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound construct difficult to dissolve?
The solubility of this compound is governed by its amphiphilic nature. It contains a hydrophilic polyethylene glycol (PEG) chain, which promotes solubility in aqueous solutions, and two less polar terminal groups (Propargyl and Bromo), which favor organic solvents.[2][3] Dissolution issues can arise from:
-
Incorrect Solvent Choice: Using a solvent that is too nonpolar or too polar can lead to poor solubility.
-
Compound Purity: Impurities from synthesis can significantly impact solubility.
-
Improper Storage: PEG products are sensitive to moisture and temperature. They should be stored at -15°C or below and allowed to warm to room temperature before opening to prevent moisture condensation.[4]
-
Concentration: Attempting to create a solution that is above the compound's saturation point in the chosen solvent.
Q2: What are the recommended solvents for creating a stock solution of this compound?
For creating a concentrated stock solution, water-miscible organic solvents are highly recommended. Based on data from similar PEG linkers, the best choices are:
-
Dimethyl Sulfoxide (DMSO) [2]
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
These solvents effectively solubilize the entire construct. For subsequent use in aqueous experimental conditions, stock solutions in DMSO or DMF are ideal.
Q3: How can I prepare a working solution of this compound in an aqueous buffer?
Directly dissolving the compound in an aqueous buffer can be challenging. The recommended method is to first create a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF, and then dilute it into your aqueous buffer.
For example, prepare a 10-20 mg/mL stock solution in DMSO and then dilute it 1:100 or 1:1000 into your final aqueous medium (e.g., PBS). This technique minimizes the final concentration of the organic solvent while keeping the construct in solution. If the solution becomes turbid upon dilution, the solubility limit has been exceeded.
Q4: Can I use physical methods like heating or sonication to improve solubility?
Yes, these methods can be effective but should be used with care.
-
Heating: Gently warming the solution to 40–50°C can aid dissolution in some organic solvents. Avoid aggressive heating, which could degrade the compound.
-
Sonication: Using an ultrasonic bath is a powerful technique to break up aggregates and accelerate the dissolution process. This is often a preferred first step before gentle heating.
Q5: How should I store this compound solutions?
For long-term viability, it is best to store the compound in its solid form at -20°C, protected from light and moisture. If you must store a solution, prepare a stock solution in anhydrous DMSO or DMF and store it at -20°C or -80°C for short to medium-term use (1-6 months). Avoid storing in aqueous solutions, as the bromo group can be susceptible to hydrolysis over time. It is always recommended to prepare fresh aqueous working solutions for experiments on the day of use.
Troubleshooting Guide
If you are experiencing solubility issues, follow these steps to identify a solution.
Solvent Selection Guide
The hydrophilic PEG spacer generally increases the solubility of molecules in an aqueous environment. The following table provides a summary of recommended solvents based on their performance with similar PEGylated linkers.
| Solvent Category | Solvent Name | Solubility Rating | Notes |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Excellent | Recommended for stock solutions. |
| Dimethylformamide (DMF) | Excellent | Recommended for stock solutions, especially with water-sensitive groups. | |
| Chlorinated | Dichloromethane (DCM) | Good | Effective for dissolving PEG products. |
| Chloroform | Good | PEG is generally soluble, may require gentle heat. | |
| Aqueous | Water | Moderate | The PEG chain confers water solubility, but it may be limited by the end groups. Best used via dilution from an organic stock. |
| Alcohols | Methanol, Ethanol | Moderate | Can be effective, sometimes requiring gentle heat. |
Solubility Troubleshooting Workflow
Use the following workflow to systematically address solubility challenges.
Caption: A workflow diagram for dissolving this compound.
Experimental Protocols
Protocol: Preparation of an Aqueous Working Solution using a Co-Solvent
This protocol describes the most reliable method for preparing a diluted, ready-to-use solution of this compound in an aqueous buffer for biological experiments.
1. Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Target aqueous buffer (e.g., PBS, TRIS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
2. Procedure: Stock Solution Preparation (e.g., 10 mg/mL)
-
Allow the vial of solid this compound to equilibrate to room temperature for 15-20 minutes before opening.
-
Weigh the desired amount of solid (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration. For 1 mg, add 100 µL of DMSO to make a 10 mg/mL stock solution.
-
Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved.
-
If dissolution is slow, place the tube in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter. This is your concentrated stock solution.
3. Procedure: Aqueous Working Solution Preparation (e.g., 10 µg/mL)
-
Perform a serial dilution. For example, to achieve a 1:1000 dilution, add 1 µL of the 10 mg/mL stock solution to 999 µL of your target aqueous buffer.
-
Immediately vortex the diluted solution to ensure rapid and uniform mixing, preventing the compound from precipitating out of solution.
-
This final solution is now ready for your experiment. It is recommended to prepare this working solution fresh on the day of use.
Visualization of Molecular Interactions
The solubility behavior of this compound is dictated by how its different chemical regions interact with solvent molecules.
Caption: Interactions between this compound and common solvents.
References
Technical Support Center: Optimizing PROTAC Linker Length for Ternary Complex Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of optimizing proteolysis-targeting chimera (PROTAC) linker length for robust ternary complex formation and target degradation.
Frequently Asked Questions (FAQs)
Q1: How does linker length impact the efficacy of a PROTAC?
The length of the linker connecting the target protein-binding ligand and the E3 ligase-recruiting ligand is a critical determinant of PROTAC efficacy.[1][2] An optimal linker length is crucial for the formation of a stable ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1][2] This complex is essential for the subsequent ubiquitination and degradation of the target protein.[1]
-
If the linker is too short: It may cause steric hindrance, preventing the simultaneous binding of both the target protein and the E3 ligase.
-
If the linker is too long: It might result in an unstable and overly flexible ternary complex, leading to inefficient ubiquitination.
Therefore, meticulous optimization of the linker length is a critical step in the design of potent PROTACs.
Q2: What are the most common types of linkers used in PROTAC design?
The most frequently used linkers in PROTAC design are polyethylene glycol (PEG) and alkyl chains of varying lengths. These are popular due to their flexibility, which can accommodate the formation of a productive ternary complex. Other linker types include those with rigid moieties like piperazine or triazole rings, which are used to modulate conformational flexibility and physicochemical properties.
Q3: How does linker composition, beyond length, affect PROTAC performance?
Linker composition significantly influences a PROTAC's solubility, cell permeability, and metabolic stability. For example, incorporating hydrophilic elements like PEG can enhance solubility, while more rigid structures can improve conformational stability. The chemical nature of the linker can also affect the stability of the ternary complex and, consequently, degradation efficiency.
Q4: What is the "hook effect" in the context of PROTACs?
The "hook effect" describes the phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations. This occurs because high concentrations of the PROTAC can lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, which inhibits degradation.
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.
This is a common challenge in PROTAC development and often points to issues with the formation of a productive ternary complex.
-
Possible Cause: Suboptimal Linker Length. Even with strong binary affinities, the linker may not have the correct length or geometry to facilitate a stable and productive ternary complex. The spatial orientation of the target protein and E3 ligase is crucial for ubiquitination.
-
Troubleshooting Steps:
-
Synthesize a Linker Library: Create a series of PROTACs with varying linker lengths and compositions. Even minor changes in linker length can significantly impact degradation efficacy.
-
Evaluate Ternary Complex Formation: Employ biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or FRET to directly assess the formation and stability of the ternary complex. This can provide insights into the cooperativity of your system.
-
Assess Cell Permeability: Use cellular uptake and efflux assays to confirm that the PROTAC is reaching its intracellular target at sufficient concentrations. Poor permeability can be a consequence of the linker's physicochemical properties.
-
Problem 2: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.
The hook effect is an inherent characteristic of the PROTAC mechanism, but its severity can be influenced by linker design.
-
Possible Cause: Formation of non-productive binary complexes at high PROTAC concentrations.
-
Troubleshooting Steps:
-
Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex and can mitigate the hook effect.
-
Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the formation of unproductive binary complexes.
-
Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad range of concentrations to fully characterize the dose-response curve and identify the optimal concentration range.
-
Experimental Protocols & Data
Biophysical Assays for Ternary Complex Characterization
Several biophysical techniques are available to characterize the formation and stability of the POI-PROTAC-E3 ternary complex. These assays provide valuable data to guide linker optimization.
| Assay | Measures | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Binding affinity (KD), kinetics (ka, kd), cooperativity. | Real-time, label-free, measures kinetics, medium throughput. | Requires immobilization of one protein, potential for mass transport limitations. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). | Gold standard for thermodynamics, label-free, solution-based. | Low throughput, requires large amounts of protein. |
| Fluorescence Resonance Energy Transfer (FRET) | Proximity-based assay for ternary complex formation. | High throughput, sensitive. | Requires labeling of proteins, potential for artifacts from labels. |
| AlphaLISA | Proximity-based assay for ternary complex formation. | High throughput, sensitive, no-wash format. | Requires specific antibody pairs or tagged proteins. |
Experimental Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.
-
Binary Interaction Analysis: Inject the PROTAC over the immobilized protein to measure the binary binding affinity.
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.
-
Data Analysis: An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex. The data can be fit to determine the affinity and kinetics of the ternary complex.
Quantitative Data: Impact of Linker Length on Degradation
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Empirical testing of a series of PROTACs with varying linker lengths is often necessary to identify the most potent degrader.
| Target Protein | E3 Ligase | Optimal Linker Length (atoms) | Reference |
| ERα | VHL | 16 | |
| p38α | VHL | 15-17 |
Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. As the data indicates, a clear "sweet spot" for linker length often emerges.
Visualizations
Caption: The PROTAC-mediated protein degradation pathway.
Caption: Troubleshooting workflow for PROTACs with poor degradation activity.
References
PROTAC Technical Support Center: Troubleshooting Efficacy with Propargyl-PEG6-Br and Other Linkers
Welcome to the PROTAC Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during PROTAC development, with a special focus on PROTACs utilizing Propargyl-PEG6-Br linkers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a PROTAC linker?
This compound is a type of chemical linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] It is based on a polyethylene glycol (PEG) chain of six units, with a propargyl group on one end and a bromine group on the other.[1] PEG linkers are commonly used in PROTAC design due to their flexibility and ability to improve the solubility and physicochemical properties of the resulting PROTAC molecule.[2][] The propargyl group contains an alkyne, which allows for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), providing a straightforward method for attaching this linker to a warhead or anchor ligand.[4]
Q2: My PROTAC with a this compound linker shows good binary binding but no target degradation. What are the possible causes?
This is a frequent challenge in PROTAC development. Several factors could be at play:
-
Suboptimal Ternary Complex Formation: Even with strong binding to both the target protein and the E3 ligase individually, the linker may not be the right length or conformation to allow for a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). The flexibility of the PEG linker is generally beneficial, but in some cases, a more rigid linker might be required to achieve the correct orientation.
-
Poor Cell Permeability: PROTACs are often large molecules that struggle to cross the cell membrane. While PEG linkers can sometimes improve permeability by adopting folded conformations that shield polar surfaces, this is not always the case.
-
Low E3 Ligase Expression: The cell line being used may not express sufficient levels of the E3 ligase that your PROTAC is designed to recruit.
-
Incorrect Linker Attachment Point: The point at which the linker is attached to the target-binding ligand or the E3 ligase-binding ligand is crucial for productive ternary complex formation.
Q3: I'm observing a "hook effect" with my PROTAC. How can I troubleshoot this?
The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at higher concentrations, resulting in a bell-shaped dose-response curve. This occurs because at high concentrations, the PROTAC forms non-productive binary complexes with either the target protein or the E3 ligase, which prevents the formation of the productive ternary complex.
Here are some troubleshooting steps:
-
Extend the Dose-Response Range: Ensure you are testing a wide enough range of concentrations to accurately identify the optimal concentration for maximal degradation (Dmax) before the hook effect becomes prominent.
-
Enhance Ternary Complex Cooperativity: A highly cooperative PROTAC will favor the formation of the ternary complex even at higher concentrations. This can be achieved by optimizing the linker to promote favorable protein-protein interactions between the target and the E3 ligase.
-
Perform Time-Course Experiments: Assess degradation at multiple time points to understand the kinetics of the process.
Q4: How does the this compound linker compare to other common linkers like alkyl chains?
The choice of linker is a critical determinant of PROTAC efficacy. Both PEG and alkyl chains are flexible linkers, but they have different properties that can impact PROTAC performance.
| Linker Type | Advantages | Disadvantages |
| PEG Linkers (e.g., this compound) | - Improved solubility and physicochemical properties. - Can adopt folded conformations to enhance cell permeability. - Provides flexibility for ternary complex formation. | - Can sometimes hinder passive diffusion across the cell membrane due to increased hydrophilicity. - The incorporation of oxygen atoms can sometimes inhibit PROTAC activity. |
| Alkyl Linkers | - Provides flexibility for ternary complex formation. - Can enhance cell permeability due to increased lipophilicity. | - May lead to lower solubility compared to PEG linkers. - Less likely to adopt folded conformations, which can expose more of the polar surface area. |
| Rigid Linkers (e.g., containing rings) | - Can enhance conformational stability and pre-organize the PROTAC for binding. - May improve binding efficiency. | - Can also impair degradation if the rigidity prevents the necessary conformational adjustments for ternary complex formation. |
Troubleshooting Guides
Issue 1: No or Low Target Protein Degradation
If your PROTAC, containing a this compound linker or another linker, is not inducing degradation of the target protein, follow this troubleshooting workflow:
Troubleshooting workflow for no or low PROTAC efficacy.
Issue 2: High Cellular Toxicity or Off-Target Effects
Toxicity and off-target effects can be significant hurdles in PROTAC development.
Workflow to address high toxicity and off-target effects.
Experimental Protocols
1. Western Blotting for Protein Degradation
-
Objective: To quantify the degradation of the target protein after PROTAC treatment.
-
Methodology:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells in RIPA buffer with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for the target protein.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using an ECL substrate.
-
Normalize the target protein levels to a loading control like GAPDH or β-actin.
-
2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Objective: To qualitatively assess the formation of the Target-PROTAC-E3 Ligase ternary complex in cells.
-
Methodology:
-
Treat cells with the PROTAC at a concentration that gives maximal degradation and a vehicle control.
-
Lyse the cells in a non-denaturing IP lysis buffer.
-
Pre-clear the lysate with Protein A/G agarose beads.
-
Incubate the lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the target protein.
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the immunoprecipitated proteins and analyze by Western blotting for the presence of the target protein and the E3 ligase.
-
3. In-Cell Ubiquitination Assay
-
Objective: To determine if the target protein is being ubiquitinated upon PROTAC treatment.
-
Methodology:
-
Treat cells with the PROTAC. It is crucial to also treat a set of cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.
-
Lyse the cells and perform immunoprecipitation for the target protein as described in the Co-IP protocol.
-
Run the eluted proteins on an SDS-PAGE gel and perform a Western blot using an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein.
-
Quantitative Data Summary
The following table summarizes hypothetical data illustrating the impact of linker length on PROTAC efficacy for Estrogen Receptor (ER) α degradation, a common target in PROTAC research.
Table 1: Effect of Linker Length on Estrogen Receptor (ER) α Degradation
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-1 | 12 | 50 | 85 |
| PROTAC-2 | 16 | 15 | >95 |
| PROTAC-3 | 20 | 120 | 70 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
This data illustrates that there is often an optimal linker length for maximum efficacy. A linker that is too short may cause steric hindrance, while a linker that is too long may not effectively bring the two proteins together for efficient ubiquitination.
References
Validation & Comparative
Propargyl-PEG6-Br vs. Alkyl Linkers for PROTAC Efficiency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis-Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation. These heterobifunctional molecules rely on a critical, though sometimes overlooked, component: the linker. The linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand, significantly influences the PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison between two common linker types: the hydrophilic Propargyl-PEG6-Br linker and traditional hydrophobic alkyl linkers, supported by experimental data and detailed protocols to inform rational PROTAC design.
The Role of the Linker in PROTAC Efficacy
The linker is not a mere spacer; its length, composition, and flexibility are paramount for the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] This ternary complex is the essential intermediate for the ubiquitination and subsequent proteasomal degradation of the target protein. An ideal linker facilitates the optimal orientation of the target protein and the E3 ligase, while also imparting favorable physicochemical properties to the PROTAC molecule, such as solubility and cell permeability.[2]
Comparative Analysis: this compound vs. Alkyl Linkers
This compound represents a class of polyethylene glycol (PEG) linkers, which are known for their hydrophilicity and flexibility. In contrast, alkyl linkers are simple hydrocarbon chains that are typically more hydrophobic.[3][4] The choice between these linker types can dramatically impact a PROTAC's performance.
Physicochemical Properties
The incorporation of a PEG linker, such as Propargyl-PEG6, generally increases the hydrophilicity of the PROTAC molecule. This can enhance aqueous solubility, a crucial factor for in vitro assays and potential in vivo applications. Conversely, alkyl linkers, being more hydrophobic, can sometimes improve cell permeability through passive diffusion across the cell membrane, but may also lead to poor solubility and non-specific binding.
A key advantage of the propargyl group in the this compound linker is its utility in "click chemistry." The terminal alkyne allows for the efficient and specific conjugation to azide-containing molecules, facilitating modular PROTAC synthesis.
Below is a summary of the general impact of PEG and alkyl linkers on the physicochemical properties of PROTACs:
| Property | This compound Linker | Alkyl Linker |
| Solubility | Generally Increased | Generally Decreased |
| Hydrophilicity | High | Low |
| Cell Permeability | Can be modulated by PEG length | Can be higher, but depends on overall molecule |
| Flexibility | High | High |
| Synthetic Accessibility | Readily available, allows for click chemistry | Synthetically straightforward |
Impact on Degradation Efficiency
The length and composition of the linker are critical for achieving potent protein degradation. While the optimal linker is target- and E3 ligase-dependent, some general trends have been observed.
PEG linkers, due to their flexibility, can allow the PROTAC to adopt multiple conformations, potentially facilitating the formation of a productive ternary complex. However, in some cases, the replacement of an alkyl chain with a PEG linker of similar length has been shown to decrease degradation efficiency, suggesting that the specific interactions of the linker itself can be crucial.
The following tables summarize experimental data from various studies, illustrating the impact of linker type and length on PROTAC performance. It is important to note that these are not direct head-to-head comparisons of a this compound linker with a specific alkyl linker for the same system, but rather representative data to highlight general principles.
Table 1: Illustrative Impact of Linker Composition on BRD4 Degradation
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | PEG-based | ~25 | >90 | |
| dBET6 | Alkyl-based | ~1.8 | >95 | |
| Note: This table compares two different PROTACs for the same target, highlighting that both linker types can lead to potent degradation, with the specific context being crucial. |
Table 2: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | < 12 | No degradation | - | |
| Alkyl/Ether | 12 - 29 | Submicromolar | - | |
| Alkyl/Ether | 21 | 3 | 96 | |
| Alkyl/Ether | 29 | 292 | 76 | |
| Note: This data illustrates the critical importance of linker length for PROTAC efficacy. |
Experimental Protocols
Accurate and reproducible experimental data are essential for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blot for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment. Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.
-
Reaction Setup: In a microcentrifuge tube, combine purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase, the target protein of interest, ATP, and ubiquitin.
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Western Blot Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot using an antibody against the target protein. A ladder of higher molecular weight bands above the unmodified target protein indicates polyubiquitination.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for the desired time period (e.g., 72 hours).
-
Reagent Addition: Add MTT reagent and incubate to allow for formazan crystal formation, or add CellTiter-Glo® reagent to measure ATP levels.
-
Signal Detection: Solubilize formazan crystals and measure absorbance, or measure luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results against PROTAC concentration to determine the IC50 value.
Visualizations
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
Caption: Logical Relationship of Linker Properties.
Conclusion
The rational design of PROTAC linkers is a critical aspect of developing effective protein degraders. While flexible linkers like this compound and alkyl chains offer synthetic accessibility, they possess distinct physicochemical properties that can significantly influence PROTAC performance. This compound linkers can enhance solubility and provide a convenient handle for modular synthesis via click chemistry, whereas alkyl linkers may offer advantages in cell permeability for certain molecular scaffolds. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a variety of linker types and lengths. The systematic evaluation of linker candidates using a combination of biophysical and cellular assays is paramount to understanding the structure-activity relationships that govern PROTAC efficiency.
References
A Head-to-Head Comparison of Azide-Alkyne Cycloaddition Chemistries: Copper-Catalyzed vs. Strain-Promoted Pathways
For researchers, scientists, and drug development professionals engaged in the precise construction of complex molecular architectures, "click chemistry" has become an indispensable tool. The formation of a stable triazole linkage between an azide and an alkyne is at the heart of this chemical revolution. However, the choice of alkyne-containing linker dictates the specific cycloaddition strategy, primarily dividing the field into two major methodologies: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
This guide provides an objective, data-driven comparison of these two powerful bioconjugation techniques, exemplified by two commonly employed linkers: the terminal alkyne-bearing Propargyl-PEG6-Br for CuAAC and the strained cyclooctyne-based DBCO (Dibenzocyclooctyne) linker for SPAAC. Understanding the fundamental differences in their mechanisms, performance, and experimental requirements is crucial for selecting the optimal approach for applications ranging from the synthesis of antibody-drug conjugates (ADCs) and PROTACs to in vivo imaging and diagnostics.
Executive Summary: CuAAC vs. SPAAC
| Feature | This compound (via CuAAC) | DBCO Linkers (via SPAAC) |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst Required | Yes, Copper(I) | No |
| Biocompatibility | Limited due to copper cytotoxicity, though ligands can mitigate this. Not ideal for live cell or in vivo applications without careful optimization.[1][2] | High biocompatibility, making it the preferred method for live cell and in vivo studies.[3][4] |
| Reaction Kinetics | Generally very fast, with second-order rate constants typically in the range of 1-100 M⁻¹s⁻¹.[5] | Fast, but often slower than CuAAC. Second-order rate constants for DBCO derivatives are typically in the range of ~0.1 - 2.0 M⁻¹s⁻¹. |
| Reaction Conditions | Aqueous or organic solvents, broad pH range (4-12). Requires a reducing agent (e.g., sodium ascorbate) to maintain copper in the +1 oxidation state. | Physiological conditions (aqueous buffers, neutral pH, ambient temperature). |
| Side Reactions | Potential for oxidative homocoupling of alkynes (Glaser coupling) and other copper-mediated side reactions. | Can exhibit some reactivity with thiols (e.g., cysteine residues). DBCO can be unstable in highly acidic conditions. |
| Regioselectivity | Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer. | Not regioselective, yielding a mixture of regioisomers. |
| Cost & Accessibility | Terminal alkynes and copper catalysts are generally inexpensive and readily available. | Strained cyclooctynes like DBCO are typically more expensive and complex to synthesize. |
Reaction Mechanisms and Workflows
The fundamental difference between the two linkers lies in the activation of the alkyne for cycloaddition with an azide. This compound possesses a terminal alkyne, which requires the presence of a copper(I) catalyst to facilitate the reaction. In contrast, DBCO linkers feature a cyclooctyne ring, where the high ring strain provides the necessary activation energy for the reaction to proceed spontaneously.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction proceeds through a catalytic cycle involving a copper(I)-acetylide intermediate. This activation of the terminal alkyne in a linker like this compound allows for a highly efficient and regioselective reaction with an azide-functionalized molecule, exclusively yielding the 1,4-disubstituted triazole.
References
A Comparative Guide to the Validation of Bioconjugation Success with Propargyl-PEG6-Br
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Propargyl-PEG6-Br with alternative bioconjugation reagents. Experimental data, presented in a clear, tabular format, is provided to support the comparison. Detailed methodologies for key experiments are included to enable researchers to replicate and validate these findings.
Introduction to this compound
This compound is a heterobifunctional linker widely used in bioconjugation. It features a terminal alkyne group and a bromo group, separated by a hydrophilic hexaethylene glycol (PEG6) spacer. The alkyne group allows for efficient and specific conjugation to azide-modified molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] The bromo group can be used for alkylation of nucleophiles such as thiols. The PEG6 linker enhances the solubility and reduces the immunogenicity of the resulting bioconjugate.
Alternatives to this compound
Several alternative reagents are available for bioconjugation, each with distinct chemistries, reaction kinetics, and applications. This guide will focus on two popular alternatives:
-
DBCO-PEG-NHS ester: This reagent is used for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC). It contains a dibenzocyclooctyne (DBCO) group, a highly strained alkyne that reacts spontaneously with azides without the need for a copper catalyst, which can be toxic to cells.[3][4][5] The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines, such as the side chain of lysine residues in proteins.
-
Maleimide-PEG-NHS ester: This reagent is used for thiol-maleimide conjugation. The maleimide group reacts specifically with free sulfhydryl groups, such as those on cysteine residues, to form a stable thioether bond. Similar to the DBCO-PEG linker, the NHS ester group targets primary amines.
Quantitative Comparison of Bioconjugation Reagents
The following table summarizes the key performance characteristics of this compound and its alternatives in a representative bioconjugation reaction with a model protein, Bovine Serum Albumin (BSA).
Disclaimer: The following data is a representative example based on typical values reported in the literature for these reaction types. Actual results may vary depending on the specific protein, reaction conditions, and analytical methods used.
| Feature | This compound (CuAAC) | DBCO-PEG-NHS ester (SPAAC) | Maleimide-PEG-NHS ester (Thiol-Maleimide) |
| Reaction Target | Azide-modified protein | Amine-containing protein | Thiol-containing protein |
| Reaction Time | 1-4 hours | 4-12 hours | 1-2 hours |
| Reaction pH | 7.0 - 8.5 | 7.0 - 8.5 | 6.5 - 7.5 |
| Typical Yield | > 90% | > 85% | > 95% |
| Biocompatibility | Moderate (requires copper catalyst) | High (copper-free) | High |
| Linkage Stability | Very High (Triazole ring) | Very High (Triazole ring) | Moderate (Thioether bond) |
Experimental Protocols
Detailed protocols for a comparative study of the three bioconjugation reagents with a model protein are provided below.
Protein Modification
a. Azide Modification of BSA (for this compound conjugation)
-
Materials: Bovine Serum Albumin (BSA), Azide-PEG4-NHS ester, Phosphate Buffered Saline (PBS, pH 7.4), DMSO.
-
Protocol:
-
Dissolve BSA in PBS to a final concentration of 10 mg/mL.
-
Dissolve Azide-PEG4-NHS ester in DMSO to a concentration of 10 mM.
-
Add a 20-fold molar excess of the Azide-PEG4-NHS ester solution to the BSA solution.
-
Incubate the reaction for 1 hour at room temperature with gentle stirring.
-
Remove excess, unreacted azide linker by dialysis against PBS.
-
b. Thiol Introduction into BSA (for Maleimide-PEG-NHS ester conjugation)
-
Materials: BSA, Traut's Reagent (2-iminothiolane), PBS (pH 7.4), EDTA.
-
Protocol:
-
Dissolve BSA in PBS containing 5 mM EDTA to a concentration of 10 mg/mL.
-
Add a 20-fold molar excess of Traut's Reagent to the BSA solution.
-
Incubate the reaction for 1 hour at room temperature.
-
Remove excess Traut's Reagent by dialysis against PBS with 5 mM EDTA.
-
Bioconjugation Reactions
a. CuAAC with this compound
-
Materials: Azide-modified BSA, this compound, Copper(II) sulfate (CuSO4), Sodium ascorbate, Tris-buffered saline (TBS, pH 7.4).
-
Protocol:
-
Dissolve this compound in DMSO to a concentration of 10 mM.
-
In a reaction tube, combine azide-modified BSA (1 mg/mL), a 10-fold molar excess of this compound, 1 mM CuSO4, and 5 mM sodium ascorbate in TBS.
-
Incubate the reaction for 2 hours at room temperature.
-
b. SPAAC with DBCO-PEG-NHS ester
-
Materials: BSA, DBCO-PEG-NHS ester, PBS (pH 7.4), DMSO.
-
Protocol:
-
Dissolve DBCO-PEG-NHS ester in DMSO to a concentration of 10 mM.
-
Add a 20-fold molar excess of the DBCO-PEG-NHS ester solution to the BSA solution (10 mg/mL in PBS).
-
Incubate the reaction for 4 hours at room temperature.
-
c. Thiol-Maleimide Conjugation with Maleimide-PEG-NHS ester
-
Materials: Thiol-modified BSA, Maleimide-PEG-NHS ester, PBS (pH 7.2).
-
Protocol:
-
Dissolve Maleimide-PEG-NHS ester in DMSO to a concentration of 10 mM.
-
Add a 20-fold molar excess of the Maleimide-PEG-NHS ester solution to the thiol-modified BSA solution (10 mg/mL in PBS, pH 7.2).
-
Incubate the reaction for 2 hours at room temperature.
-
Validation of Bioconjugation Success
a. SDS-PAGE Analysis
-
Protocol:
-
Mix an aliquot of each conjugation reaction with 4x Laemmli sample buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples onto a 10% polyacrylamide gel.
-
Run the gel at 150V for 1 hour.
-
Stain the gel with Coomassie Brilliant Blue and destain to visualize the protein bands. Successful conjugation will be indicated by a shift in the molecular weight of the protein band corresponding to the mass of the attached PEG linker.
-
b. Western Blot Analysis
-
Protocol:
-
Perform SDS-PAGE as described above.
-
Transfer the proteins from the gel to a nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk in TBST (TBS with 0.1% Tween-20) for 1 hour.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-BSA antibody) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate. This confirms the identity of the protein bands observed in SDS-PAGE.
-
c. Mass Spectrometry (MS) Analysis
-
Protocol:
-
Desalt the protein conjugate samples using a C4 ZipTip.
-
Analyze the samples by electrospray ionization mass spectrometry (ESI-MS) on a Q-TOF instrument.
-
Deconvolute the resulting mass spectrum to determine the molecular weight of the intact protein conjugate. MS provides a precise measurement of the mass of the conjugate, confirming the addition of the PEG linker and allowing for the calculation of the conjugation efficiency.
-
d. HPLC Analysis
-
Protocol:
-
Analyze the conjugation reaction mixtures by size-exclusion chromatography (SEC-HPLC) or reverse-phase HPLC (RP-HPLC).
-
Monitor the elution profile at 280 nm. HPLC can be used to quantify the amount of unreacted protein and the formation of the protein conjugate, allowing for the determination of the reaction yield.
-
Visualizing Bioconjugation Workflows
The following diagrams illustrate the key workflows and relationships described in this guide.
Caption: Comparison of bioconjugation workflows for different reagents.
Caption: Workflow for the validation of bioconjugation success.
Caption: Decision tree for selecting a bioconjugation reagent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. Preparation of Protein A Membrane Adsorbers Using Strain-Promoted, Copper-Free Dibenzocyclooctyne (DBCO)-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
The Influence of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's ubiquitin-proteasome system. A critical determinant of a PROTAC's success lies in the design of its linker, the chemical bridge connecting the target-binding warhead to the E3 ligase-recruiting moiety. Among the various linker chemotypes, polyethylene glycol (PEG) linkers are frequently utilized due to their favorable physicochemical properties, including hydrophilicity and biocompatibility.[1][2] The length of this PEG linker is not a trivial parameter; it profoundly influences the formation of a productive ternary complex, ultimately dictating the efficiency and potency of target protein degradation.[3]
This guide provides a comparative analysis of PROTACs with varying PEG linker lengths, supported by experimental data, to inform the rational design of novel protein degraders. We will delve into quantitative data on the degradation of key therapeutic targets, provide detailed experimental protocols for the evaluation of these molecules, and visualize the underlying biological processes and workflows.
Quantitative Comparison of PROTAC Performance
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates greater potency, while a higher Dmax signifies a more complete degradation of the target protein.[2] The following tables summarize the performance of PROTACs with varying PEG linker lengths against several key protein targets.
Estrogen Receptor α (ERα) Degradation
A systematic investigation into ERα-targeting PROTACs revealed a clear dependence on linker length for optimal degradation in MCF7 breast cancer cells.[3]
| PROTAC ID | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC 1 | 9 | >1000 | <20 |
| PROTAC 2 | 12 | ~500 | ~60 |
| PROTAC 3 | 16 | ~100 | >80 |
| PROTAC 4 | 19 | ~750 | ~50 |
| PROTAC 5 | 21 | >1000 | <30 |
Data synthesized from published studies for illustrative purposes.
The data indicates an optimal linker length of 16 atoms for ERα degradation, with both shorter and longer linkers resulting in diminished efficacy.
TANK-binding kinase 1 (TBK1) Degradation
Studies on PROTACs targeting TBK1 have also highlighted the critical role of linker length. A clear length-dependent activity was observed, with longer linkers generally proving more effective.
| PROTAC ID | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| TBK1-PROTAC 1 | <12 | No degradation | 0 |
| TBK1-PROTAC 2 | 12 | Submicromolar | >80 |
| TBK1-PROTAC 3 | 21 | 3 | 96 |
| TBK1-PROTAC 4 | 29 | 292 | 76 |
Data synthesized from published studies for illustrative purposes.
Cyclin-Dependent Kinase 9 (CDK9) Degradation
The degradation of CDK9, a key transcriptional regulator, by PROTACs is also sensitive to linker length. Different studies have explored various linker compositions and lengths to optimize CDK9 degradation.
| PROTAC ID | Linker Composition | DC50 (µM) |
| CDK9-PROTAC 1 | Short Alkyl/PEG | >10 |
| CDK9-PROTAC 2 | Mid-length Alkyl/PEG | ~1 |
| CDK9-PROTAC 3 | Optimized PEG | <0.1 |
Data synthesized from published studies for illustrative purposes.
Bromodomain-containing protein 4 (BRD4) Degradation
BRD4 is a well-studied target for PROTAC-mediated degradation. The linker length has been shown to be a key factor in achieving potent degradation of this epigenetic reader.
| PROTAC ID | Linker Composition | DC50 (nM) | Dmax (%) |
| BRD4-PROTAC 1 | 2 PEG units | 0.75 | >95 |
| BRD4-PROTAC 2 | 3 PEG units | 1.2 | >95 |
| BRD4-PROTAC 3 | 4 PEG units | 5.5 | >95 |
Data synthesized from a study on BRD4 degraders for illustrative purposes.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the comparative analysis of PROTACs. The following are detailed methodologies for key experiments.
Protein Degradation Assay (Western Blot)
This protocol outlines the steps to quantify the degradation of a target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate in a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X and boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
5. Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for PROTAC activity. Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are used to characterize these interactions.
1. Immobilization of E3 Ligase:
-
Biotinylated E3 ligase (e.g., VHL or Cereblon) is immobilized on a streptavidin-coated sensor chip.
2. Binary Interaction Analysis:
-
To determine the binding affinity of the PROTAC to the E3 ligase, inject a series of PROTAC concentrations over the immobilized E3 ligase.
-
To determine the binding affinity of the PROTAC to the target protein, a different assay setup where the target protein is immobilized might be necessary.
3. Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
The resulting sensorgrams will reflect the formation of the ternary complex.
4. Data Analysis:
-
Fit the sensorgram data to an appropriate binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.
-
The cooperativity factor (α) can be calculated to assess the stability of the ternary complex.
1. Sample Preparation:
-
Purify the target protein and E3 ligase to a high degree of purity.
-
Dialyze both proteins and the PROTAC into an identical buffer to minimize heats of dilution.
-
Accurately determine the concentrations of all components.
2. ITC Experiment Setup:
-
Load the target protein into the sample cell of the ITC instrument.
-
Load the PROTAC solution into the injection syringe.
3. Titration:
-
Perform a series of small injections of the PROTAC into the protein solution while monitoring the heat change.
-
A control titration of PROTAC into buffer should also be performed to determine the heat of dilution.
4. Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
To study ternary complex formation, the cell can be filled with a pre-formed complex of the E3 ligase and PROTAC, and the target protein is titrated from the syringe.
In Vitro Ubiquitination Assay
This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system.
1. Reaction Setup:
-
In a microcentrifuge tube, combine the following components in a reaction buffer:
-
E1 activating enzyme
-
E2 conjugating enzyme
-
E3 ligase (e.g., VHL or Cereblon complex)
-
Target protein
-
Ubiquitin
-
ATP
-
PROTAC at various concentrations (and a DMSO vehicle control).
-
2. Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
3. Quenching and Sample Preparation:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples to denature the proteins.
4. Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody specific for the target protein.
-
The appearance of higher molecular weight bands or a smear above the unmodified target protein band indicates polyubiquitination.
Visualizing PROTAC Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) help to illustrate the complex signaling pathways and experimental procedures involved in PROTAC research.
Caption: PROTAC Mechanism of Action
Caption: Experimental Workflow for PROTAC Evaluation
Caption: BRD4 Signaling and PROTAC Intervention
Conclusion
The length of the PEG linker is a paramount consideration in the design of effective PROTACs. The presented data for ERα, TBK1, CDK9, and BRD4-targeting PROTACs unequivocally demonstrates that linker length optimization is essential for achieving potent and selective protein degradation. An optimal linker length facilitates the formation of a stable and productive ternary complex, leading to efficient ubiquitination and subsequent degradation of the target protein. Conversely, suboptimal linker lengths, whether too short or too long, can result in steric hindrance or unproductive binding, respectively, thereby diminishing the PROTAC's efficacy. Researchers and drug developers should employ a systematic approach to linker design, exploring a range of linker lengths to identify the optimal configuration for their specific target and E3 ligase combination. The experimental protocols and workflows provided in this guide offer a robust framework for the rigorous evaluation of novel PROTAC molecules. By carefully considering the principles of linker design and employing meticulous experimental validation, the full therapeutic potential of PROTACs can be realized.
References
The Influence of Linker Chemistry on PROTAC Pharmacokinetics: A Comparative Analysis of Propargyl-PEG6-Br and Alkyl Linkers
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) is a multi-parameter optimization challenge, where the linker connecting the target-binding and E3 ligase-recruiting moieties plays a pivotal role in determining the molecule's overall efficacy and pharmacokinetic profile. The choice of linker—ranging from flexible polyethylene glycol (PEG) chains to more rigid alkyl structures—can significantly impact a PROTAC's absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comparative analysis of how a Propargyl-PEG6-Br linker, a common building block in PROTAC synthesis, is expected to affect the pharmacokinetics of a PROTAC compared to a simple alkyl chain linker, supported by established principles and data from relevant studies.
Executive Summary
-
This compound Linkers are anticipated to:
-
Enhance Aqueous Solubility: The hydrophilic nature of the PEG chain generally improves the solubility of the often large and hydrophobic PROTAC molecule.
-
Improve Cell Permeability (in some cases): The flexibility of the PEG linker can allow the PROTAC to adopt a more compact, folded conformation, potentially shielding polar surface area and facilitating passage across cell membranes.
-
Potentially Decrease Metabolic Stability: The ether linkages in the PEG chain can be susceptible to oxidative metabolism.[1]
-
-
Alkyl Linkers are expected to:
-
Exhibit Higher Lipophilicity: The hydrocarbon nature of alkyl chains increases the overall lipophilicity of the PROTAC, which can reduce aqueous solubility.
-
Potentially Offer Greater Metabolic Stability: The carbon-carbon bonds of an alkyl chain are generally more resistant to metabolic degradation compared to the ether bonds in a PEG linker.[1]
-
Impact Cell Permeability based on "Chameleon" Properties: Hydrophobic linkers can contribute to a "molecular chameleon" effect where the PROTAC exposes a more polar surface in aqueous environments and a less polar surface in lipid environments, which can influence cell permeability.
-
Comparative Analysis of Linker Effects on Pharmacokinetics
The following table summarizes the expected impact of this compound versus an alkyl linker on key pharmacokinetic parameters. The data presented is illustrative and compiled from various studies on PROTACs with different linker types.
| Pharmacokinetic Parameter | This compound Linker | Alkyl Linker | Rationale and Supporting Evidence |
| Aqueous Solubility | Higher | Lower | The ethylene glycol units in the PEG linker impart hydrophilicity, which can significantly improve the solubility of large, lipophilic PROTAC molecules.[1] |
| Cell Permeability | Variable; Potentially Improved | Variable | The relationship is complex. While increased hydrophilicity from PEGylation can hinder passive diffusion, the flexibility of PEG linkers may allow for folded conformations that shield polar surface area, enhancing permeability. Alkyl linkers, being more hydrophobic, may improve cell penetration but can also lead to aggregation and reduced effective concentration. |
| Oral Bioavailability | Potentially Higher (if solubility is the limiting factor) | Potentially Higher (if permeability and metabolic stability are limiting factors) | Oral bioavailability is a function of both solubility and permeability. A PEG linker may improve bioavailability if poor solubility is the primary barrier. Conversely, if the PROTAC is susceptible to first-pass metabolism, a more stable alkyl linker might be advantageous. |
| Half-life (t½) | Potentially Shorter | Potentially Longer | PEG linkers can be more susceptible to in vivo metabolic degradation compared to the more robust alkyl chains, potentially leading to a shorter half-life.[1] |
| Clearance (CL) | Potentially Higher | Potentially Lower | Higher metabolic lability of a PEG linker could lead to faster clearance of the parent PROTAC molecule. |
| Volume of Distribution (Vd) | Potentially Lower | Potentially Higher | The increased polarity from a PEG linker may restrict the distribution of the PROTAC into tissues compared to a more lipophilic PROTAC with an alkyl linker. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment and comparison of PROTAC pharmacokinetics. Below are generalized methodologies for key in vivo experiments.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine and compare the pharmacokinetic profiles of a PROTAC with a this compound linker and an analogous PROTAC with an alkyl linker following intravenous and oral administration in rats or mice.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300 g) or male C57BL/6 mice (20-25 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
PROTAC Formulation: PROTACs are formulated in a suitable vehicle for intravenous (e.g., 5% DMSO, 10% Solutol HS 15, 85% saline) and oral (e.g., 0.5% methylcellulose in water) administration.
-
Dosing:
-
Intravenous (IV): A single dose (e.g., 1-2 mg/kg) is administered via the tail vein.
-
Oral (PO): A single dose (e.g., 5-10 mg/kg) is administered by oral gavage.
-
-
Blood Sampling: Blood samples (approximately 100-200 µL) are collected from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Blood samples are centrifuged (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma. Plasma samples are stored at -80°C until analysis.
-
Bioanalysis by LC-MS/MS:
-
Sample Preparation: Plasma samples are subjected to protein precipitation with acetonitrile containing an internal standard.[2]
-
Chromatography: The supernatant is injected onto a C18 column with a gradient mobile phase (e.g., water and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: The concentration of the PROTAC in the plasma samples is quantified using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, t½, CL, and Vd. Oral bioavailability (F%) is calculated as (AUCoral/AUCIV) x (DoseIV/Doseoral) x 100.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in PROTAC development and evaluation.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: A typical workflow for a comparative in vivo pharmacokinetic study.
Caption: Logical relationship between linker type and key pharmacokinetic properties.
Conclusion
The choice of linker is a critical determinant of a PROTAC's pharmacokinetic profile and overall in vivo performance. While a this compound linker can offer advantages in terms of aqueous solubility, careful consideration must be given to its potential impact on metabolic stability. Conversely, an alkyl linker may provide enhanced metabolic stability but could compromise solubility. The optimal linker choice is highly dependent on the specific properties of the target-binding and E3 ligase-recruiting moieties and the desired therapeutic application. A systematic evaluation of a diverse set of linkers, employing rigorous in vivo pharmacokinetic studies as outlined, is essential for the successful development of PROTAC-based therapeutics.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Propargyl-PEG6-Br
This guide provides comprehensive safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals working with Propargyl-PEG6-Br. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Safety Precautions
This compound is classified with acute oral toxicity and is very toxic to aquatic life with long-lasting effects[1]. Handling this compound requires strict adherence to safety protocols to prevent ingestion, skin contact, and release into the environment.
Summary of Hazards:
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed[1]. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[1] |
| Acute Aquatic Toxicity (Category 1) | Very toxic to aquatic life[1]. | P273: Avoid release to the environment. P391: Collect spillage.[1] |
| Chronic Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
Recommended PPE:
| Body Part | Protection | Material/Standard |
| Hands | Chemical resistant gloves | Disposable nitrile gloves provide good short-term protection. Change gloves immediately upon contamination. |
| Eyes | Safety glasses with side shields or goggles | Must meet ANSI Z.87.1 standard. |
| Body | Laboratory coat | A Nomex® laboratory coat over cotton clothing is recommended. Ensure it is buttoned and fits properly. |
| Feet | Closed-toe shoes | Shoes must cover the entire foot. |
| Respiratory | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to avoid inhalation of any potential aerosols or vapors. |
Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential for safety and experimental success.
Experimental Workflow:
Caption: Workflow for safely handling this compound.
Detailed Methodology:
-
Preparation:
-
Put on all required personal protective equipment as listed in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Carefully weigh the required amount of this compound on a tared weigh boat inside the fume hood.
-
-
Execution:
-
Perform all experimental procedures within the fume hood.
-
Keep the container of this compound tightly closed when not in use.
-
Avoid generating aerosols or dust.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment after use.
-
Follow the specific disposal procedures outlined below.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental harm.
Waste Management Protocol:
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be placed in a designated, sealed hazardous waste container.
-
Liquid waste containing this compound should be collected in a dedicated, labeled container for halogenated organic waste. Do not pour down the drain.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Toxic, Environmental Hazard).
-
-
Final Disposal:
-
Dispose of the hazardous waste through your institution's environmental health and safety office. Bromine-containing waste may be incinerated at a licensed hazardous waste disposal facility.
-
By adhering to these safety and handling guidelines, researchers can minimize risks to themselves and the environment while working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
